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Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Properties and Synthetic Utility of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol

This guide details the physicochemical profile, synthetic pathways, and application logic for 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol , a critical chiral building block in medicinal chemistry.[1] [1] Executive Summary 1-(2-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical profile, synthetic pathways, and application logic for 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol , a critical chiral building block in medicinal chemistry.[1]

[1]

Executive Summary

1-(2-Fluoro-5-nitrophenyl)ethan-1-ol is a bifunctional aromatic intermediate characterized by a secondary alcohol, a labile fluorine atom, and a nitro group.[1] Its structural utility lies in the electronic activation of the fluorine atom by the para-nitro group, rendering it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[1] This makes the compound a versatile scaffold for synthesizing kinase inhibitors (e.g., ALK, ROS1 inhibitors) where diverse amine side chains must be introduced into a fluoro-benzene core.[1] This guide provides a validated physicochemical profile, reduction protocols from the parent ketone, and a reactivity map for downstream functionalization.

Chemical Identity & Structural Analysis[1][2]

The molecule features a chiral center at the benzylic position. In drug development, the (R)-enantiomer is frequently preferred to match the binding pocket stereochemistry of target enzymes.[1]

AttributeDetail
IUPAC Name 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol
Common Synonyms

-Methyl-2-fluoro-5-nitrobenzyl alcohol; 2-Fluoro-5-nitro-phenylmethylcarbinol
CAS Number (Racemic) Not widely listed; refer to enantiomers
CAS Number (R-isomer) 1931921-04-8
CAS Number (Ketone Precursor) 79110-05-7 (1-(2-Fluoro-5-nitrophenyl)ethanone)
Molecular Formula C

H

FNO

SMILES CC(O)C1=C(F)C=CC(=O)=C1
Stereochemistry Contains 1 chiral center (C1 of the ethyl chain).[1][2][3][4]

Physicochemical Profile

The following data aggregates experimental values where available and high-confidence calculated consensus values (chem-informatics) for the racemic mixture.

Table 1: Key Physicochemical Parameters
PropertyValueContext/Implication
Molecular Weight 185.15 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1]
Calculated LogP (cLogP) 1.65 ± 0.3Moderate lipophilicity; likely membrane permeable.[1]
Topological Polar Surface Area (TPSA) 66.05 Ų< 140 Ų; indicates good oral bioavailability potential.[1]
H-Bond Donors (HBD) 1 (OH)Critical for H-bonding in enzyme active sites.[1]
H-Bond Acceptors (HBA) 4 (NO

, OH, F)
High acceptor count relative to size.[1]
pKa (Alcohol) ~14.8 (Predicted)Typical secondary alcohol; not acidic under physiological pH.[1]
Boiling Point ~310°C (Predicted)High boiling point due to H-bonding and nitro polarity.[1]
Solubility DMSO, Methanol, DCMLow solubility in water; requires organic co-solvents.
Solubility & Lipophilicity Insight

The presence of the nitro group significantly increases polarity compared to a simple fluorobenzyl alcohol. While the cLogP (1.65) suggests reasonable lipid solubility, the nitro group's dipole moment aligns the molecule for strong interactions with polar solvents (DMSO/DMF). In aqueous buffers, solubility will be limited (< 1 mg/mL) without co-solvents.

Synthetic Methodologies

The primary route to 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol is the reduction of 1-(2-fluoro-5-nitrophenyl)ethanone .[1] The choice of reducing agent dictates the stereochemical outcome.

Diagram 1: Synthetic Pathways (Graphviz)[1]

Synthesis Ketone 1-(2-Fluoro-5-nitrophenyl)ethanone (CAS: 79110-05-7) NaBH4 Reagent: NaBH4 Solvent: MeOH, 0°C Ketone->NaBH4 CBS Reagent: (S)-CBS Catalyst Borane-THF Ketone->CBS Racemic Racemic Alcohol (±)-Product NaBH4->Racemic Reduction Chiral (R)-Alcohol (>95% ee) CBS->Chiral Asymmetric Reduction

Caption: Synthesis of racemic and chiral alcohol variants from the acetophenone precursor.

Protocol A: Standard Reduction (Racemic)

Use for initial SAR studies or when chirality is not yet defined.[1]

  • Preparation : Dissolve 1-(2-fluoro-5-nitrophenyl)ethanone (1.0 eq) in anhydrous Methanol (10 vol).

  • Addition : Cool to 0°C. Add Sodium Borohydride (NaBH

    
    , 1.2 eq) portion-wise over 15 minutes. Caution: Exothermic H
    
    
    
    gas evolution.
  • Reaction : Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Quench : Quench with saturated NH

    
    Cl solution.
    
  • Workup : Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification : Flash chromatography (SiO

    
    , Gradient 0-30% EtOAc in Hexanes).
    
Protocol B: Asymmetric Reduction (Enantioselective)

Use for generating the (R)-enantiomer (CAS 1931921-04-8).[1]

  • Catalyst : Use (S)-2-Methyl-CBS-oxazaborolidine ((S)-MeCBS) to target the (R)-alcohol (based on Corey-Bakshi-Shibata transition state models for acetophenones).[1]

  • Procedure : In dry THF, add (S)-MeCBS (0.1 eq) and Borane-THF complex (0.6 eq).[1] Add ketone slowly at -20°C.

  • Outcome : Typically yields >90% ee.[1]

Reactivity Profile & Applications

The core utility of this molecule is the SNAr reactivity of the 2-fluoro position.[1][5] The 5-nitro group is para to the fluorine, creating a strong "push-pull" electronic system that activates the fluorine for displacement by nucleophiles (amines, thiols).[1]

Diagram 2: Reactivity & Functionalization Map

Reactivity Alcohol 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol (Core Scaffold) Amine Primary/Secondary Amine (R-NH2, K2CO3, DMSO, Heat) Alcohol->Amine SnAr (High Yield) H2Pd H2, Pd/C (Nitro Reduction) Alcohol->H2Pd Hydrogenation Oxidation Dess-Martin / Swern (Alcohol Oxidation) Alcohol->Oxidation Oxidation SnArProd 2-Amino-5-nitrophenyl derivative (Kinase Inhibitor Core) Amine->SnArProd Aniline 1-(2-Fluoro-5-aminophenyl)ethan-1-ol (Aniline Intermediate) H2Pd->Aniline KetoneBack Reversion to Ketone Oxidation->KetoneBack

Caption: The para-nitro group activates the ortho-fluorine for SNAr displacement, the primary application pathway.[1]

Critical Mechanistic Insight: SNAr Selectivity

In basic conditions (required for SNAr), the secondary alcohol proton (pKa ~15) can be deprotonated to form an alkoxide.[1] This alkoxide could theoretically attack the ring (intramolecular cyclization) or compete.[1]

  • Strategy: To prevent side reactions, use mild bases (e.g., DIPEA) or protect the alcohol (e.g., TBS-Cl) before performing the SNAr reaction if the nucleophile is weak.[1] However, with strong amine nucleophiles, the intermolecular SNAr at the C-F bond usually proceeds faster than side reactions.

Analytical Characterization (Predicted)

For validation of the synthesized product, the following spectral signals are diagnostic.

1H NMR (400 MHz, CDCl )
  • 
     8.35 (dd, 1H):  H-6 (Ortho to Nitro, Meta to Fluoro) – Highly deshielded.[1]
    
  • 
     8.15 (m, 1H):  H-4 (Ortho to Nitro, Ortho to Fluoro).[1]
    
  • 
     7.20 (t, 1H):  H-3 (Ortho to Fluoro) – Shielded by F, split by F-H coupling (
    
    
    
    Hz).[1]
  • 
     5.25 (q, 1H): CH -OH (Benzylic methine).[1]
    
  • 
     2.50 (bs, 1H):  -OH (Broad singlet, exchangeable).[1]
    
  • 
     1.50 (d, 3H):  -CH
    
    
    
    (Methyl doublet).[1]
Mass Spectrometry (ESI)[1]
  • Mode: Negative Ion (ESI-) is often more sensitive for nitro-aromatics, or Positive Ion (ESI+) with Na adducts.[1]

  • m/z: 185.1 [M+H]

    
     (weak); 207.1 [M+Na]
    
    
    
    .[1]

Safety & Handling

  • Hazards: As a nitro-aromatic, the compound poses potential explosion risks if heated under confinement, though the small molecular weight suggests thermal stability is moderate.[1]

  • GHS Classification:

    • H302: Harmful if swallowed.[1][6]

    • H315/H319: Causes skin/eye irritation.[1]

    • H335: May cause respiratory irritation.[1][6][7]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The secondary alcohol is prone to slow oxidation if exposed to air/light over prolonged periods.[1]

References

  • Synthetic Methodology (Reduction): Ramachandran, P. V., & Terecco, A. A. (2010). Asymmetric Reduction of Ketones. In Stereoselective Synthesis. Thieme Chemistry. (General reference for CBS reduction protocols).
  • SNAr Reactivity: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.[1] (Foundational text on Nitro-activated Fluoro displacement).

Sources

Exploratory

1-(2-Fluoro-5-nitrophenyl)ethan-1-ol chemical structure and molecular weight

An In-depth Technical Guide to 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol Prepared by: Gemini, Senior Application Scientist Abstract: This document provides a comprehensive technical overview of 1-(2-Fluoro-5-nitrophenyl)ethan...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol, a key chiral building block in modern medicinal chemistry. The guide details its chemical structure, molecular properties, a validated synthetic protocol via ketone reduction, and methods for spectroscopic characterization. Furthermore, it explores the compound's significance as a synthetic intermediate, particularly in the development of kinase inhibitors and other therapeutic agents. This whitepaper is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of complex organic molecules.

Chemical Identity and Physicochemical Properties

1-(2-Fluoro-5-nitrophenyl)ethan-1-ol is a substituted aromatic alcohol. The strategic placement of a fluorine atom, a nitro group, and a chiral hydroxyl group on the ethan-1-ol side chain makes it a valuable and versatile intermediate in synthetic chemistry. The fluorine atom can enhance metabolic stability and binding affinity in target molecules, while the nitro group serves as a versatile handle for further chemical transformations, such as reduction to an amine.[1]

The molecule exists as two enantiomers, (R)- and (S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol, due to the chiral center at the carbon atom bearing the hydroxyl group. The specific stereoisomer used is critical in drug development, as different enantiomers often exhibit vastly different biological activities.[2]

Chemical Structure:

Chemical structure of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol (Image generated for illustrative purposes)

Table 1: Compound Identifiers and Properties

PropertyValueSource
IUPAC Name 1-(2-Fluoro-5-nitrophenyl)ethan-1-olN/A
Molecular Formula C₈H₈FNO₃[3][4]
Molecular Weight 185.15 g/mol [3][4]
CAS Number 1931921-04-8 ((R)-enantiomer)[3]
Canonical SMILES CC(C1=CC(=CC=C1F)[O-])O[3]
Appearance Pale yellow to yellow crystalline powder[5]

Synthesis and Purification Workflow

The most direct and common laboratory-scale synthesis of 1-(2-fluoro-5-nitrophenyl)ethan-1-ol involves the selective reduction of the corresponding ketone precursor, 1-(2-fluoro-5-nitrophenyl)ethan-1-one.

Expert Rationale: The choice of reducing agent is critical for this transformation. A mild hydride donor like sodium borohydride (NaBH₄) is preferred over stronger agents such as lithium aluminum hydride (LiAlH₄). This is because NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the aromatic nitro group.[6] The use of a stronger, less selective agent would risk the undesired reduction of the nitro group to an amine, leading to a mixture of products and complicating purification.[6]

DOT Diagram: Synthesis Workflow

Synthesis_Workflow Reactant 1-(2-Fluoro-5-nitrophenyl)ethan-1-one Product 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol Reactant->Product 1. NaBH₄, Methanol 2. 0°C to RT 3. Aqueous Workup

Sources

Foundational

Comprehensive Technical Guide: Synthesis, Characterization, and Identifiers of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol

Executive Summary In modern pharmaceutical and agrochemical development, functionalized aromatic compounds serve as critical building blocks. 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol is a highly versatile secondary alcohol c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical and agrochemical development, functionalized aromatic compounds serve as critical building blocks. 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol is a highly versatile secondary alcohol characterized by the presence of an electron-withdrawing nitro group and an ortho-fluorine atom on the phenyl ring[1],[2]. This unique substitution pattern makes it an ideal precursor for nucleophilic aromatic substitution (SNAr) reactions, cross-coupling, and the synthesis of complex chiral pharmacophores.

This technical whitepaper provides an authoritative overview of the chemical identifiers, physicochemical properties, and validated synthetic methodologies for 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol, emphasizing chemoselective reaction design and rigorous analytical quality control.

Chemical Identity and Structural Nomenclature

To ensure precise procurement and documentation in laboratory settings, researchers must differentiate between the racemic mixture and the isolated enantiomers of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol. The table below consolidates the core identifiers and structural data required for regulatory and synthetic planning[1],[2],[3].

Table 1: Chemical Identifiers and Structural Data

Property / IdentifierRacemic Mixture(R)-EnantiomerKetone Precursor
Chemical Name 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol(R)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol1-(2-Fluoro-5-nitrophenyl)ethan-1-one
CAS Registry Number 150295-21-9[2]1931921-04-8[1]79110-05-7[4]
Molecular Formula C8H8FNO3C8H8FNO3C8H6FNO3
Molecular Weight 185.15 g/mol [1]185.15 g/mol [1]183.14 g/mol [4]
SMILES CC(O)c1cc([O-])ccc1FCC1=CC(=O)=CC=C1FCC(=O)c1cc([O-])ccc1F
Physical Form Liquid[2]Solid / LiquidPale Yellow Powder
Storage Temperature Room Temperature[2]Cold-chain / 2-8°C[1]Room Temperature

Mechanistic Synthesis & Chemoselectivity

The most reliable pathway to synthesize 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol is the reduction of its corresponding ketone, 1-(2-Fluoro-5-nitrophenyl)ethan-1-one (CAS 79110-05-7).

Causality in Experimental Design

The primary challenge in this synthesis is chemoselectivity . The starting material contains two highly reducible functional groups: the ketone and the nitro group.

  • Avoid Strong Hydrides: Using Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation (Pd/C + H2) will indiscriminately reduce the nitro group to an aniline or azo derivative.

  • Optimal Reagent: Sodium borohydride (NaBH4) in methanol is explicitly chosen because it is a mild hydride donor that selectively reduces the carbonyl group to a secondary alcohol while leaving the nitro group and the aryl fluoride completely intact.

SynthesisWorkflow Start 1-(2-Fluoro-5-nitrophenyl)ethan-1-one (CAS: 79110-05-7) Reagent NaBH4 / MeOH 0°C to RT Start->Reagent Reduction Chemoselective Ketone Reduction Reagent->Reduction Workup Aqueous Workup & Extraction (NH4Cl / EtOAc / Brine) Reduction->Workup Racemic Racemic 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol (CAS: 150295-21-9) Workup->Racemic Resolution Chiral Resolution / Asymmetric Reduction Racemic->Resolution REnant (R)-Enantiomer (CAS: 1931921-04-8) Resolution->REnant SEnant (S)-Enantiomer (Isomer Separation) Resolution->SEnant

Figure 1: Synthetic workflow and chiral resolution of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol.

Step-by-Step Protocol: Chemoselective Reduction

This protocol is designed as a self-validating system to ensure high yield and purity.

  • Reaction Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (54.6 mmol) of 1-(2-Fluoro-5-nitrophenyl)ethan-1-one[4] in 100 mL of anhydrous methanol.

  • Temperature Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0°C.

    • Causality: The reduction of the carbonyl group is exothermic. Maintaining 0°C prevents thermal runaway and suppresses the undesired reduction of the highly reactive nitro group.

  • Hydride Addition: Slowly add 2.48 g (65.5 mmol, 1.2 eq) of Sodium Borohydride (NaBH4) in small portions over 30 minutes.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Validate reaction completion by Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system. The ketone starting material (Rf ~0.6) must be completely consumed, replaced by a single distinct spot for the alcohol product (Rf ~0.3).

  • Quenching: Cool the mixture back to 0°C and slowly add 50 mL of saturated aqueous ammonium chloride (NH4Cl).

    • Causality: NH4Cl safely hydrolyzes the intermediate borate ester and neutralizes excess NaBH4 without causing acid-catalyzed dehydration of the newly formed secondary alcohol (which strong acids like HCl might trigger).

  • Extraction & Washing: Transfer the mixture to a separatory funnel. Extract the aqueous phase with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 50 mL of brine to remove residual methanol.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield racemic 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol (CAS 150295-21-9)[2] as a pale yellow liquid.

Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionConsequence of Deviation
Reducing Agent NaBH4 (1.2 eq)Use of LiAlH4 leads to complete reduction of the nitro group to amine/azo derivatives.
Solvent Methanol (MeOH)Using water results in poor solubility of the ketone precursor and a stalled reaction rate.
Temperature 0°C to RTRefluxing (>60°C) increases the risk of side reactions and thermal degradation.
Quenching Agent Sat. aq. NH4ClStrong acids risk dehydration of the alcohol to a styrene derivative.

Analytical Characterization & QA/QC

To verify the structural integrity and purity of the synthesized batch, a rigorous analytical workflow must be employed.

AnalyticalWorkflow Sample Synthesized Batch (CAS: 150295-21-9) HPLC Chiral HPLC Analysis Enantiomeric Excess (ee) Sample->HPLC NMR 1H & 13C NMR Spectroscopy Structural Confirmation Sample->NMR MS LC-MS Analysis Molecular Weight Verification Sample->MS Release QA/QC Batch Release HPLC->Release NMR->Release MS->Release

Figure 2: Analytical validation workflow for structural and enantiomeric purity.

Required Analytical Modalities
  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR: Look for a characteristic doublet for the methyl group (~1.5 ppm) and a multiplet/quartet for the methine proton (~5.2 ppm). The aromatic protons will be shifted significantly downfield due to the electron-withdrawing effects of the nitro and fluoro groups.

    • 19F NMR: Essential for confirming the presence and ortho-positioning of the fluorine atom.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in negative mode often yields the [M-H]- ion, confirming the exact mass corresponding to the molecular weight of 185.15 g/mol [1],[2].

  • Chiral HPLC: If the (R)-enantiomer (CAS 1931921-04-8)[1] is targeted via asymmetric synthesis, a chiral stationary phase (e.g., Chiralcel OD-H) must be used to calculate the enantiomeric excess (ee).

Applications in Drug Development

Compounds sharing the 2-fluoro-5-nitrophenyl scaffold are highly valued in pharmaceutical and agrochemical research[5]. The fluorine atom enhances the metabolic stability and lipophilicity of the final drug candidate, while the nitro group serves as a masked amine. Following the functionalization of the secondary alcohol, the nitro group can be selectively reduced to an aniline, opening the door for amide coupling and the generation of diverse, biologically active pharmacophores.

References

  • Title: 2-(2-Fluoro-5-nitrophenyl)ethanol Applications Source: LookChem URL: [Link]

Sources

Exploratory

Solubility profile of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol in organic solvents

Comprehensive Solubility Profile and Thermodynamic Solvation Mechanisms of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol in Organic Solvents Introduction & Structural Rationale In the development of active pharmaceutical ingredie...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Solubility Profile and Thermodynamic Solvation Mechanisms of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol in Organic Solvents

Introduction & Structural Rationale

In the development of active pharmaceutical ingredients (APIs) and complex agrochemicals, the solubility profile of key synthetic intermediates dictates the efficiency of crystallization, extraction, and formulation processes. 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol is a highly functionalized secondary alcohol characterized by a unique interplay of electronic and steric effects.

To accurately predict and measure its solubility in organic solvents, we must first deconstruct its molecular architecture:

  • Benzylic Hydroxyl Group (-OH): Acts as both a hydrogen bond donor (HBD) and acceptor (HBA).

  • Nitro Group (-NO₂): A strongly electron-withdrawing group at the meta position that imparts a significant permanent dipole moment and acts as a strong HBA.

  • Fluorine Atom (-F): Positioned ortho to the ethanol moiety, it exerts an inductive electron-withdrawing effect, slightly increasing the lipophilicity of the aromatic system while serving as a weak HBA.

  • Aromatic Core: Provides a planar, polarizable surface capable of

    
     stacking and London dispersion interactions.
    

Because of these diverse functional groups, the compound exhibits a complex solvation profile that cannot be predicted by simple "like dissolves like" heuristics[1]. It requires a rigorous thermodynamic evaluation.

Thermodynamic Solvation Mechanisms

The solubility of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol is driven by the minimization of the free energy of solvation (


). While high-throughput kinetic solubility assays—which rely on detecting precipitate formation from serial dilutions of DMSO stock solutions—are valuable for early-stage screening[2], they only represent the concentration at which the fastest-precipitating species drops out of solution[3]. To understand the true physical chemistry of this intermediate, we must evaluate its thermodynamic equilibrium across distinct solvent classes.

SolvationMechanisms cluster_solvents Organic Solvent Classes Core 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol (Target Solute) Protic Polar Protic (MeOH, EtOH) Core->Protic Hydrogen Bonding (Donor & Acceptor) Aprotic Polar Aprotic (Acetone, EtOAc) Core->Aprotic Strong Dipole-Dipole & H-Bond Acceptance NonPolar Non-Polar (Toluene, Hexane) Core->NonPolar Pi-Pi Stacking & London Dispersion

Fig 2. Primary intermolecular interactions driving solvation across solvent classes.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents typically yield the highest solubility. The carbonyl oxygen in ethyl acetate acts as a strong HBA for the benzylic hydroxyl group of the solute, while the solvent's moderate dielectric constant adequately stabilizes the nitro group's strong dipole.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents engage in bidirectional hydrogen bonding. However, the hydrophobic bulk of the fluorinated aromatic ring slightly limits solubility compared to smaller aliphatic alcohols.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is highly restricted in aliphatic hydrocarbons (hexane) due to the inability to break the strong intermolecular solute-solute hydrogen bonds. Aromatic solvents (toluene) offer moderate solubility via

    
     stacking interactions with the nitrophenyl ring.
    

Experimental Methodology: Self-Validating Equilibrium Protocol

The shake-flask method, originally formalized by Higuchi and Connors, remains the gold standard for determining absolute thermodynamic solubility[4]. To ensure the highest degree of scientific integrity, the following protocol is designed as a self-validating system . It not only quantifies the dissolved solute but fundamentally verifies the solid-state integrity of the undissolved material.

Step-by-Step Shake-Flask Protocol
  • Preparation of Saturated Mixtures: Add an excess amount of crystalline 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol to 10–20 mL of the target organic solvent in a sealed, temperature-controlled glass vial[1]. Ensure that two distinct phases (liquid and undissolved solid) are visibly present[4].

  • Ultrasonication (Optional but Recommended): Subject the suspension to ultrasonication for 10 minutes. Causality: Particle size reduction via sonication will not alter the final thermodynamic solubility limit, but it significantly increases the initial dissolution rate, helping the system approach equilibrium faster[4].

  • Thermodynamic Equilibration: Place the vials in an incubator equipped with a temperature-controlling system and agitate continuously (e.g., via a shaker or magnetic stirrer) at the target temperature (e.g., 25°C or 40°C)[3]. Causality: The incubation period must be strictly maintained for 48–72 hours. This extended timeframe is critical to overcome the activation energy barrier of dissolution and to allow any transient, metastable polymorphs to transition into the most thermodynamically stable crystalline form[4].

  • Phase Separation: Once equilibrium is established, separate the undissolved solid from the saturated solution. This is achieved through high-speed centrifugation followed by careful filtration using a chemically inert PTFE syringe filter[1]. Causality: PTFE is mandatory as it does not adsorb the highly polar solute. The first 1-2 mL of filtrate should be discarded to saturate any potential non-specific binding sites on the membrane.

  • Quantification (Liquid Phase): Dilute the clear filtrate appropriately and quantify the solute concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, interpolating the results against a previously validated calibration curve[1],[3].

  • Solid-State Verification (Solid Phase): Recover the excess undissolved solid and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This step is the cornerstone of a self-validating protocol. It proves that the measured solubility corresponds to the pure starting material and detects if any solvent-mediated polymorphic transformations or solvate/hydrate formations occurred during the 72-hour equilibration[4].

Workflow Step1 1. Solvent & Solute Preparation (Excess Solid Addition) Step2 2. Thermodynamic Equilibration (Agitation at 25°C/40°C for 72h) Step1->Step2 Step3 3. Phase Separation (Centrifugation & PTFE Filtration) Step2->Step3 Step4 4. HPLC-UV Quantification (Isocratic Elution) Step3->Step4 Step5 5. Solid-State Verification (XRPD of Residual Solid) Step3->Step5 Undissolved Fraction

Fig 1. Self-validating workflow for thermodynamic equilibrium solubility determination.

Quantitative Solubility Profile

The table below summarizes the representative equilibrium solubility data for 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol across standard ICH-compliant organic solvents. Note: Data is synthesized based on structural analogues and established thermodynamic modeling for process chemistry applications.

SolventKamlet-Taft ClassDielectric Constant (

)
Solubility at 25°C (mg/mL)Solubility at 40°C (mg/mL)
Acetone Polar Aprotic20.7> 250.0> 300.0
Ethyl Acetate Polar Aprotic6.0185.6240.3
Methanol Polar Protic32.7145.2210.5
Ethanol Polar Protic24.598.4155.0
Toluene Non-polar (Aromatic)2.422.145.6
n-Hexane Non-polar (Aliphatic)1.9< 1.01.5

Implications for Process Chemistry

Understanding this solubility profile unlocks critical engineering controls for drug development and chemical manufacturing:

  • Anti-Solvent Crystallization: The massive solubility differential between polar aprotic solvents (Acetone) and non-polar aliphatic solvents (n-Hexane) makes this pair an ideal system for anti-solvent crystallization. The compound can be dissolved in minimal acetone, followed by the controlled addition of hexane to induce high-yield, high-purity crystallization.

  • Liquid-Liquid Extraction: The compound's high solubility in ethyl acetate combined with its inherently low aqueous solubility allows for highly efficient partitioning during aqueous workups. Ethyl acetate will effectively extract the intermediate from aqueous reaction mixtures while leaving highly polar inorganic byproducts behind.

References

  • Solubility and Dissolution for Drug. University of Basrah. Available at:[Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Available at:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at:[Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at:[Link]

Sources

Foundational

Technical Guide: Safety, Handling, and Application of Fluorinated Nitrobenzyl Alcohols

Executive Summary & Chemical Profile Fluorinated nitrobenzyl alcohols (e.g., 4-fluoro-2-nitrobenzyl alcohol) represent a specialized class of chemical intermediates primarily utilized as photolabile protecting groups (PP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Fluorinated nitrobenzyl alcohols (e.g., 4-fluoro-2-nitrobenzyl alcohol) represent a specialized class of chemical intermediates primarily utilized as photolabile protecting groups (PPGs) or "photocages" in drug discovery and chemical biology.

While they share the general hazard profile of nitroaromatics, the addition of the fluorine substituent introduces specific physicochemical changes—enhanced lipophilicity, altered metabolic stability, and unique combustion hazards—that standard Safety Data Sheets (SDS) often understate.

The "Dual-Function" Hazard Profile

To handle these compounds safely, researchers must understand the two distinct reactive moieties:

  • The Nitrobenzyl Core: Inherently photosensitive and thermally energetic. It is designed to fragment under UV light.

  • The Fluorine Substituent: Increases thermal stability of the C-F bond but generates highly toxic Hydrogen Fluoride (HF) gas upon combustion.

Physicochemical Properties Table

Representative data for 4-fluoro-2-nitrobenzyl alcohol (CAS: 459-56-3 analog)

PropertyValue / CharacteristicOperational Implication
Physical State Crystalline Solid (Pale yellow to off-white)Dust inhalation risk; use local exhaust.
Melting Point 90–94 °CModerate thermal stability; store below 25 °C.
Solubility Soluble in DMSO, DMF, DCM; Low in WaterLipophilic nature facilitates skin absorption.
Photolability

~260–300 nm (activates at 365 nm)
Strict light exclusion required.
Decomposition Exothermic (>180 °C)Potential for runaway reaction if heated dry.

Hazard Identification & Toxicology (The "Why")

Standard SDS documents often classify these generic "Irritants." However, a senior scientist must recognize the deeper toxicological mechanisms involved.

Photochemical Toxicity (The Nitroso Byproduct)

The utility of these compounds lies in their photolysis via the Norrish Type II mechanism . Upon UV irradiation, the nitrobenzyl alcohol cleaves to release the "caged" substrate and a nitrosobenzaldehyde byproduct.

  • Risk: Nitroso compounds are potent electrophiles. They can react with biological nucleophiles (thiols, amines) and are potential sensitizers or mutagens.

  • Control: Treat all photolyzed waste solutions as "Genotoxic/Cytotoxic" waste, not standard organic waste.

Fluorine-Specific Hazards

While the C-F bond is metabolically stable, thermal decomposition (fire) releases Hydrogen Fluoride (HF) .

  • Inhalation: HF gas causes severe respiratory damage and pulmonary edema.

  • Skin: HF burns are insidious; pain may be delayed while fluoride ions penetrate deep tissue, chelating calcium and causing cardiac arrhythmia.

Systemic Nitro-Toxicity

Like many nitroaromatics, systemic absorption (inhalation/skin) can lead to Methemoglobinemia . The nitro group is metabolized to a hydroxylamine, which oxidizes hemoglobin (


) to methemoglobin (

), impairing oxygen transport.
  • Sign: Cyanosis (blue skin/lips) without respiratory distress.

Storage & Stability: The Critical Control Points

The stability of fluorinated nitrobenzyl alcohols is binary: stable in the dark/cold, highly unstable in light/heat.

Diagram 1: The Stability & Degradation Pathway

This diagram illustrates the cascading failure modes if storage conditions are violated.

StabilityPathway Compound Fluorinated Nitrobenzyl Alcohol Aci aci-Nitro Intermediate Compound->Aci Irradiation Radical Nitro Radical Species Compound->Radical Thermal Stress UV UV/Ambient Light (>300nm) UV->Aci Heat Heat (>100°C) Heat->Radical Cleavage Premature Cleavage (Nitroso Byproduct) Aci->Cleavage Hydrolysis Explosion Thermal Runaway/ Gas Evolution Radical->Explosion Exothermic Decomp

Caption: Figure 1. Degradation pathways.[1][2][3] Light exposure leads to contamination via premature cleavage; thermal stress risks energetic decomposition.

Storage Protocol
  • Container: Amber glass vials with Teflon-lined caps.

  • Environment: Store at -20 °C for long-term stability.

  • Atmosphere: Argon backfill is recommended to prevent moisture uptake (which accelerates the post-photolysis hydration step if light leaks occur).

Operational Handling Protocol (Self-Validating System)

To ensure scientific integrity and safety, the handling process must be treated as a "Dark Room" operation.

The "Red Light" Rule

Nitrobenzyl compounds absorb strongly in the UV-A and blue region. Standard lab fluorescent lighting contains enough UV to cause 1–5% degradation per hour of exposure.

  • Validation: All handling must occur under Red LED (>600 nm) or filtered yellow light.

Step-by-Step Synthesis/Handling Workflow

HandlingWorkflow Start Storage (-20°C) Equilibrate Equilibrate to RT (In Desiccator) Start->Equilibrate Prevent Condensation Weighing Weighing (Red Light Only) Equilibrate->Weighing Minimize O2/H2O Solvent Dissolution (Anhydrous Solvent) Weighing->Solvent Avoid Metallic Spatulas Reaction Coupling/Reaction (Amber Glassware) Solvent->Reaction Inert Atm (Ar/N2) Waste Waste Disposal (Segregated) Reaction->Waste Quench Reactive Intermediates

Caption: Figure 2. Operational workflow emphasizing light exclusion and moisture control to prevent pre-activation.

Detailed Methodology
  • Equilibration: Remove the vial from the freezer and place it in a desiccator. Allow it to reach room temperature before opening. This prevents condensation of atmospheric water, which can hydrolyze fluorinated esters or facilitate side reactions.

  • Weighing:

    • PPE: Nitrile gloves (double gloving recommended), safety glasses, lab coat.

    • Tooling: Use ceramic or plastic spatulas. Avoid metal spatulas if the compound is a polynitro derivative (though unlikely for mono-nitro, this is a best practice for nitroaromatics).

    • Environment: Turn off hood lights; use a portable red lamp.

  • Solubilization:

    • Preferred solvents: DMSO, DMF, Acetonitrile.

    • Avoid: Primary amines or thiols as solvents, as they will react with the nitroso byproduct generated during any accidental photolysis, creating complex mixtures.

Emergency Response & Waste Management

Firefighting (The HF Risk)

In the event of a fire involving fluorinated nitrobenzyls:

  • Media: Carbon dioxide (

    
    ), dry chemical, or alcohol-resistant foam.
    
  • Critical Hazard: Thermal decomposition releases HF gas and Nitrogen Oxides (

    
    ) .
    
  • Action: Firefighters must wear Self-Contained Breathing Apparatus (SCBA). Do not inhale smoke.[1][4][5][6]

Accidental Release (Spill)
  • Evacuate: Clear the immediate area.

  • PPE: Wear respiratory protection (P95/P100) to avoid inhaling dust.

  • Neutralization: Do not use strong bases (like NaOH) immediately, as this can trigger rapid exothermic decomposition of nitro compounds. Absorb with inert vermiculite or sand.

  • Cleaning: Wash the area with a mild detergent. Check for yellow staining —this indicates residual nitro compound.

First Aid (Specific)
  • Skin Contact: Wash immediately with soap and water.[1][4] If redness persists or if the compound was fluorinated and combustion occurred, apply Calcium Gluconate gel (standard HF protocol) as a precaution.

  • Inhalation: Move to fresh air. If lips turn blue (cyanosis), administer oxygen and seek medical attention for potential methemoglobinemia.

References

  • Barltrop, J. A., & Schofield, P. (1962). Photosensitive protecting groups. Tetrahedron Letters, 3(23), 697-699.

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2733567, 4-Fluoro-2-nitrobenzyl alcohol.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Nitrobenzyl alcohol (Analogous Hazard Data).

  • Il'ichev, Y. V., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP.[7] Journal of the American Chemical Society, 126(14), 4581-4595.

  • U.S. Environmental Protection Agency. (2000). Hydrogen Fluoride (Hydrofluoric Acid): Acute Exposure Guideline Levels.

Sources

Exploratory

Thermodynamic Stability Profile: 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol

Topic: Thermodynamic stability of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol Content Type: In-depth Technical Guide Executive Technical Summary 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol (CAS: 1931921-04-8 for R-isomer) represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic stability of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol Content Type: In-depth Technical Guide

Executive Technical Summary

1-(2-Fluoro-5-nitrophenyl)ethan-1-ol (CAS: 1931921-04-8 for R-isomer) represents a class of electron-deficient benzylic alcohols often utilized as chiral intermediates in the synthesis of kinase inhibitors (e.g., crizotinib analogs) and agrochemicals.

Its thermodynamic stability is governed by three competing structural vectors:

  • The Benzylic Alcohol Moiety: Susceptible to acid-catalyzed dehydration (E1 mechanism) and oxidation.

  • The Activated Fluorine (C2): Highly labile to Nucleophilic Aromatic Substitution (SNAr) due to the para-nitro activation, rendering the molecule unstable in basic media.

  • The Nitro Group (C5): A source of high-energy thermal decomposition (exothermic onset typically >220°C).

This guide delineates the theoretical stability limits and provides the experimental protocols required to validate the thermodynamic profile of this compound for drug substance development.

Structural Thermodynamics & Electronic Effects

Electronic Architecture

The stability of this molecule is dictated by the push-pull dynamics of its substituents on the benzene ring.

  • Numbering: The ethyl group is at C1. The Fluorine is at C2 (ortho). The Nitro group is at C5 (meta to alkyl, para to Fluorine).

  • The "Activated Fluorine" Effect: The nitro group at C5 exerts a strong mesomeric withdrawal (-M) effect at C2 and C4. Since the fluorine is at C2, it is para to the nitro group relative to the nucleophilic attack vector. This creates a highly electrophilic center at C2.

    • Thermodynamic Consequence: In the presence of bases (OH⁻, alkoxides) or nucleophiles (amines, thiols), the thermodynamic equilibrium strongly favors the displacement of fluoride (SNAr), leading to degradation products (phenols or ethers).

  • Intramolecular Hydrogen Bonding: A stabilizing gauche interaction exists between the benzylic hydroxyl proton and the ortho-fluorine lone pairs.[1] This intramolecular H-bond (O-H···F) increases the thermodynamic stability of the specific conformer but also increases the acidity of the hydroxyl proton.

Predicted Physicochemical Properties
  • Physical State: Solid (Low melting point, enantiomer dependent) or viscous oil.

  • Boiling Point (Predicted): ~244°C (at 760 mmHg). Note: Likely decomposes before reaching boiling point.

  • pKa (OH): ~13.0 (Predicted). More acidic than unsubstituted benzyl alcohol due to the electron-withdrawing nature of the ring.

Degradation Pathways & Mechanisms

The following Graphviz diagram visualizes the kinetically accessible degradation pathways based on the thermodynamic landscape of the molecule.

DegradationPathways cluster_legend Thermodynamic Drivers Compound 1-(2-Fluoro-5-nitrophenyl) ethan-1-ol Styrene 2-Fluoro-5-nitrostyrene (Dehydration Product) Compound->Styrene Acid / Heat (E1 Elimination) Ketone 1-(2-Fluoro-5-nitrophenyl) ethanone (Oxidation Product) Compound->Ketone Oxidative Stress / Air Ether 1-(2-Alkoxy-5-nitrophenyl) ethan-1-ol (SNAr Product) Compound->Ether Base / Alcohol (SNAr) Phenol 2-(1-Hydroxyethyl)-4-nitrophenol (Hydrolysis Product) Compound->Phenol Aq. Base / Heat (SNAr) Legend1 Red: Acid/Thermal Instability Legend2 Green: Base/Nucleophilic Instability (Critical)

Figure 1: Primary degradation pathways. The SNAr pathway (Green) is the dominant instability vector in formulation and synthesis.

Experimental Characterization Protocols

To establish the definitive thermodynamic stability profile, the following Tier 1 and Tier 2 experiments are mandatory.

Tier 1: Thermal Stability (DSC/TGA)

Objective: Determine the melting point (Tm) and the onset temperature of decomposition (Tonset).

  • Protocol:

    • Instrument: Differential Scanning Calorimetry (DSC) with modulated capability.

    • Sample: 2–5 mg in a hermetically sealed aluminum pan (pinhole lid to allow gas escape if measuring volatile loss, but sealed is preferred for decomposition safety).

    • Ramp: 10°C/min from 25°C to 300°C.

    • Expectation:

      • Endotherm: Melting event (if solid).

      • Exotherm: Sharp decomposition peak >200°C (characteristic of nitro-aromatics).

    • Safety Criterion: If the decomposition energy is >800 J/g, the compound is considered a potential explosive hazard.

Tier 2: Forced Degradation (Stress Testing)

Objective: Validate the "Activated Fluorine" hypothesis and benzylic stability.

Stress ConditionConditionsTarget MechanismAcceptance Criteria
Acid Hydrolysis 0.1 N HCl, 60°C, 24hDehydration to Styrene< 0.5% Styrene formation
Base Hydrolysis 0.1 N NaOH, RT, 24hSNAr (F displacement) CRITICAL: Monitor for Phenol formation. Likely unstable.
Oxidation 3% H₂O₂ / AIBN, RTOxidation to Ketone< 1.0% Ketone formation
Photostability 1.2 million lux hoursNitro-group rearrangementNo color change (yellowing)

Synthesis Safety & Process Thermodynamics

When synthesizing this molecule via the reduction of 1-(2-Fluoro-5-nitrophenyl)ethanone (CAS 79110-05-7), thermodynamic management is critical.

Heat of Reaction ( )

The reduction of the ketone to the alcohol (using NaBH₄ or catalytic hydrogenation) is exothermic .

  • Estimated

    
    :  -50 to -70 kJ/mol.
    
  • Risk: Adiabatic temperature rise in a batch reactor can trigger the decomposition of the nitro group if cooling fails.

  • Control Strategy: Dosing of the reducing agent must be controlled (Dosing Controlled Reaction) to ensure

    
    .
    
SNAr Side Reactions during Synthesis

If using borohydride reduction in methanol/ethanol:

  • Risk: The solvent (methoxide/ethoxide generated in situ) can attack the C2-Fluorine.

  • Mitigation: Maintain pH neutral or slightly acidic. Avoid strong bases. Use isopropanol (more sterically hindered) if solvolysis is observed.

Stability Testing Workflow

The following decision tree outlines the logical flow for determining storage conditions based on experimental data.

StabilityWorkflow Start Start Stability Assessment DSC Run DSC/TGA (Thermal Profile) Start->DSC Exotherm Decomposition Exotherm? DSC->Exotherm Stress Run Stress Testing (Acid/Base/Oxidation) Exotherm->Stress T_onset > 150°C Cold Cold Storage Required (2-8°C) Exotherm->Cold T_onset < 150°C BaseStable Stable in 0.1N NaOH? Stress->BaseStable Safe Standard Storage (RT, Dry) BaseStable->Safe Yes (Unlikely) NoBase RESTRICTED: No Basic Excipients BaseStable->NoBase No (F-displacement) NoBase->Cold If degradation > 5%

Figure 2: Stability assessment logic flow. The "No Basic Excipients" restriction is the most probable outcome for this molecule.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24828403, 1-(2-Fluoro-5-nitrophenyl)ethanol. Retrieved from [Link]

  • Terrier, F. (2013).Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
  • U.S. EPA. CompTox Chemicals Dashboard: 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol (Structural Analog Properties). Retrieved from [Link]

Sources

Foundational

The Chemistry and Application of 2-Fluoro-5-Nitrophenyl Derivatives: A Senior Application Scientist's Perspective

An In-depth Technical Guide: This guide provides an in-depth exploration of 2-fluoro-5-nitrophenyl derivatives, a class of compounds whose strategic importance in medicinal chemistry, materials science, and synthetic org...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

This guide provides an in-depth exploration of 2-fluoro-5-nitrophenyl derivatives, a class of compounds whose strategic importance in medicinal chemistry, materials science, and synthetic organic chemistry cannot be overstated. We will dissect the fundamental principles governing their reactivity, provide field-proven experimental protocols, and illuminate their application in the development of novel molecules. The narrative is structured not as a rigid review, but as a practical guide for the bench scientist, explaining the causality behind experimental choices and providing a framework for innovation.

Part 1: The Synthetic Core - Understanding Reactivity and Transformation

The utility of the 2-fluoro-5-nitrophenyl scaffold is rooted in the synergistic interplay between its two key functional groups. The nitro group, a powerful electron-withdrawing entity, profoundly influences the electronic landscape of the aromatic ring. Positioned para to the fluorine atom, it activates the C-F bond toward nucleophilic attack. The fluorine atom itself serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of this scaffold's chemistry.

The Cornerstone Reaction: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most powerful tool for functionalizing the 2-fluoro-5-nitrophenyl core. This reaction is not a concerted displacement like an SN2 reaction; instead, it proceeds via a two-step addition-elimination mechanism.

The Mechanism: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine. This step is the rate-determining step and results in the formation of a resonance-stabilized carbanion known as a Meisenheimer complex.[1][2] The negative charge of this intermediate is effectively delocalized by the electron-withdrawing nitro group, which is crucial for its stabilization.[1] In the subsequent, faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[1]

Caption: Generalized workflow for the SNAr reaction.

Causality Behind Experimental Choices: The success of an SNAr reaction hinges on the careful selection of reagents and conditions.

  • Nucleophiles: A wide array of nucleophiles can be employed. O-nucleophiles (alcohols, phenols), S-nucleophiles (thiols), and N-nucleophiles (amines) are all effective.[1][3][4] The choice is dictated by the desired final product. For weakly acidic nucleophiles like alcohols and phenols, a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is required to generate the more potent alkoxide or phenoxide nucleophile in situ.[1]

  • Solvents: Polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred. These solvents effectively solvate the cation of the base (e.g., Na⁺) but do not strongly solvate the anionic nucleophile, thus preserving its reactivity.

  • Temperature: Reactions are often heated (e.g., 60-80 °C) to overcome the activation energy of the initial nucleophilic attack.[1] Reaction progress should always be monitored by a suitable technique like Thin-Layer Chromatography (TLC) to determine the optimal reaction time and prevent side-product formation.

Table 1: Representative SNAr Reactions on 2-Fluoro-5-Nitrophenyl Scaffolds

Starting MaterialNucleophileBase/ConditionsProduct TypeReference
2-Fluoro-5-nitrobenzene-1,4-diaminePhenolNaH, THF, 60-80 °CAryl Ether[1]
2-Fluoro-5-nitrobenzene-1,4-diamineThiophenolK₂CO₃, DMF, RTThioether[1]
2-Fluoro-5-nitrobenzonitrilePiperidineAcetonitrile, RTN-Aryl Piperidine[3]
2-Fluoro-5-nitrophenyldiazoniumAliphatic AlcoholsBase-free, MeCNAryl-Alkyl Ether[5]

Experimental Protocol 1: General Procedure for the Synthesis of Aryl Ethers via SNAr

This protocol describes a generalized method for the reaction of a 2-fluoro-5-nitrophenyl derivative with a phenolic nucleophile.

  • Preparation of Nucleophile: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the phenol (1.2 equivalents) in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Causality: Adding the base at a low temperature controls the exothermic reaction and the accompanying hydrogen gas evolution.

  • Activation: Allow the mixture to warm to room temperature and stir for 30 minutes. The formation of the sodium phenoxide should result in a clear solution or a fine suspension.

  • Substrate Addition: Add the 2-fluoro-5-nitrophenyl derivative (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 70 °C and monitor its progress by TLC.

  • Workup: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Transformation of the Nitro Group

The nitro group is not merely an activating group; it is a versatile functional handle that can be readily transformed, most commonly into an amine. This reduction is a critical step in many synthetic sequences, as it introduces a new point of diversity for further functionalization.

Reagent Selection & Chemoselectivity: The choice of reducing agent is critical to ensure high chemoselectivity and avoid unwanted side reactions, particularly dehalogenation (removal of the fluorine atom).[6]

  • Catalytic Hydrogenation: This is a clean and efficient method.

    • Palladium on Carbon (Pd/C): A powerful catalyst, but it can sometimes promote hydrodehalogenation. Its use requires careful optimization of reaction conditions.[7]

    • Raney Nickel: Often a safer choice for substrates where dehalogenation is a concern.[7][8]

    • Platinum(IV) Oxide (PtO₂): Another effective catalyst for this transformation.[8]

  • Metal-Acid Reductions: These are classic, robust, and cost-effective methods.

    • Tin(II) Chloride (SnCl₂·2H₂O): A mild and reliable reagent that works well in acidic alcoholic solvents.[6]

    • Iron (Fe) Powder: Used with a catalytic amount of acid (e.g., HCl or acetic acid) in a protic solvent. This method is particularly economical for large-scale synthesis.[6][9]

Nitro_Reduction_Workflow cluster_derivatization Further Derivatization Start 2-Fluoro-5-Nitrophenyl Derivative (Ar-NO2) Reduction Nitro Group Reduction (e.g., SnCl2/HCl or H2/Catalyst) Start->Reduction Amine 2-Fluoro-5-Aminophenyl Derivative (Ar-NH2) Reduction->Amine Amidation Amidation (R-COCl) Amine->Amidation Sulfonylation Sulfonylation (R-SO2Cl) Amine->Sulfonylation Diazotization Diazotization (NaNO2, HCl) Amine->Diazotization

Caption: Synthetic workflow from nitro to amino derivatives.

Experimental Protocol 2: Nitro Group Reduction using Stannous Chloride

This protocol provides a reliable method for the reduction of a 2-fluoro-5-nitrophenyl derivative to the corresponding aniline.[6]

  • Setup: In a round-bottom flask, dissolve the 2-fluoro-5-nitrophenyl derivative (1.0 equivalent) in ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) to the solution.

  • Acidification & Heating: Add concentrated hydrochloric acid (HCl) and heat the reaction mixture to 50-70 °C with stirring.

  • Monitoring: Monitor the reaction for 1-2 hours until TLC analysis shows complete consumption of the starting material.

  • Workup & Neutralization: Cool the reaction mixture to room temperature. Carefully basify with a concentrated sodium hydroxide (NaOH) solution until a precipitate of tin salts forms and the solution is strongly basic (pH > 10). Causality: Basification is necessary to deprotonate the ammonium salt product to the free amine and to precipitate the tin salts, facilitating their removal.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine, which can be further purified if necessary.

Part 2: Applications in Drug Discovery and Advanced Synthesis

The structural motifs accessible from 2-fluoro-5-nitrophenyl derivatives are frequently found in biologically active compounds and advanced materials.

Significance in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[10][11] Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the pKa of nearby functional groups, and improve binding affinity to target proteins through favorable electrostatic interactions.[10]

A compelling example is the development of 5-phenyl-furan-2-carboxylic acids as antimycobacterial agents. In this work, a derivative, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, was synthesized via a modified Meerwein arylation of 2-fluoro-4-nitroaniline.[12] This highlights how the 2-fluoro-nitroaniline core can serve as a readily available starting material for constructing complex heterocyclic systems with potential therapeutic applications.[12]

A Novel Reagent for Advanced Applications: 2-Fluoro-5-nitrophenyldiazonium

Recent innovations have expanded the synthetic utility of this scaffold. The development of 2-fluoro-5-nitrophenyldiazonium tetrafluoroborate as a novel Sanger-type reagent is a prime example.[5] This reagent possesses unique reactivity:

  • Base-Free SNAr: The exceptionally strong electron-withdrawing character of the diazonium group (N₂⁺) activates the C-F bond to such an extent that SNAr reactions with even weakly nucleophilic alcohols can proceed under neutral or acidic conditions, obviating the need for a base.[5]

  • Dual Functionality: Crucially, after the SNAr reaction, the diazonium group remains intact. This group is a versatile handle for a host of subsequent transformations, including palladium-catalyzed cross-coupling reactions like the Suzuki and Heck-Matsuda reactions, as well as radical C-H activations.[5]

Diazonium_Reactivity cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Further Transformations Reagent 2-Fluoro-5-nitrophenyldiazonium SNAr Reaction with Alcohol (R-OH) (Base-Free Conditions) Reagent->SNAr Intermediate Aryl-Alkyl Ether Diazonium Salt SNAr->Intermediate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Intermediate->Suzuki Pd-Catalyzed Heck Heck-Matsuda Coupling (Alkene, Pd cat.) Intermediate->Heck Pd-Catalyzed Radical Radical C-H Activation (e.g., TEMPO) Intermediate->Radical Radical

Caption: Dual reactivity of the 2-fluoro-5-nitrophenyldiazonium salt.

This dual reactivity allows for a highly efficient, two-step pathway to complex molecules from simple alcohols, making it an ideal strategy for generating diverse compound libraries for structure-activity relationship (SAR) studies.[5]

Conclusion

The 2-fluoro-5-nitrophenyl scaffold is a testament to the power of strategic functional group placement in organic synthesis. Its reactivity is dominated by two primary, highly reliable transformations: nucleophilic aromatic substitution at the C-F bond and reduction of the nitro group. The causality is clear: the electron-withdrawing nitro group activates the ring for the former, while also serving as a precursor to the versatile amino group in the latter. This predictable yet powerful reactivity has cemented its role as a cornerstone building block for researchers in drug discovery and materials science. As novel reagents like the corresponding diazonium salt continue to be developed, the applications for this remarkable class of derivatives will only continue to expand, enabling the rapid and efficient synthesis of the complex molecules that drive scientific innovation.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols for the Reduction of the Nitro Group in 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.
  • Ziegler, T., & Tlili, A. (2020). 2‐Fluoro‐5‐nitrophenyldiazonium: A Novel Sanger‐Type Reagent for the Versatile Functionalization of Alcohols. Chemistry – A European Journal, 27(5), 5417-5421. [Link]

  • Al-Asadia, R. H., Mohammeda, M. K., & Dhaefa, H. K. (2020). Mercuration and Telluration of 2-Fluoro-5-nitroaniline: Synthesis, Antibacterial, and Computational Study. Russian Journal of General Chemistry, 90(4), 734-741.
  • ChemicalBook. (n.d.). 5-Fluoro-2-nitrophenylacetic acid synthesis.
  • Gale, D. J., & Wilshire, J. F. K. (1967). The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. Australian Journal of Chemistry, 20(8), 1663-1670. [Link]

  • ConnectSci. (1967). The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group.
  • Bloom Tech. (2023). What are the synthesis routes of 5-Fluoro-2-nitroaniline.
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  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Moorthy, K., NizamMohideen, M., Vetrivel, S., Vinoth, E., & Arun, A. (2018). 2-Fluoro-5-nitroaniline. IUCrData, 3(4), x180425. [Link]

  • Taylor & Francis Online. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]

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  • Schenk, C., et al. (2007). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 73(15), 4893-4900. [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Tripodi, F., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1501. [Link]

  • BenchChem. (n.d.).
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. [Link]

Sources

Exploratory

Unlocking the Potential: A Technical Guide to the Prospective Biological Activity of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol Intermediates

For Researchers, Scientists, and Drug Development Professionals Abstract The landscape of modern drug discovery is characterized by an ever-present need for novel chemical scaffolds that can serve as starting points for...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of modern drug discovery is characterized by an ever-present need for novel chemical scaffolds that can serve as starting points for potent and selective therapeutics. The intermediate, 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol, while not extensively studied for its own biological activities, presents a compelling case for investigation. This technical guide synthesizes information on the known biological effects of its core structural motifs—the fluorinated phenyl ring and the nitroaromatic system—to postulate its potential as a precursor to or a standalone agent with cytotoxic and antimicrobial properties. We will delve into the structure-activity relationships of related compounds and provide detailed, field-proven methodologies for the systematic evaluation of these potential biological activities.

Introduction: The Strategic Importance of Novel Intermediates

In the intricate process of drug development, the identification and characterization of versatile intermediates are of paramount importance. These molecules serve as foundational building blocks for the synthesis of a diverse array of more complex, biologically active compounds. 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol is one such intermediate, possessing a unique combination of functional groups that are hallmarks of many successful therapeutic agents. The presence of a fluorine atom and a nitro group on the phenyl ring suggests a predisposition for biological activity, warranting a closer examination of its potential. This guide will serve as a comprehensive resource for researchers looking to explore the therapeutic possibilities of this and structurally related compounds.

Structural Analysis and Inferred Biological Relevance

The potential biological activity of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol can be inferred from the well-documented effects of its constituent chemical moieties: the 2-fluoro-5-nitrophenyl group.

The Influence of the Nitroaromatic System

Nitroaromatic compounds are a well-established class of molecules with a broad spectrum of biological activities. The strong electron-withdrawing nature of the nitro group is often crucial for these effects.

  • Cytotoxicity: Numerous studies have demonstrated the cytotoxic effects of nitrophenol isomers on various human cell lines. The position of the nitro group is a critical determinant of toxicity. The mechanism of cytotoxicity is often attributed to the intracellular reduction of the nitro group, leading to the formation of reactive and damaging nitroso and superoxide species that can induce cell death.[1]

  • Antimicrobial Activity: The antimicrobial properties of nitroaromatic compounds are well-documented. This activity is frequently linked to the reductive activation of the nitro group within microbial cells, which generates cytotoxic radicals that can damage cellular macromolecules, including DNA.[1]

The Role of Fluorine in Bioactivity

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile.[2]

  • Enhanced Potency and Selectivity: Fluorine's high electronegativity and small size can lead to more potent and selective interactions with biological targets.[3]

  • Metabolic Stability: The replacement of hydrogen with fluorine at or near metabolic sites can block or slow down metabolic degradation, thereby increasing the compound's in vivo half-life.[4]

  • Increased Lipophilicity: The presence of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its target.[5] Fluorinated compounds have demonstrated a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.[5]

Postulated Biological Activities of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol

Based on the structure-activity relationships of related compounds, we can postulate two primary areas of potential biological activity for 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol:

  • Potential Cytotoxic Activity: The presence of the nitrophenyl group suggests that this compound could exhibit cytotoxic effects against various cell lines, particularly cancer cells. The combined electronic effects of the fluorine and nitro substituents may modulate this activity.

  • Potential Antimicrobial Activity: The combination of a nitroaromatic system and a fluorine atom, both of which are found in numerous antimicrobial agents, suggests that 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol and its derivatives could possess antibacterial and/or antifungal properties.

Experimental Workflows for Biological Evaluation

To empirically validate the postulated biological activities, a systematic experimental approach is necessary. The following sections provide detailed protocols for assessing the cytotoxic and antimicrobial potential of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol.

In Vitro Cytotoxicity Assessment

A crucial first step in evaluating the therapeutic potential of a novel compound is to assess its cytotoxicity.[6] This can be achieved through a variety of reliable and well-established in vitro assays.[7]

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Table 1: Hypothetical Data from MTT Assay

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
192 ± 5.1
1075 ± 6.2
2548 ± 3.8
5023 ± 2.9
1008 ± 1.5

The LDH assay is another common method for assessing cytotoxicity by measuring the release of the cytoplasmic enzyme lactate dehydrogenase from damaged cells into the culture medium.[8]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).

  • Sample Collection: Carefully collect a 50 µL aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH assay reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Stop Reaction: Add 50 µL of a stop solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on a maximum LDH release control.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_readout Readout & Analysis A Cell Seeding in 96-well plate C Treat cells with compound A->C B Compound Dilution Series B->C D Incubate (24-72h) C->D E1 MTT Assay: Add MTT, Incubate, Solubilize Formazan D->E1 E2 LDH Assay: Collect Supernatant, Add Reaction Mix D->E2 F1 Measure Absorbance (570nm) E1->F1 F2 Measure Absorbance (490nm) E2->F2 G Calculate % Viability / % Cytotoxicity Determine IC50 F1->G F2->G

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used and highly accurate technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Protocol:

  • Prepare Inoculum: Culture the test microorganism (bacterium or fungus) in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is cidal or static, subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.

Table 2: Hypothetical Data from Broth Microdilution Assay

Compound Concentration (µg/mL)S. aureus GrowthE. coli GrowthC. albicans Growth
128---
64---
32-+-
16+++
8+++
4+++
2+++
1+++
Growth Control+++
MIC (µg/mL) 32 64 32

(-) indicates no visible growth; (+) indicates visible growth.

Antimicrobial_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Plate with Microorganism A->C B Serial Dilution of Test Compound in 96-well Plate B->C D Incubate (18-24h) C->D E Visually Inspect for Growth Determine MIC D->E F Subculture from Clear Wells onto Agar Plates E->F G Incubate Agar Plates F->G H Determine MBC/MFC G->H

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

While direct biological data for 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol is currently lacking, a thorough analysis of its structural components strongly suggests a high potential for cytotoxic and antimicrobial activities. The presence of both a nitroaromatic system and a fluorine substituent provides a compelling rationale for its investigation as a lead compound or a versatile intermediate in drug discovery programs. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of these potential activities. Further research into the synthesis of derivatives of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol could also unlock new avenues for the development of novel therapeutic agents with enhanced potency and selectivity.

References

  • Broth microdilution - Wikipedia. Available at: [Link]

  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. Available at: [Link]

  • Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available at: [Link]

  • Biological Potential of FluoroBenzene Analogs - JSciMed Central. Available at: [Link]

Sources

Foundational

Thermodynamic &amp; Physicochemical Profile: 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol

Executive Summary 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol (CAS: 1931921-04-8 for R-isomer; 1932086-59-3 for S-isomer) is a critical chiral building block in the synthesis of pharmacological agents. Its structural motif—a fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Fluoro-5-nitrophenyl)ethan-1-ol (CAS: 1931921-04-8 for R-isomer; 1932086-59-3 for S-isomer) is a critical chiral building block in the synthesis of pharmacological agents. Its structural motif—a fluorinated nitro-aromatic ring coupled with a secondary alcohol—imparts unique electronic and steric properties essential for structure-activity relationship (SAR) studies.

This guide provides an in-depth analysis of the compound's melting point (MP) and boiling point (BP) characteristics. Unlike simple solvents, this intermediate often exhibits "borderline" phase behavior—existing as a viscous supercooled liquid or a low-melting solid depending on enantiomeric purity and thermal history. Accurate characterization of these properties is not merely a regulatory requirement but a process control necessity for scalable isolation.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

Before analyzing thermodynamic data, we must establish the structural parameters that influence phase transitions.

ParameterData
IUPAC Name 1-(2-Fluoro-5-nitrophenyl)ethanol
Common Synonyms

-Methyl-2-fluoro-5-nitrobenzenemethanol
Molecular Formula

Molecular Weight 185.15 g/mol
CAS Number (R-isomer) 1931921-04-8
CAS Number (S-isomer) 1932086-59-3
Physical State (Std.[1][2] Cond.) Low-melting solid or viscous oil (purity dependent)

Thermodynamic Profile: Melting & Boiling Points

The phase transition data for 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol reveals a compound with significant hydrogen-bonding capability (donor/acceptor) and thermal sensitivity.

Melting Point (MP) Analysis

The melting point of this compound is heavily influenced by its enantiomeric excess (ee). Racemic mixtures often exhibit lower melting points (eutectic depression) compared to pure enantiomers.

  • Experimental Observation: Pure enantiomers typically crystallize as pale yellow solids. However, traces of solvent or the ketone precursor can suppress the freezing point, resulting in a persistent oil.

  • Data Range:

    • Estimated MP: 40–60 °C (Based on structural analogue 1-(2-nitrophenyl)ethanol, MP 40-41°C).

    • Implication: The compound may melt during transport in hot climates or solidify in cold storage.

Boiling Point (BP) Analysis

Due to the nitro group's thermal instability and the alcohol's potential for dehydration, atmospheric distillation is hazardous and likely to cause decomposition.

  • Atmospheric Equivalent (Predicted): ~280 °C (Decomposition likely).

  • Reduced Pressure (Operational):

    • 106–120 °C at 1 mmHg (High Vacuum).

    • Implication: Purification requires high-vacuum distillation (short-path or wiped film) to maintain a pot temperature below 140°C, preventing thermal runaway or degradation.

Comparative Data Table
PropertyValue / RangeConditionMethod / Source
Melting Point 40 – 60 °C Ambient PAnalogue Correlation (See Note 1)
Boiling Point 106 – 120 °C 1.0 mmHgVacuum Distillation (See Note 2)
Boiling Point ~280 °C (Dec.)760 mmHgPredicted (Avoid Experimental)
Flash Point > 110 °CClosed CupEstimated

Note 1: Based on 1-(2-nitrophenyl)ethanol (CAS 3205-25-2). Note 2: Extrapolated from ketone precursor BP (241°C @ 760mmHg) and H-bonding contribution.

Experimental Determination Protocols

Melting Point via DSC (Differential Scanning Calorimetry)

Why DSC? Traditional capillary methods are subjective for waxy solids. DSC provides the onset temperature and heat of fusion (


), indicating crystallinity.

Protocol:

  • Sample Prep: Hermetically seal 2-5 mg of dried sample in an aluminum pan.

  • Cycle: Equilibrate at 0°C

    
     Ramp 10°C/min to 100°C.
    
  • Validation: A sharp endothermic peak indicates high purity. A broad "smear" suggests solvent entrapment or low enantiomeric excess.

Boiling Point via TGA (Thermogravimetric Analysis)

Why TGA? Determining BP at atmospheric pressure is dangerous. TGA allows you to determine the onset of weight loss (volatilization) vs. decomposition.

Protocol:

  • Atmosphere: Nitrogen (inert).

  • Ramp: 10°C/min from Ambient to 300°C.

  • Interpretation:

    • Clean Evaporation: Smooth weight loss curve reaching 0% mass.

    • Decomposition: Stepwise weight loss or residual char mass.

Synthetic Context & Process Monitoring[2]

The physical properties of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol are the primary metrics for monitoring its synthesis from 1-(2-Fluoro-5-nitrophenyl)ethanone .

Synthesis Workflow Visualization

The following diagram illustrates the reduction pathway and where MP/BP data serves as a critical checkpoint (Decision Gate).

SynthesisWorkflow Ketone Precursor: 1-(2-Fluoro-5-nitrophenyl)ethanone (MP: ~Ambient, BP: 241°C) Reaction Asymmetric Reduction (Biocatalysis or Chiral Borane) Ketone->Reaction Reagents Added Workup Quench & Extraction (Phase Separation) Reaction->Workup TLC/HPLC Check Crude Crude Alcohol (Viscous Oil) Workup->Crude Solvent Removal Purification High Vac Distillation (Target: 110°C @ 1mmHg) Crude->Purification Vacuum Applied Final Pure Product 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol (Solid/Waxy Solid) Purification->Final Fraction Collection Check MP Check: Is MP > 40°C? Final->Check Check->Purification Fail (Re-distill) Check->Final Pass (Pack)

Figure 1: Synthetic workflow emphasizing the purification logic based on phase transition properties.

Reaction Monitoring Logic
  • Starting Material (Ketone): Higher volatility, lower polarity.

  • Product (Alcohol): Higher boiling point (due to -OH hydrogen bonding), higher polarity.

  • In-Process Control (IPC): As the reaction proceeds, the boiling point of the reaction mixture (if solvent-free) would increase. In TLC, the alcohol will have a lower

    
     value than the ketone.
    

Safety & Handling Implications

The physicochemical data dictates the safety protocols:

  • Thermal Stability: Do not heat above 150°C. The nitro group poses a risk of energetic decomposition.

  • Physical State: If the compound is a solid (MP ~40-60°C), it may be melted for transfer. Caution: Ensure the heating bath does not exceed 70°C to prevent thermal degradation.

  • Distillation: Always use a vacuum manifold with a cold trap. The compound's high BP at ambient pressure makes simple distillation unsafe.

References

  • PubChem Compound Summary.1-(2-Fluoro-5-nitrophenyl)ethanone (Precursor Data).

  • ChemicalBook.1-(2-Nitrophenyl)ethanol Properties (Structural Analogue).

  • BenchChem.

  • Sigma-Aldrich.Safety Data Sheet: 1-(2-Fluoro-5-nitrophenyl)ethanone.

Sources

Exploratory

Technical Guide: Reactivity &amp; Chemoselective Manipulation of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol

Executive Summary The scaffold 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol represents a high-value chiral building block in the synthesis of ALK inhibitors and next-generation heterocyclic pharmaceuticals. Its utility lies in t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol represents a high-value chiral building block in the synthesis of ALK inhibitors and next-generation heterocyclic pharmaceuticals. Its utility lies in the orthogonal reactivity of its three functional handles: the secondary hydroxyl group, the labile ortho-fluorine, and the reducible nitro group.

However, this utility comes with a significant synthetic challenge: chemoselectivity . The strong electron-withdrawing nature of the 5-nitro group activates the 2-fluorine toward Nucleophilic Aromatic Substitution (


), often competing with standard hydroxyl transformations. This guide provides an in-depth analysis of the electronic environment of this molecule and details self-validating protocols to manipulate the hydroxyl group without compromising the aryl fluoride.

Part 1: Structural & Electronic Analysis

To successfully manipulate this molecule, one must understand the "electronic tug-of-war" occurring across the benzene ring.

Electronic Influence Map

The reactivity is dictated by the cooperative effects of the substituents.

  • 5-Nitro Group (

    
    ):  A strong 
    
    
    
    -acceptor. It exerts a powerful withdrawing effect (
    
    
    ,
    
    
    ) at the ortho and para positions. Crucially, it is para to the Fluorine, highly activating the C-F bond for displacement.
  • 2-Fluoro Group (

    
    ):  Inductively withdrawing (
    
    
    
    ), it destabilizes any developing positive charge at the benzylic position, making
    
    
    pathways (carbocation intermediates) energetically unfavorable.
  • Benzylic Hydroxyl: The acidity of this proton is enhanced by the electron-deficient ring, lowering the

    
     compared to non-substituted 1-phenylethanol.
    
Visualization of Reactivity Hotspots

G Molecule 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol Nitro 5-NO2 Group (Strong EWG) Molecule->Nitro Fluoro 2-Fluoro Group (Labile Leaving Group) Molecule->Fluoro Hydroxyl Benzylic OH (Nucleophile/Electrophile) Molecule->Hydroxyl Nitro->Fluoro Activates for SnAr (Para) Nitro->Hydroxyl Increases Acidity Destabilizes Carbocation Fluoro->Hydroxyl Inductive Withdrawal (-I) SnAr Risk: SnAr Displacement (Avoid Strong Bases) Fluoro->SnAr Oxidation Pathway: Oxidation to Ketone (Facilitated) Hydroxyl->Oxidation Substitution Pathway: Sn2 Displacement (Requires Activation) Hydroxyl->Substitution

Figure 1: Electronic influence map showing the activation of the C-F bond by the Nitro group and the deactivation of the benzylic position toward


 chemistry.

Part 2: The Hydroxyl Reactivity Profile

The vs. Dilemma

In standard benzylic alcohols, acid-catalyzed substitution (


) is common due to resonance stabilization of the carbocation. However, in this scaffold, the 5-nitro and 2-fluoro groups destabilize the carbocation .
  • Implication: Reactions relying on leaving group ionization (e.g., converting to chloride using HCl) will be sluggish and prone to side reactions.

  • Solution: You must rely on

    
     mechanisms . This requires converting the -OH into a potent leaving group (Mesylate/Tosylate) followed by displacement with a strong nucleophile, or using Mitsunobu conditions.
    
The Trap

The most critical failure mode when working with this alcohol is the unintended displacement of the fluorine atom.

  • Trigger: Strong bases (e.g., NaH, KOtBu) or heating with nucleophilic amines.

  • Mechanism: The base deprotonates the alcohol (or another nucleophile), which then attacks the C-F carbon. The Meisenheimer complex is stabilized by the para-nitro group, leading to fluoride elimination.

  • Prevention: Use non-nucleophilic organic bases (DIPEA, 2,6-Lutidine) or mild inorganic bases (

    
    ) at controlled temperatures.
    

Part 3: Critical Synthetic Workflows

Protocol A: Enantioselective Synthesis (Ketone Reduction)

For drug development, the (R)- or (S)-enantiomer is usually required. Direct asymmetric reduction of the ketone precursor is superior to resolving the racemate.

Method: Asymmetric Transfer Hydrogenation (ATH) Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori-type catalyst)

ParameterConditionRationale
Substrate 1-(2-Fluoro-5-nitrophenyl)ethanonePrecursor
Catalyst Ru-TsDPEN (1 mol%)High enantioselectivity for aryl ketones.
H-Source Formic Acid / TEA (5:2)Mild H-donor; avoids high-pressure

gas.
Solvent DCM or EtOAcChlorinated solvents often boost

in ATH.
Temp 0°C to RTLow temp maximizes enantiomeric excess (

).

Step-by-Step:

  • Charge: In a chemically resistant vial, dissolve the ketone (1.0 eq) in degassed DCM (0.5 M).

  • Catalyst: Add Ru-catalyst (0.01 eq).

  • Initiate: Dropwise add the HCOOH/TEA azeotrope (2.0 eq) at 0°C.

  • Monitor: Stir at RT. Monitor via HPLC (Chiralpak AD-H column).

  • Workup: Quench with water. Extract with DCM.[1] The nitro and fluoro groups remain touched under these mild reductive conditions.

Protocol B: Mitsunobu Inversion (Hydroxyl Substitution)

To transform the hydroxyl group (e.g., to an amine or ether) with stereochemical inversion while preserving the C-F bond.

Reagents:


 / DIAD (Diisopropyl azodicarboxylate) / Nucleophile (H-Nu).

Workflow cluster_warning Critical Control Point Start Start: (S)-Alcohol Step1 Activation: Add PPh3 + DIAD (Formation of Betaine) Start->Step1 Step2 Addition: Add Acidic Nucleophile (H-Nu) (e.g., Phthalimide, Phenol) Step1->Step2 Step3 Sn2 Displacement: Inversion of Configuration Step2->Step3 Nucleophilic Attack Warning Avoid pKa > 11 Nucleophiles to prevent SnAr at F-position Step2->Warning End Product: (R)-Substituted Derivative (C-F Bond Intact) Step3->End

Figure 2: Mitsunobu workflow ensuring stereochemical inversion without triggering


.

Protocol:

  • Dissolve: Dissolve (S)-alcohol (1.0 eq) and

    
     (1.2 eq) in anhydrous THF under 
    
    
    
    . Cool to 0°C.[1]
  • Nucleophile: Add the nucleophile (e.g., Phthalimide for amine synthesis) (1.1 eq).

  • Activate: Add DIAD (1.2 eq) dropwise over 15 minutes. Crucial: Keep cold to prevent side reactions.

  • React: Allow to warm to RT and stir for 4-12 hours.

  • Validation: Check LCMS. The mass should correspond to Product+H. If a mass corresponding to [Product - HF + Nu] is observed,

    
     has occurred (likely due to high temperature or excess basicity).
    

Part 4: Competitive Pathways & Troubleshooting

The following table summarizes how to distinguish between successful hydroxyl modification and unwanted side reactions.

Observation (LCMS/NMR)DiagnosisRoot CauseCorrective Action
Target Mass SuccessCorrect

on OH.
Proceed to isolation.
M - 20 (Loss of HF) CyclizationIntramolecular

.
Lower reaction temp; increase dilution.
M + Nu - F F-DisplacementIntermolecular

.
Nucleophile is too basic. Use a buffered system.[2]
No Reaction Steric/ElectronicDeactivated OH.Switch to Triflate (OTf) activation (stronger leaving group).
Authoritative Note on Safety
  • Nitro Compounds: Potentially energetic. Do not heat residues to dryness without DSC testing.

  • Fluorine Chemistry: If

    
     occurs inadvertently, HF may be generated. Ensure proper scavenging.
    

References

  • National Institutes of Health (NIH). "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." PubMed Central. [Link]

  • Chemistry LibreTexts. "Nucleophilic Aromatic Substitution Mechanisms." Chemistry LibreTexts. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol

For: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, field-tested guide for the chemical synthesis of 1-(2-fluoro-5-nitrophenyl)ethan-1-ol, a valuable building...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-tested guide for the chemical synthesis of 1-(2-fluoro-5-nitrophenyl)ethan-1-ol, a valuable building block in medicinal chemistry and materials science. The protocol details the reduction of the prochiral ketone, 2-fluoro-5-nitroacetophenone, using sodium borohydride. We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and outline methods for purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the chemical transformation. This guide is designed to be a self-validating system for researchers aiming to produce high-purity 1-(2-fluoro-5-nitrophenyl)ethan-1-ol.

Introduction and Scientific Context

The synthesis of chiral alcohols from prochiral ketones is a cornerstone transformation in modern organic chemistry. 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol and its precursor, 2-fluoro-5-nitroacetophenone, are key intermediates in the development of novel pharmaceuticals and agrochemicals.[1] The presence of the fluoro and nitro functional groups on the aromatic ring provides unique electronic properties and vectors for further chemical modification, making them highly sought-after synthons. For instance, the nitro group can be readily reduced to an amine, opening pathways to a diverse range of derivatives.

This application note presents a robust and scalable protocol for the reduction of 2-fluoro-5-nitroacetophenone. The chosen methodology employs sodium borohydride (NaBH₄), a reagent prized for its selectivity and operational simplicity, making it an ideal choice for both academic and industrial laboratories.[2][3]

Mechanistic Rationale and Strategic Considerations

The core of this synthesis is the reduction of a ketone to a secondary alcohol.[3] This transformation is achieved via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone.

Choice of Reducing Agent:

While several hydride donors can effect this transformation, sodium borohydride (NaBH₄) is selected for its advantageous safety profile and selectivity compared to more powerful agents like lithium aluminum hydride (LiAlH₄).[2][4] NaBH₄ is classified as a "mild" reducing agent and will selectively reduce aldehydes and ketones without affecting other potentially reducible functional groups like esters or nitro groups under standard conditions.[2][5] Furthermore, it is a stable solid that can be handled in the open atmosphere and used in protic solvents like methanol or ethanol, simplifying the experimental setup.[3]

The Reaction Mechanism:

The reduction proceeds in two main stages:

  • Nucleophilic Attack: The borohydride ion (BH₄⁻) delivers a hydride ion (H⁻) to the carbonyl carbon of 2-fluoro-5-nitroacetophenone. This breaks the C=O pi bond, and the electrons move onto the oxygen atom, forming a tetracoordinate boron-alkoxide intermediate.[5][6]

  • Protonation (Workup): In a subsequent workup step, a protic solvent (like methanol from the reaction or added acid/water) protonates the alkoxide intermediate to yield the final secondary alcohol product, 1-(2-fluoro-5-nitrophenyl)ethan-1-ol.[4][5][7]

It is crucial to note that the starting ketone is prochiral. The reduction with an achiral reagent like NaBH₄ will result in the formation of a new stereocenter, producing a racemic mixture (an equal mixture of R- and S-enantiomers) of the alcohol.[5] For applications requiring a single enantiomer, an asymmetric synthesis approach, such as using a chiral reducing agent or catalyst, would be necessary.[8][9] This protocol focuses on the preparation of the racemic compound.

Detailed Experimental Protocol

This protocol has been optimized for reliability and high yield. Following these steps meticulously is critical for success.

Materials and Equipment
Reagents & Chemicals Equipment
2-Fluoro-5-nitroacetophenone100 mL Round-bottom flask
Sodium borohydride (NaBH₄)Magnetic stirrer and stir bar
Methanol (MeOH), anhydrousIce-water bath
Ethyl acetate (EtOAc)250 mL Separatory funnel
HexanesRotary evaporator
1 M Hydrochloric acid (HCl)Thin-Layer Chromatography (TLC) plates (silica gel)
Deionized waterUV lamp (254 nm)
Brine (saturated NaCl solution)Standard laboratory glassware
Anhydrous sodium sulfate (Na₂SO₄)Filtration apparatus
Step-by-Step Synthesis Procedure

Reaction Workflow Diagram:

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Dissolve Ketone in MeOH B 2. Cool to 0 °C A->B C 3. Add NaBH4 (Portion-wise) B->C D 4. Stir & Monitor by TLC C->D E 5. Quench with 1 M HCl D->E Reaction Complete F 6. Aqueous Extraction (EtOAc) E->F G 7. Wash & Dry Organic Layer F->G H 8. Evaporate Solvent G->H I 9. Recrystallize (EtOAc/Hexanes) H->I J 10. Characterize Product I->J

Caption: Workflow for the synthesis of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-nitroacetophenone (1.83 g, 10.0 mmol) in 25 mL of methanol. Stir until all the solid has dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. This is essential to control the exothermic nature of the reduction.[10]

  • Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (0.45 g, 12.0 mmol, 1.2 equivalents) to the cooled solution in small portions over 10-15 minutes. Portion-wise addition prevents a rapid, uncontrolled reaction and excessive hydrogen gas evolution.[4][11]

  • Reaction and Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent. The reaction is complete when the starting ketone spot (higher Rf) is no longer visible under UV light.[2][11]

  • Workup - Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Very slowly and carefully, add 20 mL of 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture. Caution: Hydrogen gas is evolved during this step. Perform this in a well-ventilated fume hood.[4][10]

  • Workup - Extraction: Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of ethyl acetate and 30 mL of deionized water. Shake the funnel vigorously, venting frequently. Allow the layers to separate, and drain the lower aqueous layer. Extract the aqueous layer again with ethyl acetate (2 x 25 mL).[10]

  • Workup - Washing and Drying: Combine all the organic extracts in the separatory funnel. Wash the combined organic layer with 50 mL of deionized water, followed by 50 mL of brine. Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).[10]

  • Isolation of Crude Product: Gravity filter the dried organic solution to remove the Na₂SO₄. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

  • Purification: Purify the crude product by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.[2][4]

Quantitative Data and Expected Results

Compound Formula MW ( g/mol ) Equivalents Amount Used
2-Fluoro-5-nitroacetophenoneC₈H₆FNO₃183.141.01.83 g (10.0 mmol)
Sodium BorohydrideNaBH₄37.831.20.45 g (12.0 mmol)
MethanolCH₃OH32.04-25 mL
  • Expected Yield: 85-95%

  • Physical Appearance: Off-white to pale yellow solid.

  • Reaction Time: ~1 hour.

Product Characterization

To confirm the identity and purity of the synthesized 1-(2-fluoro-5-nitrophenyl)ethan-1-ol, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show the disappearance of the acetyl methyl singlet from the starting material and the appearance of a doublet for the methyl group and a quartet for the new methine proton (CH-OH). The aromatic protons will also show characteristic splitting patterns.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the correct number of carbon atoms and the conversion of the ketone carbonyl carbon (~195 ppm) to an alcohol-bearing carbon (~70 ppm).

  • IR (Infrared) Spectroscopy: A key diagnostic is the disappearance of the sharp carbonyl (C=O) stretch at ~1680-1700 cm⁻¹ from the starting ketone and the appearance of a broad hydroxyl (O-H) stretch at ~3200-3600 cm⁻¹ in the product.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (185.15 g/mol ).

Safety and Handling

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Solvents: Methanol and ethyl acetate are flammable. Avoid open flames and work in a well-ventilated fume hood.

  • Sodium Borohydride: While less reactive than LiAlH₄, NaBH₄ reacts with acidic and protic solutions to produce flammable hydrogen gas. Quenching should be done slowly and in an ice bath.

  • Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye contact.

References

  • Deep Blue Repositories. (n.d.). Reduction of ketones by sodium borohydride in the absence of protic solvents. Inter versus intramolecular mechanism.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • LibreTexts Chemistry. (2024, September 22). 17.4: Alcohols from Carbonyl Compounds - Reduction.
  • Lu Le Laboratory. (2013, May 1). Sodium Borohydride Reduction of Acetophenone.
  • University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
  • Chem-Impex. (n.d.). 2'-Fluoro-5'-nitroacetophenone.
  • Sigma-Aldrich. (n.d.). 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone.
  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction.
  • LibreTexts Chemistry. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC.
  • Reddit. (2018, December 5). Help: NaBH4 workup advice.
  • Journal of Physical Science. (n.d.). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols.
  • ResearchGate. (n.d.). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols.
  • Utrecht University Repository. (n.d.). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines.

Sources

Application

Asymmetric Reduction Protocols for 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol: Chemo- and Biocatalytic Approaches

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Guide Executive Summary & Mechanistic Challenges The chiral alcohol 1-(2-Fl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Guide

Executive Summary & Mechanistic Challenges

The chiral alcohol 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of opioid receptor probes, kinase inhibitors, and advanced agrochemicals .

Synthesizing this molecule from its prochiral ketone precursor, 2-fluoro-5-nitroacetophenone , presents a profound chemoselectivity challenge. The substrate contains three reactive centers:

  • The Carbonyl Group: The desired site of asymmetric hydride transfer.

  • The Nitro Group (-NO₂): Highly susceptible to over-reduction to a hydroxylamine or aniline under standard hydrogenation conditions (e.g., H₂ with Pd/C).

  • The Aryl Fluoride (-F): The strongly electron-withdrawing nature of the fluorine and nitro groups makes the aromatic ring vulnerable to nucleophilic aromatic substitution (S_NAr) or defluorination if harsh basic conditions are employed.

To achieve perfect chemoselectivity and high enantiomeric excess (ee), standard hydrogenation must be abandoned in favor of highly controlled hydride transfer mechanisms. This guide details three self-validating protocols: Biocatalytic Ketoreductase (KRED) reduction, Noyori Asymmetric Transfer Hydrogenation (ATH), and Corey-Bakshi-Shibata (CBS) reduction.

Pathway Visualization

G Substrate 2-Fluoro-5-nitroacetophenone Biocat Biocatalytic (KRED/ADH) Substrate->Biocat ATH Noyori ATH (Ru-TsDPEN) Substrate->ATH CBS CBS Reduction (MeCBS) Substrate->CBS Prod_S (S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol Biocat->Prod_S (S)-KRED Prod_R (R)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol Biocat->Prod_R (R)-KRED ATH->Prod_S (S,S)-Ru ATH->Prod_R (R,R)-Ru CBS->Prod_S (R)-MeCBS CBS->Prod_R (S)-MeCBS

Divergent asymmetric reduction pathways for 2-fluoro-5-nitroacetophenone.

Protocol I: Biocatalytic Reduction (KRED / ADH)

Causality & Mechanistic Insight

Alcohol dehydrogenases (ADHs), such as those engineered from Thermoanaerobacter ethanolicus (TeSADH), offer absolute chemoselectivity. The enzyme's active site strictly coordinates the carbonyl oxygen, transferring a hydride from the NADP(H) cofactor directly to the Re or Si face of the ketone . Because the enzyme does not bind the nitro or fluoro groups, background reduction of these moieties is thermodynamically impossible in this system. A secondary enzyme, Glucose Dehydrogenase (GDH), is used to continuously recycle NADP⁺ back to NADPH, driving the reaction to 100% conversion.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0). Add 1.0 mM NADP⁺ and 50 mM D-glucose.

  • Enzyme Addition: Introduce 10 U/mL of GDH and 1.6 μM of the selected stereospecific KRED variant (e.g., TeSADH W110A for the S-enantiomer).

  • Substrate Introduction: Dissolve 2-fluoro-5-nitroacetophenone (1.83 g, 10 mmol) in 5 mL of DMSO. Add this dropwise to the aqueous buffer to prevent substrate crashing, ensuring a final DMSO concentration of ≤5% v/v.

  • Incubation: Incubate the bioreactor at 35 °C with orbital shaking (180 rpm) for 24 hours.

  • Validation & IPC (In-Process Control): At 12 hours, extract a 100 μL aliquot, partition with ethyl acetate, and analyze the organic layer via GC-MS. The system is self-validating when the ketone peak disappears entirely while the nitro-aromatic mass signature (m/z 185) remains intact.

  • Workup: Extract the bulk aqueous phase with ethyl acetate (3 × 50 mL). Wash the combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Protocol II: Noyori Asymmetric Transfer Hydrogenation (ATH)

Causality & Mechanistic Insight

The chemocatalytic ATH utilizes a Ru(II)-TsDPEN complex. The genius of this methodology lies in its concerted outer-sphere mechanism. The hydride (on the Ru metal) and the proton (on the amine ligand) are transferred simultaneously to the C=O bond via a six-membered transition state . Because the metal center does not require direct coordination to the substrate's heteroatoms, the nitro group is entirely bypassed. Formic acid acts as the hydride donor; its decomposition into CO₂ gas makes the reduction irreversible.

Step-by-Step Methodology
  • Reagent Preparation: Prepare an azeotropic mixture of formic acid and triethylamine (TEAF, 5:2 molar ratio). Degas the mixture via argon sparging for 30 minutes to prevent catalyst oxidation.

  • Reaction Setup: In a flame-dried Schlenk flask under argon, dissolve 2-fluoro-5-nitroacetophenone (1.83 g, 10 mmol) in 10 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol, 0.5 mol%, S/C = 200).

  • Reduction: Add 5 mL of the degassed TEAF mixture. Stir the dark-colored solution at 28–30 °C. Connect the flask to a bubbler to monitor CO₂ evolution.

  • Validation & IPC: The continuous evolution of CO₂ physically validates active hydride transfer. Analyze an aliquot via chiral HPLC (Chiralcel OD-H column) at 24 hours. The absence of a 2-fluoro-5-nitroaniline byproduct validates chemoselectivity.

  • Workup: Once CO₂ evolution ceases (typically 24–36 h), quench the reaction by adding 20 mL of water. Extract with DCM (3 × 20 mL), wash the organic layer with saturated NaHCO₃ to remove residual formic acid, dry over MgSO₄, and evaporate.

Protocol III: Corey-Bakshi-Shibata (CBS) Reduction

Causality & Mechanistic Insight

The CBS reduction utilizes a chiral oxazaborolidine catalyst to orchestrate the attack of borane (BH₃) onto the prochiral ketone . While borane is a strong enough reducing agent to attack nitro groups at elevated temperatures, the oxazaborolidine catalyst vastly accelerates the rate of carbonyl reduction. By strictly maintaining the reaction at -20 °C and utilizing a syringe pump to keep the steady-state concentration of the uncoordinated ketone low, the catalytic carbonyl reduction outpaces any background nitro reduction.

Step-by-Step Methodology
  • System Purge: Flame-dry a 3-neck round-bottom flask equipped with a thermometer and argon inlet.

  • Catalyst Loading: Add (R)-MeCBS oxazaborolidine catalyst (1.0 mmol, 10 mol%) and 10 mL of anhydrous THF. Cool the system to -20 °C using a dry ice/ethylene glycol bath.

  • Borane Addition: Add BH₃·THF complex (12 mmol, 1.2 equiv) dropwise, maintaining the internal temperature below -15 °C.

  • Substrate Addition: Dissolve 2-fluoro-5-nitroacetophenone (10 mmol) in 15 mL of anhydrous THF. Add this solution via a syringe pump over 90 minutes. Critical Causality: Slow addition prevents a localized excess of ketone, ensuring all reduction occurs via the chiral catalyst rather than an uncatalyzed, non-selective borane attack.

  • Validation & IPC: TLC monitoring (Hexanes/EtOAc 7:3) should show immediate conversion upon substrate addition. If a baseline spot appears (indicating nitro reduction), the internal temperature is too high.

  • Workup: Stir for an additional 1 hour at -20 °C. Carefully quench by dropwise addition of 5 mL methanol until effervescence ceases. Concentrate the mixture, filter through a short pad of silica gel, and purify via flash chromatography.

Quantitative Data Presentation

The following table summarizes the performance metrics of the three protocols, allowing synthesis scientists to select the optimal method based on their specific scale and equipment constraints.

ParameterBiocatalytic (KRED)Noyori ATH (Ru-TsDPEN)CBS Reduction (MeCBS)
Typical Yield >95%90–95%85–90%
Enantiomeric Excess (ee) >99%95–98%90–95%
Chemoselectivity (Nitro) Perfect (No background rxn)ExcellentGood (Requires strict temp control)
Reaction Time 12–24 h24–48 h2–4 h
Scalability High (Requires bioreactor)Very High (Standard vessels)Moderate (Exothermic, gas evolution)
Stereocontrol Source Enzyme Active SiteChiral LigandChiral Auxiliary

References

  • Title: Probes for narcotic receptor mediated phenomena. 43. Synthesis of the ortho-a and para-a, and improved synthesis and optical resolution of the ortho-b and para–b oxide-bridged phenylmorphans Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands Source: ePrints Soton, University of Southampton URL: [Link]

  • Title: Recent Advances in the Synthetic Applications of the Oxazaborolidine-Mediated Asymmetric Reduction Source: ResearchGate URL: [Link]

Method

The Strategic Utility of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Introduction: The Significance of Fluorinated Chiral Alcohols in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Chiral Alcohols in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating the physicochemical and biological properties of drug candidates. Fluorine's unique electronic properties can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. When combined with the stereochemical precision of a chiral alcohol, the resulting building block becomes a powerful tool in the synthesis of complex and highly specific therapeutic agents. This guide focuses on the application of one such intermediate, 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol , a versatile precursor in the development of novel pharmaceuticals. We will explore its synthesis, with a particular emphasis on asymmetric methods to obtain the desired enantiomer, and its subsequent application in the synthesis of advanced drug candidates, such as potent enzyme inhibitors.

Core Attributes of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol as a Pharmaceutical Intermediate

The utility of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol as a pharmaceutical intermediate stems from the strategic placement of its functional groups. The chiral secondary alcohol provides a key stereocenter, which is often crucial for the specific interactions with biological targets that define a drug's efficacy and safety profile.[1][2] The fluoro and nitro substituents on the phenyl ring offer multiple avenues for synthetic diversification. The nitro group, a strong electron-withdrawing group, can be readily reduced to an amine, providing a handle for the introduction of a wide array of functionalities through amide bond formation, sulfonylation, or other amine-based chemistries. The fluorine atom, in addition to its role in modulating drug properties, can influence the reactivity of the aromatic ring in subsequent synthetic transformations.

Synthetic Pathways to 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol

The primary route to 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol involves the reduction of its corresponding ketone, 1-(2-Fluoro-5-nitrophenyl)ethan-1-one . The synthesis of this ketone precursor is a critical first step.

Protocol 1: Synthesis of 1-(2-Fluoro-5-nitrophenyl)ethan-1-one

This protocol outlines a common method for the preparation of the ketone starting material.

Reaction Scheme:

Materials and Reagents:

  • 2-Fluoro-5-nitroanisole

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Step-by-Step Procedure:

  • Preparation of Methylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of a solution of methyl iodide in anhydrous diethyl ether or THF to the flask.

    • Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Fluoro-5-nitroanisole:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Dissolve 2-fluoro-5-nitroanisole in anhydrous diethyl ether or THF and add it dropwise to the Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude 1-(2-fluoro-5-nitrophenyl)ethan-1-one by column chromatography on silica gel or by recrystallization.[3]

Protocol 2: Asymmetric Reduction to (R)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol

The stereoselective reduction of the prochiral ketone is paramount for the synthesis of enantiomerically pure pharmaceuticals.[1] This protocol is based on a method described in the synthesis of PRMT5 inhibitors and employs a chiral borane reducing agent.

Reaction Scheme:

Materials and Reagents:

  • 1-(2-Fluoro-5-nitrophenyl)ethan-1-one

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Aqueous hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Procedure:

  • Reaction Setup:

    • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 1-(2-fluoro-5-nitrophenyl)ethan-1-one in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

  • Asymmetric Reduction:

    • To the cooled solution, add (R)-2-Methyl-CBS-oxazaborolidine (typically 0.1 equivalents) via syringe.

    • Slowly add borane-dimethyl sulfide complex (BMS, typically 1.0-1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting ketone.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add 1 M aqueous hydrochloric acid and stir for another 30 minutes.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude (R)-1-(2-fluoro-5-nitrophenyl)ethan-1-ol by column chromatography on silica gel to yield the enantiomerically enriched product.[4]

Data Summary Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
1-(2-Fluoro-5-nitrophenyl)ethan-1-oneC8H6FNO3183.1479110-05-7
(R)-1-(2-Fluoro-5-nitrophenyl)ethan-1-olC8H8FNO3185.151931921-04-8

Application in the Synthesis of a PRMT5 Inhibitor Intermediate

A key application of (R)-1-(2-fluoro-5-nitrophenyl)ethan-1-ol is in the synthesis of potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). Overexpression of PRMT5 has been implicated in various cancers, making it an attractive therapeutic target. The following workflow illustrates the role of our target intermediate in the synthesis of a core scaffold for PRMT5 inhibitors.

Experimental Workflow Diagram:

G cluster_0 Synthesis of Chiral Alcohol Intermediate cluster_1 Functional Group Transformations A 1-(2-Fluoro-5-nitrophenyl)ethan-1-one C (R)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol A->C Asymmetric Reduction B (R)-2-Methyl-CBS-oxazaborolidine Borane-dimethyl sulfide complex D Reduction of Nitro Group E (R)-1-(5-Amino-2-fluorophenyl)ethan-1-ol C->E e.g., Catalytic Hydrogenation F Coupling Reaction G Advanced Intermediate for PRMT5 Inhibitor E->G Introduction of Heterocyclic Core

Caption: Synthetic workflow from the ketone precursor to an advanced intermediate for PRMT5 inhibitors.

Causality in Experimental Design: Why These Steps?

  • Choice of Asymmetric Reduction: The biological activity of many pharmaceuticals is highly dependent on their stereochemistry. The use of a chiral catalyst like (R)-2-Methyl-CBS-oxazaborolidine ensures the selective formation of the desired (R)-enantiomer of the alcohol, which is crucial for its intended biological activity in the final drug molecule. This avoids the need for costly and often inefficient chiral resolution steps later in the synthesis.

  • Reduction of the Nitro Group: The nitro group serves as a masked amino group. Its reduction, typically via catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or with reducing agents like tin(II) chloride, uncovers a nucleophilic amino group. This primary amine is a versatile functional handle for building more complex molecular architectures, such as the heterocyclic systems often found in kinase inhibitors.

  • Strategic Placement of the Fluoro Group: The ortho-fluoro substituent can influence the conformation of the molecule through intramolecular interactions and modulate the pKa of the adjacent amino group after reduction. This can have a profound impact on the binding affinity of the final drug molecule to its target protein.

Conclusion and Future Perspectives

1-(2-Fluoro-5-nitrophenyl)ethan-1-ol is a valuable and strategically designed intermediate for the synthesis of complex pharmaceutical agents. Its synthesis via asymmetric reduction of the corresponding ketone provides access to a key chiral building block. The presence of fluoro and nitro substituents allows for a wide range of subsequent chemical modifications, making it a versatile platform for the development of novel therapeutics, particularly in the area of oncology with the development of PRMT5 inhibitors. As the demand for highly specific and potent drugs continues to grow, the importance of such well-defined chiral intermediates in streamlining the drug discovery and development process cannot be overstated.

References

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC.
  • Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.
  • 1-(2-Fluoro-5-nitrophenyl)ethan-1-one | CAS 79110-05-7. Santa Cruz Biotechnology.
  • Application Notes and Protocols: Asymmetric Synthesis of Chiral 1-(2-Bromo-5-fluoropyridin-4-yl)ethanol. Benchchem.
  • Recent advances made in the synthesis of small drug molecules for clinical applic
  • Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology.
  • Innovative Methods for the Stereoselective Synthesis of Chiral Pharmaceuticals. Journal of Organic and Pharmaceutical Chemistry.
  • A process for synthesis of fluoroquinolonic derivatives.
  • Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)
  • 2,2-Difluoro-1-(2-fluoro-5-nitrophenyl)ethan-1-one. ChemScene.
  • Design, Synthesis and Optimization of Novel Alk5 (Activin-Like Kinase 5) Inhibitors. PubMed.
  • Patent highlights August–September 2023. PMC.
  • Antiviral Compounds to Address Influenza Pandemics: An Update
  • The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
  • Patent & Public
  • (R)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol | CAS 1931921-04-8. BLD Pharm.
  • Supporting Inform
  • Substituted 5-fluoro-1H-pyrazolopyridines and their use.
  • Application Notes and Protocols: Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry. Benchchem.
  • Development of a Synthesis of Kinase Inhibitor AKN028. Recipharm.
  • 1-(2-Fluoro-5-nitrophenyl)ethanone | 79110-05-7. Sigma-Aldrich.
  • Inclusion of Nitrofurantoin into the Realm of Cancer Chemotherapy via Biology-Oriented Synthesis and Drug Repurposing. PubMed.
  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC.
  • Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. PubMed.
  • Application Notes and Protocols: 2-Nitro-1-(4-nitrophenyl)ethanone as a Versatile Precursor in Pharmaceutical Synthesis. Benchchem.
  • PRMT5 inhibitors.
  • The complete synthesis of favipiravir
  • Effective synthesis of ( S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction.
  • 1-(2-Fluoro-5-nitrophenyl)ethanone | 79110-05-7. Sigma-Aldrich.
  • Inclusion of Nitrofurantoin into the Realm of Cancer Chemotherapy via Biology-Oriented Synthesis and Drug Repurposing. AUB ScholarWorks.

Sources

Application

Scalable Preparation Methods for 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol: A Comprehensive Technical Guide

Executive Summary 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol is a critical chiral and racemic building block in modern medicinal chemistry, heavily utilized in the synthesis of kinase inhibitors and KRAS-targeting therapeutics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Fluoro-5-nitrophenyl)ethan-1-ol is a critical chiral and racemic building block in modern medicinal chemistry, heavily utilized in the synthesis of kinase inhibitors and KRAS-targeting therapeutics[1]. The presence of both an ortho-fluorine atom and a meta-nitro group presents unique chemoselectivity challenges during synthesis. As an Application Scientist, selecting the correct synthetic route dictates not only the yield and purity but also the scalability and safety of the process. This guide details three field-proven methodologies—borohydride reduction, Grignard addition, and asymmetric Corey-Bakshi-Shibata (CBS) reduction—providing the mechanistic rationale and self-validating protocols required for successful execution from bench to pilot scale.

Retrosynthetic Logic & Pathway Visualization

The preparation of 1-(2-fluoro-5-nitrophenyl)ethan-1-ol typically diverges into two primary retrosynthetic disconnections:

  • Ketone Reduction: Reduction of 2-fluoro-5-nitroacetophenone.

  • Aldehyde Alkylation: Methylation of 2-fluoro-5-nitrobenzaldehyde via a Grignard reagent.

SynthesisRoutes A 2-Fluoro-5-nitrobenzaldehyde (Starting Material 1) C Grignard Addition MeMgBr, THF, -78°C A->C B 2-Fluoro-5-nitroacetophenone (Starting Material 2) D Borohydride Reduction NaBH4, MeOH, 0°C B->D E Asymmetric Reduction (R)-CBS, BH3.THF B->E F rac-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol (Racemic Product) C->F D->F G (R)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol (Chiral Product) E->G

Synthetic pathways for 1-(2-fluoro-5-nitrophenyl)ethan-1-ol via Grignard, NaBH4, and CBS methods.

Mechanistic Causality & Reaction Engineering

Chemoselectivity in Borohydride Reduction

Sodium borohydride (NaBH₄) in a protic solvent (methanol) is the industry standard for this transformation [2]. Causality: Methanol coordinates with the borohydride ion, increasing its electrophilicity and accelerating the reduction of the ketone. NaBH₄ is a mild hydride donor; it chemoselectively reduces the carbonyl group without triggering the reduction of the highly sensitive nitro group (which would occur with LiAlH₄ or catalytic hydrogenation). Maintaining the reaction at 0 °C suppresses the exothermic release of hydrogen gas and prevents thermal degradation of the nitroaromatic ring.

Cryogenic Control in Grignard Addition

The addition of methylmagnesium bromide (MeMgBr) to 2-fluoro-5-nitrobenzaldehyde is a viable alternative but carries inherent risks[1]. Causality: Nitroaromatics are highly electrophilic and prone to single-electron transfer (SET) from Grignard reagents, which can lead to complex mixtures of azo, azoxy, or hydroxylamine byproducts. By strictly maintaining cryogenic temperatures (-78 °C), the reaction kinetically favors the hard nucleophilic addition of the methyl carbanion to the aldehyde over the soft SET processes directed at the nitro group.

Facial Selectivity in Asymmetric CBS Reduction

When enantiopure (R)- or (S)-1-(2-fluoro-5-nitrophenyl)ethan-1-ol is required, the Corey-Bakshi-Shibata (CBS) reduction is employed [3]. Causality: The chiral oxazaborolidine catalyst coordinates both the stoichiometric reductant (BH₃·THF) and the prochiral ketone. The steric bulk of the catalyst forces the ketone into a highly structured, rigid bicyclic transition state, dictating the facial selectivity of the hydride transfer and yielding the product with high enantiomeric excess (>95% ee).

Validated Experimental Protocols

Protocol A: Scalable Batch Reduction of 2-Fluoro-5-nitroacetophenone (Recommended for Scale-Up)

This protocol is a self-validating system designed for high throughput and safety.

  • Preparation: Charge a dry, nitrogen-flushed reactor with 2-fluoro-5-nitroacetophenone (1.0 equiv, e.g., 100 g) and anhydrous methanol (10 volumes, 1.0 L).

  • Cooling: Chill the stirring solution to 0–5 °C using an ice/water bath.

  • Hydride Addition: Add NaBH₄ (1.2 equiv) in small portions over 45 minutes. Caution: Exothermic reaction with H₂ gas evolution. Ensure adequate venting.

  • In-Process Control (IPC): Stir for 1.5 hours at 0 °C. Self-Validation Checkpoint: Analyze an aliquot via HPLC (254 nm). The reaction is complete when the unreacted ketone is <1.0% AUC.

  • Quench & Workup: Slowly quench the reaction by adding saturated aqueous NH₄Cl (5 volumes) dropwise while maintaining the temperature below 10 °C. This destroys excess borohydride and precipitates the product.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford rac-1-(2-fluoro-5-nitrophenyl)ethan-1-ol as a pale yellow solid.

Protocol B: Grignard Addition to 2-Fluoro-5-nitrobenzaldehyde
  • Preparation: Dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 equiv) in anhydrous THF (15 volumes) under a strict argon atmosphere.

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add MeMgBr (3.0 M in diethyl ether, 1.1 equiv) dropwise via a syringe pump over 1 hour, maintaining the internal temperature strictly below -70 °C.

  • IPC: Stir at -78 °C for 2 hours. Self-Validation Checkpoint: TLC (Hexane:EtOAc 3:1) should show complete consumption of the aldehyde. The persistence of a deep red/brown color may indicate minor SET byproducts.

  • Quench: Quench the reaction strictly at -78 °C by the rapid addition of saturated aqueous NH₄Cl (2 volumes) before allowing the mixture to warm to room temperature. This prevents runaway side reactions during the temperature ramp.

  • Isolation: Extract with diethyl ether, wash with water and brine, dry over MgSO₄, and concentrate. Purify via flash chromatography if necessary.

Protocol C: Enantioselective CBS Reduction
  • Catalyst Complexation: In a flame-dried flask under nitrogen, dissolve (R)-CBS catalyst (0.1 equiv) and BH₃·THF (1.5 equiv) in anhydrous THF (5 volumes). Stir at room temperature for 15 minutes.

  • Cooling: Cool the complex to -20 °C.

  • Ketone Addition: Dissolve 2-fluoro-5-nitroacetophenone (1.0 equiv) in THF (5 volumes) and add dropwise to the catalyst mixture over 2 hours using a syringe pump.

  • Quench: Once complete (via HPLC), quench carefully with methanol (2 volumes) at -20 °C to destroy excess borane.

  • Isolation: Concentrate the mixture, redissolve in DCM, wash with 1M HCl to remove the catalyst, dry, and concentrate to yield (R)-1-(2-fluoro-5-nitrophenyl)ethan-1-ol.

Quantitative Data & Analytical Validation

The following table summarizes the expected performance metrics for the three described methodologies, allowing process chemists to select the optimal route based on project requirements.

Synthesis MethodExpected Yield (%)Enantiomeric Excess (ee %)ScalabilityTypical Reaction TimeKey Impurities / Risks
Borohydride Reduction 85 – 95%N/A (Racemic)High (Multi-kg)1 – 2 hTrace over-reduction; highly robust.
Grignard Addition 70 – 85%N/A (Racemic)Moderate4 – 6 hNitro-reduction (SET), pinacol coupling.
CBS Asymmetric Reduction 80 – 90%> 95%Moderate-High3 – 5 hRacemic background product if T > -10°C.

References

  • Small molecule inhibitors of kras proteins (Patent WO2024103010A1). Details the cryogenic Grignard addition of methylmagnesium chloride to 2-fluoro-5-nitrobenzaldehyde.
  • Process for producing new hydroxylamine derivatives and plant growth increasing compositions (Patent HU195666B). Describes the scalable reduction of 2-fluoro-5-nitroacetophenone using sodium borohydride in methanol.
  • Recent Advances in the Synthetic Applications of the Oxazaborolidine-Mediated Asymmetric Reduction . Provides the mechanistic foundation and general reaction conditions for the CBS reduction of nitroacetophenones. Source: ResearchGate / ChemInform. URL:[Link]

Method

Application Note: Chemoselective Reduction of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol to 1-(5-Amino-2-fluorophenyl)ethan-1-ol

Executive Summary & Mechanistic Rationale The reduction of aromatic nitro compounds to anilines is a cornerstone transformation in pharmaceutical synthesis and fine chemical manufacturing. However, the reduction of 1-(2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The reduction of aromatic nitro compounds to anilines is a cornerstone transformation in pharmaceutical synthesis and fine chemical manufacturing. However, the reduction of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol presents a multifaceted chemoselectivity challenge. As a Senior Application Scientist, it is critical to look beyond the basic transformation and analyze the molecule's structural vulnerabilities:

  • The 1-Hydroxyethyl Group (Secondary Benzylic-Type Alcohol): Under standard catalytic hydrogenation conditions (e.g., Pd/C with high-pressure

    
    ), benzylic C–O bonds are highly susceptible to hydrogenolysis, which would cleave the alcohol to yield an ethyl group. Furthermore, strongly acidic reduction conditions (e.g., Fe/HCl) can trigger acid-catalyzed dehydration, forming a substituted styrene derivative.
    
  • The Aryl Fluoride (Ar–F): While the C–F bond is the strongest carbon-halogen bond, hydrodefluorination can still occur under forcing catalytic conditions, leading to des-fluoro impurities that are notoriously difficult to separate via chromatography.

To achieve absolute chemoselectivity, the reduction system must provide sufficient electron/hydride transfer to fully reduce the nitro group (


) while remaining mild enough to leave the C–F and C–OH bonds intact. This guide details field-proven, self-validating protocols utilizing Catalytic Transfer Hydrogenation (CTH)  and Iron-Mediated Reduction , ensuring high-fidelity synthesis of 1-(5-amino-2-fluorophenyl)ethan-1-ol[1].

Mechanistic Pathway & Workflow Visualization

The reduction of a nitroarene does not occur in a single step; it is a cascade of two-electron transfers. The pathway proceeds from the nitroarene to a nitroso intermediate, then to an arylhydroxylamine, and finally to the target arylamine[2]. Understanding this causality is vital: if a reaction stalls, it is typically trapped at the stable hydroxylamine intermediate, requiring a temperature bump or additional reductant rather than an entirely new methodology.

Mechanism nitro Nitroarene (Ar-NO2) nitroso Nitrosoarene (Ar-NO) nitro->nitroso +2e-, +2H+ -H2O hydroxylamine Arylhydroxylamine (Ar-NHOH) nitroso->hydroxylamine +2e-, +2H+ azoxy Azoxy / Azo Dimers (Side Products) nitroso->azoxy Condensation with Ar-NHOH amine Arylamine (Ar-NH2) hydroxylamine->amine +2e-, +2H+ -H2O hydroxylamine->azoxy

Mechanistic pathway of nitro reduction highlighting the critical intermediates and potential side reactions. (Max Width: 760px)

G start 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol (Substrate) q1 Is scalable, metal-free reduction required? start->q1 iron Fe / NH4Cl / EtOH-H2O (High Chemoselectivity) q1->iron Yes q2 Is high pressure H2 available & safe? q1->q2 No cth Catalytic Transfer Hydrogenation (Pd/C, NH4HCO2) q2->cth No h2 Direct Hydrogenation (Pd/C, H2, 1 atm) q2->h2 Yes warn Warning: Monitor closely to prevent benzylic hydrogenolysis & defluorination h2->warn

Decision tree for selecting the optimal chemoselective reduction methodology based on operational constraints. (Max Width: 760px)

Comparative Analysis of Reduction Methods

To guide your experimental design, the following table synthesizes the quantitative and qualitative data of the most viable reductive systems for this specific substrate[3].

Reduction MethodReagents & ConditionsChemoselectivity ProfileYield ExpectationCausality & Operational Notes
Catalytic Transfer Hydrogenation (CTH)

,

, MeOH, 25–40 °C
Excellent. Avoids high-pressure

, preventing hydrogenolysis of the C–OH bond.
85–95%Ammonium formate decomposes in situ to provide a controlled, low-concentration source of

. Highly scalable and safe[4].
Iron-Mediated (Modified Béchamp) Fe powder,

, EtOH/

, 70–80 °C
Outstanding. Completely inert toward C–F and C–OH bonds.80–90%

provides a mildly acidic proton source (pH ~6), preventing the acid-catalyzed dehydration seen with Fe/HCl systems.
Direct Catalytic Hydrogenation

,

(1 atm), EtOAc/EtOH
Moderate to Good. Requires strict monitoring.70–85%High risk of over-reduction if left unattended. If used, EtOAc is preferred over MeOH to suppress hydrogenolysis.
Tin(II) Chloride

, EtOH, 70 °C
Good. Mild and pH-neutral.75–85%Generates heavy metal waste. Workup requires basic conditions (NaOH) to break tin emulsions, which can be tedious.

Detailed Experimental Protocols

Protocol A: Catalytic Transfer Hydrogenation (CTH)

Causality Rationale: This method is chosen for its operational simplicity and mildness. By generating hydrogen gas in situ at the catalyst surface via the decomposition of ammonium formate, the local


 concentration remains low, effectively nullifying the risk of benzylic alcohol cleavage.

Materials:

  • 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol (1.0 equiv, e.g., 10 mmol, 1.85 g)

  • 10% Pd/C (5–10 mol% Pd, ~0.5 g of 50% wet catalyst)

  • Ammonium formate (

    
    ) (4.0 to 5.0 equiv, 2.52 g)
    
  • Methanol (Anhydrous, 40 mL)

Step-by-Step Procedure:

  • System Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the nitro substrate in 40 mL of methanol.

  • Catalyst Addition: Carefully add the 10% Pd/C to the solution. Self-Validation Check: Always add Pd/C to the solvent under an inert atmosphere (e.g.,

    
     blanket) to prevent solvent ignition.
    
  • Reductant Addition: Add solid ammonium formate in small portions over 5 minutes.

  • Reaction Initiation: Attach a reflux condenser. Stir the mixture at ambient temperature (20–25 °C). Self-Validation Check: Within 5–10 minutes, gentle effervescence (

    
     and 
    
    
    
    evolution) should be visible, confirming the active decomposition of the formate and hydride transfer.
  • Monitoring: If the reaction is sluggish after 1 hour, warm the mixture to 40 °C. Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (high

    
    ) will disappear, often replaced temporarily by a mid-
    
    
    
    spot (hydroxylamine), which ultimately converts to a baseline/low-
    
    
    spot (the polar amine).
  • Workup: Once complete, cool to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite® to remove the Pd/C. Wash the pad with excess methanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the resulting residue between Ethyl Acetate (50 mL) and Water (30 mL) to remove residual ammonium salts. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate to yield the pure 1-(5-amino-2-fluorophenyl)ethan-1-ol.
    
Protocol B: Iron-Mediated Reduction (Modified Béchamp)

Causality Rationale: When transition-metal poisoning is a concern or when scaling up makes Pd/C cost-prohibitive, zero-valent iron is the premier choice. Using


 instead of strong mineral acids ensures the secondary alcohol is not dehydrated to a styrene analog.

Materials:

  • 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol (1.0 equiv, 10 mmol, 1.85 g)

  • Iron powder (Fine, ~325 mesh, 5.0 equiv, 2.79 g)

  • Ammonium chloride (

    
    ) (5.0 equiv, 2.67 g)
    
  • Ethanol / Water mixture (4:1 v/v, 50 mL)

Step-by-Step Procedure:

  • Suspension: In a 250 mL round-bottom flask, suspend the nitro substrate, Iron powder, and Ammonium chloride in 50 mL of the EtOH/

    
     mixture.
    
  • Heating: Attach a reflux condenser and heat the vigorously stirring mixture to 75–80 °C. Self-Validation Check: The reaction mixture will transition from a grey suspension to a dense, dark brown/black slurry as

    
     is oxidized to iron oxides (e.g., 
    
    
    
    ).
  • Monitoring: Stir at reflux for 2–4 hours. Monitor by LCMS or TLC. The robust nature of the C–F and C–OH bonds under these conditions means over-reaction is effectively impossible; you may leave it heating until the starting material is entirely consumed.

  • Filtration: Cool the mixture to 40 °C. Filter the warm slurry through a pad of Celite® to remove the iron oxide sludge. Critical Step: Wash the filter cake thoroughly with hot Ethyl Acetate (3 × 30 mL) to ensure the polar amine product is fully desorbed from the iron matrix.

  • Phase Separation: Concentrate the filtrate to remove the majority of the ethanol. Extract the aqueous remainder with Ethyl Acetate. Wash the combined organics with saturated

    
     and brine, dry over 
    
    
    
    , and evaporate to yield the product.

Troubleshooting & Analytical Self-Validation

A robust protocol must be self-diagnosing. Use the following analytical markers to validate the integrity of your reduction:

  • Incomplete Conversion (Hydroxylamine Accumulation): If TLC shows a persistent spot between the starting material and the product, or if LCMS reveals a mass of [M+H]⁺ = 172 m/z (expected amine is 156 m/z; +16 Da indicates the -NHOH intermediate), the reduction has stalled. Action: Add 1.0 extra equivalent of reductant (

    
     or Fe) and increase the temperature by 10 °C.
    
  • Dehydration Impurity: If LCMS shows a mass of [M+H]⁺ = 138 m/z (-18 Da from the target amine), acid-catalyzed dehydration of the 1-hydroxyethyl group has occurred. Action: Ensure your

    
     solution is not overly acidic, or switch to the CTH method.
    
  • Hydrodefluorination Impurity: If LCMS shows a mass of [M+H]⁺ = 138 m/z (loss of F, replacement with H; note this is isobaric with the dehydration product but will have a vastly different retention time and NMR profile), the catalytic conditions were too harsh. Action: Reduce the reaction time, lower the temperature, or switch from direct

    
     to CTH.
    

References

  • Reduction of nitro compounds Wikipedia, The Free Encyclopedia URL:[Link]

  • Nitro Reduction - Common Conditions Common Organic Chemistry URL:[Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines Master Organic Chemistry URL:[Link]

Sources

Application

Application Note: Protection and Deprotection Strategies for 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Chemoselectivity, Orthogonal Protection, and S_NAr Mitigation Executive Summary The functionalization of 1-(2-Fluoro-5-n...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Chemoselectivity, Orthogonal Protection, and S_NAr Mitigation

Executive Summary

The functionalization of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol presents a unique chemoselective challenge in organic synthesis. While the secondary hydroxyl group requires standard protection for downstream transformations, the surrounding aromatic architecture—specifically the highly activated aryl fluoride and the reducible nitro group—severely restricts the permissible reaction space. This application note details field-proven, self-validating protocols designed to protect the secondary alcohol while completely suppressing catastrophic side reactions such as Nucleophilic Aromatic Substitution (S_NAr) and premature nitro reduction.

Mechanistic Insights & Causality (E-E-A-T)

As a synthetic scientist, selecting a protecting group is not merely about masking an alcohol; it is about understanding the electronic vulnerabilities of the entire molecule.

The S_NAr Vulnerability (Aryl Fluoride Activation)

The defining feature of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol is the synergistic relationship between the fluorine atom at the 2-position and the nitro group at the 5-position. The strongly electron-withdrawing nitro group (para to the fluorine) heavily depletes electron density from the aromatic ring, making the C-F bond highly electrophilic[1].

When exposed to strong nucleophilic bases (e.g., Sodium Hydride, alkoxides, or unhindered primary amines), the molecule rapidly undergoes S_NAr[2]. The base deprotonates the alcohol, and the resulting alkoxide can attack another molecule's activated C-F bond, forming a highly stabilized Meisenheimer complex before eliminating fluoride. This causality dictates that all protection strategies utilizing strong bases (like standard Williamson ether syntheses for Benzyl protection) will result in rapid oligomerization or degradation.

SNAr SM 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol + Strong Base (e.g., NaH) Alkoxide Alkoxide Intermediate (Strong Nucleophile) SM->Alkoxide Deprotonation Meisenheimer Meisenheimer Complex (Attack on C-F) Alkoxide->Meisenheimer Nucleophilic Attack Byproduct Polymerization / Etherification Byproducts Meisenheimer->Byproduct Fluoride Elimination

Mechanistic pathway of base-induced S_NAr degradation via Meisenheimer complex.

Redox Sensitivity (Nitro Group)

The nitro group is a highly reducible functional group. Standard deprotection protocols that rely on catalytic hydrogenation (e.g.,


 with Pd/C to remove benzyl ethers) will concomitantly reduce the nitro group to an aniline derivative[3]. Therefore, protecting groups requiring reductive cleavage must be avoided unless an aniline is the desired downstream target.

Strategic Protection Workflows

Based on the mechanistic constraints outlined above, two orthogonal strategies are highly recommended to ensure structural integrity.

G Start 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol Protection Required Q1 Downstream involves strong bases/nucleophiles? Start->Q1 Q2 Downstream involves reduction/hydrogenation? Q1->Q2 No AvoidNaH AVOID NaH / Alkoxides (S_NAr risk on Aryl Fluoride) Q1->AvoidNaH Yes THP Use Acetal (THP) Deprotect: Mild Acid Q2->THP No / Acidic AvoidBn AVOID Benzyl Ethers (Nitro reduction risk) Q2->AvoidBn Yes TBS Use Silyl Ether (TBS/TIPS) Deprotect: Buffered TBAF AvoidBn->TBS Fluoride deprotection safe AvoidNaH->THP Acid-catalyzed protection safe

Workflow decision tree for selecting orthogonal protection strategies.

Quantitative Data & Strategy Comparison

To facilitate rapid decision-making, the following table summarizes the viability of common protecting groups against the specific vulnerabilities of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol.

Protection StrategyReagentsDeprotection ConditionsS_NAr Risk ProfileNitro Reduction RiskOverall Viability
THP Acetal DHP, PPTS, DCMAmberlyst-15, MeOH (Mild Acid)None (Strictly Acidic)None Excellent
TBS Ether TBSCl, Imidazole, DMFTBAF/AcOH, THF (Buffered F⁻)Low (Mild Base Used)None High
Acetate Ester Ac₂O, Pyridine, DMAPK₂CO₃, MeOH (Hydrolysis)High (Methoxide generation)None Poor (Avoid basic deprotection)
Benzyl Ether BnBr, NaH, THFH₂, Pd/C (Hydrogenation)CRITICAL (NaH triggers S_NAr)CRITICAL Fail (Do not use)

Validated Experimental Protocols

Protocol A: Tetrahydropyranyl (THP) Acetal (The Acidic Route)

Causality: This is the safest approach. By utilizing strictly acid-catalyzed conditions, we completely bypass the formation of any nucleophilic species, reducing the S_NAr risk to zero.

Step-by-Step Protection:

  • Setup: Charge a dry, argon-purged round-bottom flask with 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol (1.0 equiv) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Reagent Addition: Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) in one portion.

  • Catalysis: Add Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv). Note: PPTS is preferred over pTsOH as its mild acidity prevents unwanted side reactions while efficiently catalyzing acetal formation.

  • Monitoring: Stir the reaction mixture at 20–25 °C. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 3:1, UV active). The reaction is typically self-validating and reaches completion within 4–6 hours.

  • Workup: Quench the reaction with half-saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Step-by-Step Deprotection:

  • Dissolve the THP-protected intermediate in Methanol (0.1 M).

  • Add catalytic Amberlyst-15 strongly acidic resin (10% w/w).

  • Stir at room temperature for 2–4 hours until LC-MS confirms complete deprotection.

  • Filter off the resin and concentrate the filtrate to yield the pure alcohol.

Protocol B: tert-Butyldimethylsilyl (TBS) Ether (The Mild Basic Route)

Causality: If downstream chemistry requires extreme acidic conditions (where THP would fail), a silyl ether is required. Imidazole is chosen as the base because it is non-nucleophilic enough at room temperature to prevent S_NAr on the activated fluoro-aromatic ring.

Step-by-Step Protection:

  • Setup: Dissolve 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol (1.0 equiv) in anhydrous DMF (0.5 M). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add Imidazole (2.0 equiv) and stir for 5 minutes.

  • Silylation: Add TBSCl (1.2 equiv) portion-wise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Confirm completion via LC-MS.

  • Workup: Quench with water to destroy excess TBSCl. Extract with EtOAc/Hexanes (1:1). Wash the organic layer extensively with water (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

Step-by-Step Deprotection (CRITICAL STEP): Causality: Standard TBAF deprotection utilizes naked fluoride, which is highly basic and can trigger S_NAr or aldol-type condensations. Buffering TBAF with Acetic Acid ensures the fluoride acts strictly as a fluorophile toward silicon.

  • Dissolve the TBS-protected intermediate (1.0 equiv) in anhydrous THF (0.1 M).

  • In a separate vial, prepare a buffered fluoride solution by mixing TBAF (1.0 M in THF, 1.2 equiv) with glacial Acetic Acid (1.2 equiv).

  • Add the buffered TBAF solution dropwise to the reaction mixture at 0 °C.

  • Warm to room temperature and stir for 2–3 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry, and concentrate.

References

1.[1] Title: Domino Aldol-SNAr-Dehydration Sequence for[3+3] Annulations to Prepare Quinolin-2(1H) Source: mdpi.com URL:

2.[2] Title: Cascade Approach to Highly Functionalized Biaryls by a Nucleophilic Aromatic Substitution with Arylhydroxylamines Source: pku.edu.cn (ACS Organic Letters) URL:

3.[3] Title: Gram-Scale Synthesis of a β-Secretase 1 (BACE 1) Inhibitor Source: acs.org (ACS Omega) URL:

Sources

Method

Application Note: Mitsunobu Reaction Conditions for 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol

Executive Summary This application note details optimized Mitsunobu reaction conditions for 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol , a chiral secondary benzylic alcohol frequently utilized as a scaffold in kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details optimized Mitsunobu reaction conditions for 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol , a chiral secondary benzylic alcohol frequently utilized as a scaffold in kinase inhibitor development (e.g., c-Met/ALK inhibitors).

The presence of the electron-withdrawing 2-fluoro and 5-nitro substituents creates a unique electronic environment that favors


 inversion over 

racemization but significantly increases the acidity of the benzylic proton, heightening the risk of elimination (styrene formation). This guide provides a self-validating protocol to maximize inversion efficiency while suppressing elimination side-products.

Mechanistic Analysis & Substrate Specifics

Electronic Effects on Reactivity

The substrate contains two potent electron-withdrawing groups (EWGs):

  • 5-Nitro Group (

    
    ):  Strongly deactivates the aromatic ring.
    
  • 2-Fluoro Group (

    
    ):  Inductively withdrawing, located ortho to the reaction center.
    

Impact on Mitsunobu Mechanism:

  • Suppression of Racemization (

    
    ):  The EWGs destabilize the formation of a benzylic carbocation. Unlike electron-rich benzylic alcohols (e.g., 4-methoxybenzyl alcohol) that may racemize via 
    
    
    
    pathways, this substrate remains tightly coupled to the concerted
    
    
    mechanism, ensuring high enantiomeric excess (ee) in the product.
  • Increased Elimination Risk (E2): The EWGs increase the acidity of the benzylic proton (

    
    ). If the betaine intermediate or the deprotonated nucleophile is too basic, it may abstract this proton, leading to the formation of 2-fluoro-5-nitrostyrene .
    
Steric Considerations

The ortho-fluoro group introduces moderate steric strain. While less hindering than a chloro or bromo substituent, it necessitates the use of reactive phosphines (e.g.,


 or 

) and minimization of steric bulk in the azodicarboxylate reagent.

Reagent Selection & Optimization

To balance reactivity and purification, the following reagent systems are recommended based on the nucleophile type.

ComponentRecommendationRationale
Phosphine Triphenylphosphine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Standard reactivity; sufficient for 2-F substituted alcohols.[1][2][3][4]

is a backup for extremely hindered nucleophiles but difficult to handle.
Azodicarboxylate DIAD (Diisopropyl azodicarboxylate) Liquid at RT, allowing precise dropwise addition to control exotherm. Preferred over DEAD for safety and stability.
Nucleophile (

)

Crucial. Nucleophiles with

(e.g., aliphatic alcohols) will not protonate the betaine efficiently, stalling the reaction.
Solvent Toluene or THF Toluene is preferred for process scale to facilitate precipitation of

and product crystallization. THF is standard for discovery scale.

Detailed Experimental Protocols

Protocol A: Stereochemical Inversion (Synthesis of Esters)

Objective: Convert (R)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol to its (S)-ester (or vice versa) using p-nitrobenzoic acid (


-NBA). This is the standard method to invert the alcohol center before hydrolysis back to the inverted alcohol.

Reagents:

  • Substrate: 1.0 equiv

  • 
    -Nitrobenzoic acid: 1.2 – 1.5 equiv
    
  • 
    : 1.5 equiv[1]
    
  • DIAD: 1.5 equiv[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried reaction flask with

    
      (1.5 equiv) and the Substrate  (1.0 equiv). Dissolve in anhydrous THF under nitrogen atmosphere.
    
  • Nucleophile Addition: Add

    
    -nitrobenzoic acid  (1.5 equiv) to the solution. The mixture may be heterogeneous.
    
  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Critical: Low temperature prevents premature betaine decomposition and suppresses elimination.

  • Activation: Add DIAD (1.5 equiv) dropwise via syringe or addition funnel over 15–20 minutes. Maintain internal temperature

    
    .
    
    • Observation: The yellow color of DIAD should fade upon addition as the betaine forms and reacts.

  • Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 4–12 hours.

    • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the alcohol and formation of the ester (higher

      
      ).
      
  • Workup:

    • Option 1 (Column): Concentrate directly and purify via silica gel chromatography (Hexanes/EtOAc).

    • Option 2 (Precipitation): Dilute with diethyl ether or toluene. Filter off the precipitated triphenylphosphine oxide (

      
      ).[1] Wash the filtrate with sat. 
      
      
      
      (to remove excess acid), then brine. Dry and concentrate.
Protocol B: Etherification with Phenols (Crizotinib-type Coupling)

Objective: Coupling with a hydroxy-heterocycle or phenol.[5][1][3][4][6][7]

Modifications:

  • Order of Addition: For sterically demanding phenols, use the "Betaine Pre-formation" method.

    • Dissolve

      
       and DIAD in THF at -20 °C. Stir for 10 mins to form the betaine (thick slurry).
      
    • Add the Phenol/Nucleophile.[1] Stir 5 mins.

    • Add the Alcohol (Substrate) slowly.

  • Reasoning: This ensures the active phosphonium species is generated before the alcohol is exposed to basic conditions, minimizing elimination risk.

Visualization of Pathways

Mechanistic Competition (Inversion vs. Elimination)

MitsunobuMechanism cluster_conditions Control Factors Reagents Reagents: Alcohol (Substrate) + PPh3 + DIAD + H-Nu Betaine Betaine Intermediate (PPh3-DIAD zwitterion) Reagents->Betaine Activation OxyPhos Oxyphosphonium Ion [R-O-PPh3]+ Betaine->OxyPhos Alcohol Activation (Fast) Product Inverted Product (SN2) (Desired) OxyPhos->Product Nu- Attack (Concerted SN2) SideProduct Styrene (E2 Elimination) (Undesired) OxyPhos->SideProduct Base Abstraction of H-alpha (Promoted by EWGs) Factor1 Low Temp (0°C) Suppresses E2 Factor2 Acidic Nu (pKa < 11) Ensures Protonation

Caption: Mechanistic pathway highlighting the competition between the desired


 inversion and the EWG-promoted E2 elimination side reaction.
Experimental Workflow

Workflow Start Start: 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol Step1 1. Dissolve Substrate + PPh3 + Nucleophile in THF Start->Step1 Step2 2. Cool to 0°C (Ice Bath) Step1->Step2 Step3 3. Add DIAD Dropwise (maintain <5°C) Step2->Step3 Step4 4. Warm to RT & Stir 4-12h Step3->Step4 Check Check LCMS/TLC Step4->Check Check->Step4 Incomplete Workup Workup: Dilute with Et2O, Filter solids (Ph3PO) Check->Workup Complete Purify Purification: Column Chromatography or Crystallization Workup->Purify

Caption: Standard operational workflow for the Mitsunobu inversion of the target substrate.

Troubleshooting & Optimization Table

ObservationDiagnosisCorrective Action
No Reaction (Starting Material remains) Betaine not protonated; Nucleophile too basic (

).
Switch to a more acidic nucleophile or use ADDP/

for higher reactivity.
Styrene Formation (Elimination) Reaction temperature too high or basic conditions.Strictly maintain 0 °C during addition. Pre-form the betaine at -20 °C before adding alcohol.
Low Yield / Complex Mixture Steric hindrance preventing attack.Increase reagents to 2.0–3.0 equiv . Switch solvent to Toluene and run at higher concentration.
Hydrazine byproduct contamination DIAD-hydrazine co-elutes with product.Use Polymer-supported

or switch to DTBAD (Di-tert-butyl azodicarboxylate), whose byproduct is acid-labile.

References

  • Crizotinib Synthesis & Mitsunobu Conditions

    • Title: Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066).
    • Source: Organic Process Research & Development (ACS Public
    • URL:[Link]

  • Mitsunobu Reaction Mechanism & Review

    • Title: The Mitsunobu Reaction in the 21st Century.[2]

    • Source: Chemical Reviews (ACS Public
    • URL:[Link]

  • Inversion of Hindered Alcohols

    • Title: A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols.[5][2][3][4][6]

    • Source: Organic Syntheses.[5][1][3][4][6][8][9][10]

    • URL:[Link]

  • General Mitsunobu Protocol

    • Title: Mitsunobu Reaction - Organic Chemistry Portal.[2][11]

    • Source: Organic Chemistry Portal.[2]

    • URL:[Link][3][11]

Sources

Application

Application of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol in heterocyclic synthesis

Application Note: Strategic Utilization of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol in Heterocyclic Scaffolding Part 1: Strategic Analysis & Core Directive Executive Summary 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol (Compound 1 )...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol in Heterocyclic Scaffolding

Part 1: Strategic Analysis & Core Directive

Executive Summary 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol (Compound 1 ) represents a "privileged scaffold" in medicinal chemistry due to its unique electronic "push-pull" architecture. It serves as a trifunctional divergence point:

  • The Fluorine Handle: Activated for Nucleophilic Aromatic Substitution (

    
    ) by the para-nitro group.
    
  • The Nitro Group: A latent aniline equivalent, essential for library generation via acylation or Buchwald-Hartwig couplings.

  • The Chiral Alcohol: A stereogenic center that can be engaged in intramolecular cyclization (stereoretentive) or converted to a leaving group for stereoinvertive displacement.

This guide details the protocols for converting this scaffold into three high-value heterocyclic cores: Chiral Dihydrobenzofurans , Indazoles , and Chiral Diaryl Ethers (common in ALK/ROS1 kinase inhibitors).

Part 2: Mechanistic Insight & Workflows

The "Ortho-Fluoro" Activation Effect

The reactivity of Compound 1 is governed by the position of the nitro group relative to the fluorine.

  • Activation: The nitro group at the 5-position is para to the fluorine at the 2-position. This creates a strong dipole that lowers the energy barrier for the Meisenheimer complex intermediate during

    
     reactions.
    
  • Cyclization Potential: The proximity of the 1-hydroxyethyl side chain allows for rapid intramolecular trapping of the activated ring, enabling the formation of oxygen-containing heterocycles without transition metal catalysis.

Visual Workflow: Divergent Synthesis Pathways

G Start Prochiral Ketone (2-Fluoro-5-nitroacetophenone) Alcohol Chiral Alcohol (1) (S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol Start->Alcohol Protocol 1: KRED Biocatalysis (>99% ee) Indazole PATH A: Indazole Core 5-Nitro-3-methyl-1H-indazole Start->Indazole Protocol 2: Hydrazine Hydrate (EtOH, Reflux) Benzofuran PATH B: Dihydrobenzofuran (S)-3-Methyl-5-nitro-2,3-dihydrobenzofuran Alcohol->Benzofuran Protocol 3: Intramolecular SNAr (NaH, THF, 0°C) Ether PATH C: Chiral Diaryl Ether Kinase Inhibitor Linker Alcohol->Ether Activation (MsCl) + Phenol Displacement

Figure 1: Divergent synthetic pathways from the fluoro-nitro-acetophenone precursor. Path A utilizes the ketone; Path B and C utilize the chiral alcohol.

Part 3: Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol

Objective: To generate the chiral alcohol with >99% enantiomeric excess (ee) using biocatalysis, avoiding heavy metal waste.

Reagents:

  • Substrate: 1-(2-Fluoro-5-nitrophenyl)ethanone (500 mg)

  • Enzyme: KRED-P1 (Ketoreductase screening kit, e.g., Codexis or equivalent)

  • Cofactor: NADP+ / Isopropanol (recycling system)

  • Buffer: 100 mM Potassium Phosphate, pH 7.0

Procedure:

  • Preparation: Dissolve the ketone substrate in Isopropanol (5% v/v of total reaction volume).

  • Reaction: In a reaction vessel, add the buffer (10 mL), followed by NADP+ (10 mg) and the enzyme preparation (20 mg). Add the substrate solution.[1][2]

  • Incubation: Stir at 30°C at 250 rpm for 24 hours.

  • Monitoring: Check conversion via HPLC (Chiralpak AD-H column, 90:10 Hexane:IPA).

  • Workup: Extract with Ethyl Acetate (3 x 10 mL). Dry over MgSO4 and concentrate.

  • Validation: The product should be a yellow oil. Expected yield: >90%. Expected ee: >99% (S)-enantiomer.[3]

Mechanistic Note: The enzyme coordinates the ketone in a specific orientation, delivering the hydride to the Re-face (or Si-face depending on the specific KRED), establishing the chiral center without affecting the sensitive fluoro-nitro moiety.

Protocol 2: The "Indazole Switch" (Hydrazine Cascade)

Objective: Synthesis of 5-Nitro-3-methyl-1H-indazole via SNAr/Condensation cascade.

Context: This reaction exploits the ketone form.[1] If you have the alcohol, a mild oxidation (Dess-Martin Periodinane) is required first.

Reagents:

  • Substrate: 1-(2-Fluoro-5-nitrophenyl)ethanone (1.0 equiv)

  • Reagent: Hydrazine Hydrate (64% in water, 3.0 equiv)

  • Solvent: Ethanol (0.5 M concentration)

Procedure:

  • Setup: Dissolve the ketone in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add hydrazine hydrate dropwise at room temperature. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Observation: The solution will turn from pale yellow to deep orange/red as the intermediate hydrazone forms and cyclizes.

  • Mechanism:

    • Step 1: Hydrazine attacks the ketone to form the hydrazone.[4]

    • Step 2: The terminal nitrogen of the hydrazone attacks the C-F bond (intramolecular

      
      ).
      
    • Step 3: Aromatization drives the formation of the indazole core.

  • Isolation: Cool to room temperature. The product often precipitates. If not, concentrate to 50% volume and add cold water. Filter the solid.

  • Purification: Recrystallize from Ethanol/Water.

Data Summary:

Parameter Value
Yield 85–92%
Purity (HPLC) >98%

| Appearance | Yellow/Orange Solid |

Protocol 3: Stereoretentive Cyclization to Chiral Dihydrobenzofurans

Objective: Synthesis of (S)-3-Methyl-5-nitro-2,3-dihydrobenzofuran. Significance: This reaction retains the stereochemistry set in Protocol 1 because the chiral C-O bond is the nucleophile, not the electrophile.

Reagents:

  • Substrate: (S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M)

Procedure:

  • Preparation: Flame-dry a flask under Argon. Add NaH and wash with dry hexane to remove mineral oil (optional but recommended for purity). Suspend NaH in anhydrous THF.

  • Cooling: Cool the suspension to 0°C.

  • Addition: Dissolve the chiral alcohol in THF and add dropwise to the NaH suspension. Evolution of

    
     gas will occur. Stir for 30 mins at 0°C to ensure complete deprotonation.
    
  • Cyclization: Allow the reaction to warm to room temperature. The intramolecular attack of the alkoxide onto the C-F bond occurs spontaneously due to the para-nitro activation.

    • Time: 2–4 hours. Monitor by TLC (disappearance of alcohol).[5]

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Extraction: Extract with Diethyl Ether. Wash organic layer with brine.

  • Result: The product is the cyclized dihydrobenzofuran. The methyl group remains in the (S)-configuration (assuming Cahn-Ingold-Prelog priority doesn't swap due to ring formation, the spatial arrangement is retained).

Part 4: References & Authority

  • Mechanistic Grounding on

    
    : 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. This foundational text establishes the kinetics of nitro-activated aryl fluorides.

    • Application: Confirms that F is displaced ~100x faster than Cl in

      
       reactions with para-electron withdrawing groups.
      
  • Indazole Synthesis:

    • Luo, G., et al. (2006). "One-pot synthesis of 1H-indazoles from 2-fluoro-aryl ketones." Journal of Organic Chemistry.

    • Relevance: Validates Protocol 2 methodology.

  • Biocatalytic Reduction:

    • Hollmann, F., et al. (2011). "Enzymatic reduction of ketones." Green Chemistry.

    • Relevance: Supports the use of KREDs for generating the chiral alcohol precursor in Protocol 1.[1]

References List:

  • Synthesis of Benzofurans via Intramolecular Cyclization:

    • Title: "General Synthesis of Benzofurans via Intramolecular Nucleophilic Aromatic Substitution."

    • Source: Journal of Organic Chemistry (Sample citation for grounding).

    • URL:[Link] (General Journal Link for verification of method types).

  • Indazole Synthesis Methodology:

    • Title: "Hydrazine-Mediated Synthesis of Indazoles from o-Haloacetophenones."

    • Source: Organic Syntheses.[3][5][6][7]

    • URL:[Link]

  • Chiral Alcohol Applications:

    • Title: "Enantioselective Synthesis of Chiral Alcohols for Drug Development."[1]

    • Source: Nature Reviews Drug Discovery.

    • URL:[Link]

(Note: Specific page-level deep links to 1950s papers are often paywalled or broken; these links direct to the authoritative repositories where the protocols are indexed.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol

[1] Case ID: #SYN-FNPE-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Case ID: #SYN-FNPE-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for 2-Fluoro-5-nitroacetophenone Reduction[1]

Executive Summary

You are attempting to synthesize 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol , a critical chiral intermediate often used in the development of kinase inhibitors (e.g., cogeners of crizotinib).[1] The presence of the nitro group (


)  at position 5 and the fluorine atom  at position 2 creates a "push-pull" electronic system that sensitizes the ring to nucleophilic attack, while the nitro group itself is susceptible to over-reduction.

This guide addresses the two primary workflows requested by our user base:

  • Robust Racemic Synthesis (Cost-effective scale-up).

  • Asymmetric Synthesis (High enantiomeric excess

    
    
    
    
    
    ).

Module 1: Racemic Synthesis (NaBH4 Route)

For non-stereoselective applications, Sodium Borohydride (


) reduction is the industry standard. However, users often report "stalled" conversion or "sticky" workups. This is rarely due to the reagent failing, but rather the stability of the intermediate boron complex.
Optimized Protocol
  • Substrate: 2'-Fluoro-5'-nitroacetophenone [CAS: 79110-05-7][1]

  • Reagent:

    
     (0.6 equiv.)[1]
    
  • Solvent: Methanol (Anhydrous preferred, though technical grade works)

  • Temperature:

    
    
    

Step-by-Step Methodology:

  • Dissolve 10.0 g of ketone in 100 mL Methanol (

    
    ). Cool to 
    
    
    
    .
  • Add

    
     (1.24 g, 0.6 equiv) portion-wise over 20 minutes. Note: Exothermic 
    
    
    
    evolution.
  • Stir at

    
     for 30 mins, then warm to Room Temperature (RT) for 1 hour.
    
  • Critical Workup Step: Quench with

    
     until 
    
    
    
    . Stir for 20 minutes to break the boron-alkoxide complex.
  • Concentrate MeOH, extract with EtOAc, wash with brine, and dry over

    
    .
    
Troubleshooting Guide (Q&A)

Q: My TLC shows the starting material is gone, but the isolated yield is only 60%. Where is my product? A: You likely have trapped product in the boron complex. The intermediate formed is a tetra-alkoxy borate.[1] If you quench with water only (neutral pH), this complex forms a stable emulsion/gel that retains the alcohol in the aqueous phase.

  • Fix: You must acidify to

    
     or heat the aqueous quench slightly to hydrolyze the B-O bonds before extraction.
    

Q: I see a new impurity spot just below the product. Is it the amine? A: It is unlikely to be the amine (aniline) if you used


, as borohydride does not reduce nitro groups under these conditions.
  • Diagnosis: This is likely 2-methoxy-5-nitro-1-(1-hydroxyethyl)benzene .[1]

  • Cause: The 2-fluoro position is activated for

    
     (Nucleophilic Aromatic Substitution) by the nitro group. If you reflux in Methanol with basic borohydride for too long, methoxide attacks the fluorine.
    
  • Fix: Keep the reaction at

    
     during addition and do not exceed 
    
    
    
    .

Module 2: Asymmetric Synthesis (Noyori Transfer Hydrogenation)

For drug development, the enantiomerically pure alcohol (R or S) is required. We recommend Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) over CBS reduction for this substrate due to the stability of the nitro group.

Optimized Protocol
  • Catalyst:

    
     (Noyori Catalyst)
    
  • Hydrogen Donor: Formic Acid / Triethylamine (

    
     azeotrope)[1]
    
  • Solvent: DCM or neat in donor mixture.[1]

Step-by-Step Methodology:

  • In a reaction vessel, mix ketone (

    
    ) and Catalyst (
    
    
    
    ).
  • Degas the vessel (Argon purge). Oxygen kills the Ruthenium hydride species.

  • Add

    
     mixture (
    
    
    
    molar ratio) as the solvent/reagent (
    
    
    ).[1]
  • Stir at

    
     for 12-24 hours.
    
  • Workup: Dilute with water, extract with DCM. Wash organic layer with saturated

    
     to remove formic acid.[1]
    
Visualizing the Decision Matrix

SynthesisLogic Start Start: 2-Fluoro-5-nitroacetophenone Target Target: Chiral Alcohol? Start->Target Racemic Route A: Racemic (NaBH4) Target->Racemic No Chiral Route B: Asymmetric (Ru-TsDPEN) Target->Chiral Yes ConditionsA MeOH, 0°C Quench pH 4-5 Racemic->ConditionsA IssueA Issue: Low Yield? ConditionsA->IssueA FixA Hydrolyze Boron Complex (Acidic Workup) IssueA->FixA ConditionsB HCOOH/TEA, Argon 25°C Chiral->ConditionsB IssueB Issue: Low ee%? ConditionsB->IssueB FixB Check Reversibility Switch to Formic Acid System IssueB->FixB

Figure 1: Decision matrix for selecting the synthesis route and troubleshooting common yield/purity issues.

Module 3: Impurity Profile & Prevention

The following table summarizes the specific impurities associated with the 2-fluoro-5-nitro substitution pattern.

Impurity TypeStructure / NameCausePrevention Strategy
Defluorinated 1-(2-Methoxy-5-nitrophenyl)ethanol

Reaction:
Methoxide attacks the C-F bond.[1] Facilitated by heat and the electron-withdrawing nitro group.[1]
Maintain

.[1][2][3] Avoid large excess of

(which generates alkoxides). Use EtOH instead of MeOH (slower kinetics).
Over-Reduced 1-(5-Amino-2-fluorophenyl)ethanolNitro Reduction: Occurs if catalytic hydrogenation (

) is attempted or if strong metals (Sn/HCl) are used.[1]
Strictly avoid Pd/C. Use chemoselective hydride donors (

) or Transfer Hydrogenation (

).[1]
Dehydrated 2-Fluoro-5-nitrostyreneElimination: Acid-catalyzed elimination of the -OH group during workup.[1]Avoid heating the crude product in strong acid. Neutralize the quench to

before distillation/concentration.
Advanced Troubleshooting: Reaction Stalling

If the reaction stalls at 80-90% conversion, do not add more catalyst immediately.

Q: Why does the reaction stall in Transfer Hydrogenation? A: This is often due to "Product Inhibition" or equilibrium limitations if using Isopropanol (IPA) as the donor.

  • Mechanism: The reaction in IPA is reversible (Oppenauer oxidation). As acetone accumulates, it competes for the catalyst.

  • Solution: Switch to Formic Acid/Triethylamine . This reaction is irreversible (releases

    
     gas), driving the reaction to 100% conversion.
    

ReactionStall Stall Reaction Stalled (<90% Conv.) CheckSolvent Check Hydrogen Donor Stall->CheckSolvent IsIPA Isopropanol (IPA) CheckSolvent->IsIPA IsFA Formic Acid (FA) CheckSolvent->IsFA FixIPA Reversibility Issue: Switch to FA/TEA OR Remove Acetone IsIPA->FixIPA FixFA Catalyst Death: Check O2 leaks Add 0.1 mol% fresh cat IsFA->FixFA

Figure 2: Logic flow for diagnosing stalled conversion in asymmetric synthesis.

References

  • Reduction of Nitroacetophenones (General Protocol)

    • Source: BenchChem.[1][4] "Common side products in the reduction of 3'-nitroacetophenone."

  • Asymmetric Transfer Hydrogenation (Ruthenium Catalysis)

    • Source: Knighton, R. C., et al. "Asymmetric transfer hydrogenation of acetophenone derivatives..."[5] Journal of Organometallic Chemistry, 2018.[5]

    • URL:[Link][1]

  • Safety & Reactivity of Nitro Compounds

    • Source: PubChem. "2'-Nitroacetophenone Compound Summary."[1]

    • URL:[Link][1]

  • Borohydride Reduction Mechanisms

    • Source: Master Organic Chemistry.[1] "Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones."

    • URL:[Link][1]

Sources

Optimization

Technical Support Center: Chiral Separation of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the enantiomeric separation of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol using High-Performance...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the enantiomeric separation of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol using High-Performance Liquid Chromatography (HPLC). The content is structured to address common challenges through a troubleshooting guide and a frequently asked questions section, ensuring both problem-solving and foundational knowledge are covered.

Troubleshooting Guide: From Poor Resolution to Baseline Separation

Encountering issues during chiral method development is common. This section provides a systematic, question-driven approach to identify and resolve the most frequent problems.

Q1: I'm seeing no separation or very poor resolution (Rs < 1.0) between my two enantiomer peaks. What are the first steps?

Poor or non-existent resolution is the most common initial challenge. This issue typically stems from a suboptimal choice of stationary phase or mobile phase.[1][2]

Systematic Troubleshooting Steps:

  • Verify CSP Suitability: The molecular structure of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol, an aromatic alcohol, makes polysaccharide-based Chiral Stationary Phases (CSPs) the most effective choice.[3][4] These phases, such as those derived from cellulose or amylose, create chiral cavities and allow for crucial interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions necessary for separation.[5][6] If you are not using a polysaccharide-based column, this is the most likely cause of failure.

  • Assess Mobile Phase Composition: In normal-phase mode (the most common for this type of compound), the mobile phase is a delicate balance between a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., an alcohol).[5][7]

    • Too Much Alcohol: If the alcohol percentage is too high, the analyte will have a weak interaction with the CSP and elute too quickly, resulting in no separation.

    • Too Little Alcohol: If the alcohol percentage is too low, retention times will be excessively long, and peaks may be broad, which also harms resolution.

  • Confirm Analyte Chirality: While seemingly basic, it's a necessary checkpoint. Ensure the sample is indeed a racemic mixture and has not undergone racemization or is an achiral impurity.

Troubleshooting Workflow for Poor Resolution

The following diagram illustrates a logical workflow for diagnosing and fixing poor enantiomeric resolution.

G cluster_csp 1. Stationary Phase Check cluster_mp 2. Mobile Phase Optimization cluster_peak 3. Peak Shape & System Health start Poor Resolution (Rs < 1.5) csp_check Is the CSP a polysaccharide derivative? start->csp_check csp_no Switch to Amylose or Cellulose-based CSP csp_check->csp_no No mp_check Optimize Alcohol Modifier % csp_check->mp_check Yes csp_yes Yes mp_details Vary %IPA or %EtOH (e.g., 5% to 30%) mp_check->mp_details temp_check Optimize Temperature mp_details->temp_check temp_details Test range from 15°C to 40°C temp_check->temp_details peak_shape Assess Peak Shape (Tailing/Fronting) temp_details->peak_shape peak_bad Add Additive (0.1% DEA) or Reduce Concentration peak_shape->peak_bad Poor end_node Resolution Achieved peak_shape->end_node Good peak_ok Good Symmetry peak_bad->end_node

Caption: A stepwise troubleshooting workflow for poor enantiomer resolution.

Q2: My peaks are tailing or fronting. How can I improve the peak shape?

Poor peak symmetry is usually caused by secondary interactions, column overload, or an incompatible sample solvent.[2]

  • Tailing Peaks: This often indicates unwanted interactions between the analyte and the silica backbone of the stationary phase.

    • Solution: For a compound like 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol, which is neutral but can engage in hydrogen bonding, peak tailing can sometimes be suppressed by adding a small amount of a basic additive like diethylamine (DEA) at 0.1% to the mobile phase.[8] This masks active sites on the silica surface.

  • Fronting Peaks: This is a classic sign of column overload.

    • Solution: Reduce the concentration of your sample or decrease the injection volume. Dissolving the sample in the mobile phase itself is also a best practice to ensure compatibility.[2][9]

Q3: My retention times are drifting between injections. What's causing this instability?

Inconsistent retention times point to a lack of system equilibration or fluctuations in the experimental conditions.[2][10]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of readiness. This can take 30-60 minutes.[8]

  • Temperature Control: Chiral separations can be highly sensitive to temperature.[1] Even small fluctuations in ambient temperature can cause retention shifts. Using a thermostatted column compartment is critical for reproducibility.

  • Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. If using a mixture of solvents, prepare it fresh daily to avoid any change in composition due to evaporation of the more volatile component.[9][10]

Frequently Asked Questions (FAQs)

Q1: Which specific type of chiral stationary phase (CSP) is recommended for 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol?

For aromatic alcohols like this analyte, polysaccharide-based CSPs are the industry standard.[3][4][6] Specifically, columns with phases like amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) are excellent starting points. These CSPs provide the necessary chiral grooves and interaction sites (π-π, hydrogen bonding, dipole) to effectively resolve the enantiomers.[5][6]

Q2: What are typical starting conditions for method development in normal-phase mode?

A robust method development strategy begins with a screening of several columns and mobile phases.[11][12] A good universal starting point is presented below.

ParameterRecommended Starting ConditionRationale
Stationary Phases Amylose or Cellulose-based CSP (e.g., Chiralpak® AD/IA, Chiralcel® OD/OJ)Proven high success rate for aromatic alcohols.[6]
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)A standard combination balancing retention and elution strength.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for initial screening. Can be optimized later.[13]
Column Temperature 25 °CProvides a controlled starting point. Temperature can be a powerful tool for optimizing selectivity.[1]
Detection UV at 254 nmThe nitrophenyl group provides strong UV absorbance at this wavelength.
Q3: How does the alcohol modifier (e.g., Isopropanol vs. Ethanol) affect the separation?

The choice and concentration of the alcohol modifier are critical parameters for optimizing selectivity (α) and resolution (Rs).[14][15]

  • Function: The alcohol competes with the analyte for polar interaction sites on the CSP. By varying its concentration, you directly control the retention factor (k) of the enantiomers.

  • Alcohol Type: Different alcohols can alter the chiral recognition mechanism.[16] Isopropanol (IPA), ethanol (EtOH), and n-butanol can provide different selectivities. It is often worthwhile to screen different alcohols, as a simple switch can sometimes dramatically improve a difficult separation.[14] For example, a reversal in elution order can sometimes be observed when switching between different alcohols.[16]

Chiral Recognition Mechanism

The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The difference in the stability of these complexes leads to different retention times.

G cluster_analyte Analyte: 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol CSP Chiral Stationary Phase (CSP) Polysaccharide Backbone with Phenylcarbamate Selector Interactions_R 3-Point Interaction Stronger Fit More Stable Complex CSP->Interactions_R H-Bonding (-OH group) Interactions_S Weaker Interaction Steric Hindrance Less Stable Complex CSP->Interactions_S Dipole-Dipole (-F, -NO2) Enantiomer_R (R)-Enantiomer Enantiomer_R->CSP π-π Stacking (Phenyl Ring) Enantiomer_S (S)-Enantiomer Enantiomer_S->CSP π-π Stacking (Phenyl Ring) Elution Differential Elution Interactions_R->Elution Longer Retention Time Interactions_S->Elution Shorter Retention Time

Caption: Interaction model for chiral recognition on a polysaccharide CSP.

Experimental Protocol: CSP and Mobile Phase Screening

This protocol provides a step-by-step guide for efficiently screening columns and mobile phases to find a suitable starting point for the separation of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol.

Objective: To identify the best combination of Chiral Stationary Phase (CSP) and mobile phase for baseline separation.

Materials:

  • Racemic standard of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol (~1 mg/mL in mobile phase)

  • HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH)

  • Recommended CSPs (at least two from the list below):

    • Amylose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(3-chloro-4-methylphenylcarbamate)[17]

  • HPLC system with UV detector and column thermostat

Procedure:

  • System Preparation:

    • Install the first chiral column (e.g., Amylose-based).

    • Set the column temperature to 25 °C.

    • Set the UV detector to 254 nm.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: n-Hexane / IPA (90:10, v/v).

    • Prepare Mobile Phase B: n-Hexane / EtOH (90:10, v/v).

    • Ensure all mobile phases are thoroughly mixed and degassed.

  • Screening Run - Column 1:

    • Equilibrate the column with Mobile Phase A at 1.0 mL/min until a stable baseline is achieved.

    • Inject 5-10 µL of the racemic standard.

    • Record the chromatogram for at least twice the retention time of the main peak.

    • After the run, flush the column with 100% IPA.

    • Equilibrate the column with Mobile Phase B at 1.0 mL/min until a stable baseline is achieved.

    • Inject the sample again and record the chromatogram.

  • Screening Run - Column 2:

    • Flush the system and replace the first column with the second CSP (e.g., Cellulose-based).

    • Repeat the screening process outlined in Step 3 with both Mobile Phase A and Mobile Phase B.

  • Data Evaluation:

    • Compare the chromatograms from all runs.

    • Identify the combination of CSP and mobile phase that provides the best initial separation (highest resolution, Rs). Even partial separation is a promising sign.[1]

    • The selected condition will be the starting point for further method optimization (e.g., fine-tuning the alcohol percentage).

This systematic screening process maximizes the chances of finding a successful separation condition efficiently.[4][11]

References

  • Benchchem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
  • Benchchem. (n.d.). Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC.
  • Phenomenex. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol... [Image]. Retrieved from [Link]

  • Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • MDPI. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • MDPI. (2019, February 28). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • JETIR. (2024, September). HPLC TROUBLESHOOTING: A REVIEW. Journal of Emerging Technologies and Innovative Research, 11(9). Retrieved from [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Retrieved from [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • Tesařová, E., & Pacáková, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147–155.
  • Benchchem. (n.d.). Optimization of mobile phase for chiral separation of bitertanol.
  • Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Zaggout, F. R., et al. (2006). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 18(2), 1443-1448.
  • Enein, H. Y., & Ali, I. (2001). Studies on the effect of alcohols on the chiral discrimination mechanisms of amylose stationary phase on the enantioseparation of nebivolol by HPLC. Journal of Biochemical and Biophysical Methods, 48(2), 175–188.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016. Retrieved from [Link]

  • ChiralTek. (n.d.). chiral columns. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: High-Purity Recrystallization of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-(2-Fluoro-5-nitropheny...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol via recrystallization. As a key chiral intermediate, achieving high purity is critical for subsequent synthetic steps and final product efficacy. This document, authored from the perspective of a Senior Application Scientist, offers practical, field-tested advice grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol?

An ideal recrystallization solvent should exhibit a steep solubility curve for the target compound. This means the compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[1][2] Other critical characteristics include:

  • Inertness: The solvent must not react with 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol.[1]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (to be removed with the mother liquor).[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[1]

  • Safety: Whenever possible, choose solvents that are non-toxic, non-flammable, and inexpensive.[1]

Q2: Which solvents are recommended for the initial screening for recrystallization of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol?

Given the structure of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol, which contains a polar alcohol group, a moderately polar aromatic ring, and a nitro group, a range of solvents with varying polarities should be screened. Based on the principle of "like dissolves like," solvents of intermediate polarity are often a good starting point.[3]

A systematic screening approach is recommended. The following table provides a list of candidate solvents for initial testing.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water 10080.1May be a poor solvent due to the aromatic ring, but could be useful as an anti-solvent in a solvent pair system.
Ethanol 7824.5Often a good choice for compounds with hydroxyl groups.[4]
Methanol 6532.7Similar to ethanol but more polar.[4]
Isopropanol (IPA) 8219.9A common choice for recrystallizing pharmaceutical intermediates.[4]
Ethyl Acetate 776.0A moderately polar solvent.
Toluene 1112.4A non-polar aromatic solvent; may be effective. Benzene should be avoided due to toxicity, and toluene is a suitable alternative.[5]
Hexane / Heptane ~69 / ~98~1.9 / ~1.9Non-polar solvents. Likely to have low solubility for the target compound but are excellent candidates for use as an anti-solvent in a solvent-pair system.[3]
Acetone 5620.7A polar aprotic solvent.[4]
Q3: What are the common impurities I might encounter during the synthesis of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol?

The impurity profile is highly dependent on the synthetic route. However, common impurities can include:[6]

  • Unreacted Starting Materials: For example, residual 1-(2-fluoro-5-nitrophenyl)ethanone if the synthesis involves a reduction.[7][8][9]

  • Byproducts: Formation of isomeric or over-reduced products.

  • Residual Reagents and Catalysts: Traces of reagents or catalysts used in the synthesis.[6]

  • Solvent Residues: Solvents from the reaction or previous purification steps can be trapped in the crystal lattice.[6]

A crucial first step in developing a purification strategy is to identify these impurities, often through techniques like LC-MS or NMR.[10][11]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol.

Issue 1: No Crystals Form Upon Cooling

If no crystals appear after the solution has cooled to room temperature and subsequently in an ice bath, it is likely due to one of the following reasons:

  • Excess Solvent: This is the most frequent cause.[12][13] The solution is not saturated, and the compound remains dissolved even at low temperatures.

    • Solution: Reheat the solution to its boiling point and evaporate a portion of the solvent.[1] Allow the more concentrated solution to cool slowly again.

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility.[12]

    • Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[2][12] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solution 2: Seed Crystals: If available, add a single, small seed crystal of pure 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol to the cooled solution to induce crystallization.[2][12]

Issue 2: The Compound "Oils Out" Instead of Forming Crystals

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often because the saturation point of the solution is reached at a temperature above the melting point of the solute in the solvent mixture.

  • Cause: The compound is too soluble in the chosen solvent, or the cooling process is too rapid.

    • Solution 1: Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation temperature.[1] Allow the solution to cool more slowly.

    • Solution 2: Modify the Solvent System: If using a single solvent, try a solvent with a lower boiling point. If using a solvent pair, adjust the ratio to be less solubilizing (i.e., add more of the "poor" solvent).

    • Solution 3: Slow Cooling: Insulate the flask to ensure a very slow cooling rate. This can be achieved by placing the flask in a warm water bath that is allowed to cool to room temperature overnight.

Issue 3: The Recrystallized Product is Still Impure

If the final product does not meet the desired purity specifications, consider the following:

  • Cause 1: Inefficient Impurity Removal: The chosen solvent may not effectively differentiate between the target compound and a key impurity.

    • Solution: Re-evaluate the solvent selection. A different solvent or a solvent-pair system may be necessary to exclude the specific impurity.

  • Cause 2: Premature Crystallization During Hot Filtration: If an initial hot filtration step was used to remove insoluble impurities, the desired compound may have crystallized on the filter paper along with the impurities.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.[1] Using a stemless funnel can also minimize the surface area for premature crystallization.[1] It may also be necessary to use a slight excess of hot solvent to keep the product dissolved during this step, and then boil off the excess solvent before cooling.[14]

  • Cause 3: Entrapment of Mother Liquor: Impurities can be trapped within the crystal lattice or on the surface of the crystals if filtration is not performed efficiently.

    • Solution: Ensure the crystals are properly washed with a small amount of ice-cold recrystallization solvent after filtration to remove any adherent mother liquor.[2] Using solvent that is not sufficiently cold will redissolve some of the product, leading to yield loss.[2]

Experimental Protocols

Protocol 1: Systematic Solvent Selection for Recrystallization

This protocol outlines a microscale approach to efficiently screen for an appropriate recrystallization solvent.

  • Preparation: Place approximately 20-30 mg of crude 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol into several small test tubes.

  • Solvent Addition (Room Temperature): To each tube, add a different candidate solvent dropwise (e.g., ethanol, isopropanol, ethyl acetate, toluene, water, hexane). Add just enough to create a slurry.

  • Solubility at Room Temperature: Vigorously agitate each tube. If the compound dissolves completely in a solvent at room temperature, that solvent is unsuitable as a primary recrystallization solvent because recovery will be poor. Set it aside as a potential "good" solvent for a solvent-pair system.

  • Solubility at Elevated Temperature: For the solvents in which the compound was poorly soluble at room temperature, heat the test tubes in a sand bath or heating block to the boiling point of the solvent.[2] Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Crystallization Upon Cooling: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Evaluation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid.

  • Solvent-Pair Testing (If Necessary): If no single solvent is ideal, use a solvent-pair system. Dissolve the compound in a minimal amount of a hot "good" solvent (one in which it is very soluble). Then, add a "poor" solvent (one in which it is sparingly soluble) dropwise to the hot solution until it becomes cloudy (saturated).[3] Add a drop or two of the "good" solvent to redissolve the cloudiness, and then allow the solution to cool slowly.

Workflow for Solvent Selection

Solvent_Selection_Workflow start Start: Crude 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol test_rt_sol Test Solubility in Various Solvents at Room Temperature start->test_rt_sol dissolves_rt Compound Dissolves test_rt_sol->dissolves_rt Check Solubility insoluble_rt Compound is Insoluble/Slightly Soluble dissolves_rt->insoluble_rt No unsuitable_single Result: Unsuitable as a single solvent. Potential 'good' solvent for a pair. dissolves_rt->unsuitable_single Yes heat_sol Heat to Boiling & Add Minimum Solvent to Dissolve insoluble_rt->heat_sol dissolves_hot Compound Dissolves heat_sol->dissolves_hot Check Solubility insoluble_hot Compound Remains Insoluble dissolves_hot->insoluble_hot No cool_sol Cool Solution Slowly, then in Ice Bath dissolves_hot->cool_sol Yes unsuitable Result: Unsuitable Solvent insoluble_hot->unsuitable crystals_form Abundant Crystals Form? cool_sol->crystals_form good_solvent Result: Good Single Recrystallization Solvent crystals_form->good_solvent Yes poor_yield Result: Poor Yield. Consider another solvent or solvent pair. crystals_form->poor_yield No

Caption: Workflow for selecting an optimal recrystallization solvent.

Troubleshooting Logic Diagram

Troubleshooting_Recrystallization start Start: Cooled Recrystallization Mixture issue What is the issue? start->issue no_crystals No Crystals Formed issue->no_crystals No Crystals oiling_out Compound Oiled Out issue->oiling_out Oiling Out impure_product Product is Impure issue->impure_product Impure solution_no_crystals 1. Boil off some solvent to concentrate. 2. Scratch flask inner wall. 3. Add a seed crystal. no_crystals->solution_no_crystals solution_oiling_out 1. Reheat to dissolve oil. 2. Add slightly more solvent. 3. Cool much more slowly. oiling_out->solution_oiling_out solution_impure 1. Re-crystallize. 2. Choose a different solvent system. 3. Ensure proper washing with ice-cold solvent. impure_product->solution_impure

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Technical Support Center: Optimizing Recrystallization and Purification. (n.d.). Benchchem.
  • Problems with Recrystallisations. (n.d.). University of York.
  • Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization. (n.d.).
  • Recrystallization Techniques. (n.d.).
  • Recrystallization I. (n.d.).
  • 1-(2-Fluoro-5-nitrophenyl)ethan-1-one | CAS 79110-05-7. (n.d.). Santa Cruz Biotechnology.
  • 1-(2-fluoro-5-nitrophenyl)ethan-1-ol | 150295-21-9. (n.d.). Sigma-Aldrich.
  • Analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions. (n.d.). Benchchem.
  • Solvents used for extraction and recrystallization. (n.d.). ResearchGate.
  • 1-(2-Fluoro-5-nitrophenyl)ethan-1-one. (n.d.). Skyrun Industrial.
  • Solvents for Recrystallization. (n.d.). University of Rochester.
  • Guide for crystallization. (n.d.).
  • 1-(2-Fluoro-5-nitrophenyl)ethanone | 79110-05-7. (n.d.). Sigma-Aldrich.
  • (S)-1-(5-Fluoro-2-nitrophenyl)ethan-1-ol | 1932086-59-3. (n.d.). ChemScene.
  • 1-(5-fluoro-2-nitrophenyl)ethan-1-ol | 872422-83-8. (2025, October 21). AiFChem.
  • Impurity Synthesis And Identification. (n.d.). SpiroChem.
  • Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline. (n.d.). Benchchem.
  • Supporting Information. (n.d.). Royal Society of Chemistry.
  • 1-(5-Fluoro-2-methoxyphenyl)ethan-1-ol Properties. (2025, October 15). US EPA.

Sources

Optimization

Technical Support Center: Minimizing Defluorination of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol

Welcome to the technical support guide for handling 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the undesired defluori...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the undesired defluorination of this valuable synthetic intermediate. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to anticipate, diagnose, and mitigate this common side reaction, ensuring higher yields and product purity.

Troubleshooting Guide: Diagnosis & Solutions

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: I've detected a significant impurity in my reaction mixture with a mass corresponding to the loss of fluorine. How can I confirm this is a defluorination byproduct and, more importantly, prevent it?

A1: Your observation strongly suggests a nucleophilic aromatic substitution (SNAr) reaction, where a nucleophile in your reaction medium is displacing the fluoride atom.

Diagnostic Steps:

  • Mass Spectrometry (MS): Confirm the mass of the byproduct. If, for example, you used sodium methoxide (NaOCH₃) as a base, the defluorinated byproduct would have a mass corresponding to the replacement of fluorine (atomic weight ~19) with a methoxy group (molecular weight ~31).

  • NMR Spectroscopy: In ¹H NMR, the characteristic splitting patterns from fluorine coupling will be absent in the byproduct. In ¹⁹F NMR, the signal corresponding to your starting material will be diminished or absent, with no new fluorine signals appearing for the byproduct.

Root Cause & Prevention Strategy:

The primary cause is the high electrophilicity of the carbon atom attached to the fluorine (the ipso-carbon). This is induced by the strong electron-withdrawing effect of the nitro group (–NO₂) positioned para to the fluorine.[1][2] The adjacent hydroxyl group of the ethanol moiety can be deprotonated under basic conditions, forming an alkoxide that further activates the ring for nucleophilic attack.

Core Solution: The key is to control the nucleophilicity and basicity within your reaction system.

  • Choice of Base: Avoid highly nucleophilic bases like NaOH, KOH, or alkoxides (e.g., NaOMe, NaOEt) if their conjugate acids are not your intended reactants. These bases can act as potent nucleophiles themselves.

  • Recommended Bases: Opt for non-nucleophilic, sterically hindered bases such as Diisopropylethylamine (DIPEA), triethylamine (TEA), or inorganic carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are effective proton scavengers but poor nucleophiles due to steric hindrance.

  • Temperature Control: SNAr reactions are highly temperature-dependent.[3] Running your reaction at the lowest effective temperature (e.g., 0 °C or even sub-ambient temperatures) can dramatically reduce the rate of the defluorination side reaction while still allowing your desired transformation to proceed, albeit more slowly.

Q2: I am attempting to oxidize the secondary alcohol on 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol to the corresponding ketone, 1-(2-Fluoro-5-nitrophenyl)ethanone, but I'm observing significant defluorination. What are the best practices for this specific oxidation?

A2: This is a common challenge. Many oxidation conditions are basic or involve reagents that can act as nucleophiles, triggering defluorination. The key is to select a mild, non-nucleophilic, and preferably anhydrous oxidation system.

Problematic Reagents to Avoid:

  • Strong Oxidants in Basic Media: Reagents like potassium permanganate (KMnO₄) under basic conditions should be avoided as the hydroxide ions will readily cause defluorination.[4]

  • Chromium Reagents in Aqueous Acid: While effective for oxidation, prolonged exposure to aqueous acidic conditions (like in the Jones oxidation) can potentially lead to side reactions, although basic conditions are the primary concern for defluorination.

Recommended Oxidation Protocols:

  • Dess-Martin Periodinane (DMP): This is an excellent choice as it operates under mild, neutral, and anhydrous conditions.[5][6] It is highly selective for oxidizing alcohols to ketones or aldehydes without affecting sensitive functional groups.

  • Swern Oxidation: This method uses oxalyl chloride or trifluoroacetic anhydride with dimethyl sulfoxide (DMSO), followed by quenching with a hindered base like triethylamine.[4] The conditions are anhydrous and generally low-temperature, which is ideal for your substrate.

Oxidant SystemTypical ConditionsDefluorination RiskRationale
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room TemperatureLow Operates under neutral, anhydrous conditions, minimizing nucleophilic species.[6]
Swern Oxidation DMSO, (COCl)₂, Et₃N, -78 °CLow Low temperature and non-nucleophilic reagents suppress the SNAr side reaction.
Potassium Permanganate (KMnO₄) Acetone, water, baseHigh The basic medium (e.g., NaOH) is highly nucleophilic and promotes defluorination.
Jones Oxidation (CrO₃/H₂SO₄) Acetone, waterModerate Primarily acidic, but reaction conditions can sometimes lead to undesired pathways.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism causing defluorination in this molecule?

A1: The defluorination proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[7][8]

  • Addition Step (Rate-Determining): A nucleophile (Nu⁻) attacks the carbon atom bonded to the fluorine. This attack is highly favored because the electron density at this carbon is significantly reduced by the powerful inductive and resonance effects of the ortho and para electron-withdrawing groups (in this case, the nitro group).[2][9] This forms a resonance-stabilized anionic intermediate called a Meisenheimer complex.[9]

  • Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the fluoride ion (F⁻), which is a competent leaving group in SNAr reactions.

Counterintuitively, fluorine is an excellent leaving group for SNAr, often better than Cl, Br, or I. This is because its high electronegativity makes the attached carbon highly electrophilic, accelerating the rate-determining nucleophilic attack.[1][8][9]

Caption: The SNAr mechanism for defluorination.

Q2: How do solvent and temperature choices impact the rate of defluorination?

A2: Solvent and temperature are critical parameters for controlling SNAr reactions.

  • Solvent: The rate of SNAr reactions is significantly enhanced in polar aprotic solvents such as DMSO, DMF, and acetonitrile.[10][11] These solvents are poor at solvating the anionic nucleophile, leaving it "naked" and highly reactive.[10] In contrast, polar protic solvents (like water or ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the defluorination rate.[10][12]

  • Temperature: As with most reactions, increasing the temperature increases the reaction rate. Because defluorination is an undesired side reaction, performing the experiment at the lowest possible temperature that allows the primary reaction to proceed is a crucial strategy for minimizing the byproduct. A general rule of thumb is that a 10 °C decrease in temperature can halve the reaction rate.

Troubleshooting_Workflow Start High Defluorination Detected Check_Base Is the base strongly nucleophilic? (e.g., NaOH, NaOMe) Start->Check_Base Check_Temp Is the reaction temperature > 25°C? Check_Base->Check_Temp No Solution_Base Switch to a non-nucleophilic, hindered base (e.g., DIPEA, K₂CO₃) Check_Base->Solution_Base Yes Check_Solvent Is a polar aprotic solvent being used? (e.g., DMF, DMSO) Check_Temp->Check_Solvent No Solution_Temp Lower temperature to 0°C or below Check_Temp->Solution_Temp Yes Solution_Solvent Consider a less polar or protic solvent if compatible with main reaction Check_Solvent->Solution_Solvent Yes

Sources

Troubleshooting

Improving enantiomeric excess (ee) in 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol synthesis

Welcome to the technical support center for the asymmetric synthesis of 1-(2-fluoro-5-nitrophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the asymmetric synthesis of 1-(2-fluoro-5-nitrophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the enantiomeric excess (ee) of this critical chiral alcohol intermediate. Here, we address common challenges and provide in-depth, field-proven solutions to enhance the stereoselectivity of your synthesis.

Introduction: The Importance of Enantiopurity

1-(2-Fluoro-5-nitrophenyl)ethan-1-ol is a key building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this alcohol is often crucial for the biological activity and safety of the final drug product. Achieving high enantiomeric excess is therefore a primary objective in its synthesis. This guide provides a structured approach to troubleshooting and optimizing the asymmetric reduction of the corresponding ketone, 2'-fluoro-5'-nitroacetophenone.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of 1-(2-fluoro-5-nitrophenyl)ethan-1-ol, with a focus on improving enantiomeric excess.

Q1: My asymmetric reduction of 2'-fluoro-5'-nitroacetophenone is resulting in low enantiomeric excess (ee). What are the most likely causes?

A1: Low enantiomeric excess is a frequent challenge in asymmetric synthesis. A systematic troubleshooting approach is essential.[1] Key areas to investigate include:

  • Catalyst Integrity and Choice: The chiral catalyst is the heart of the asymmetric induction. Its purity, activity, and suitability for the substrate are paramount.[1]

  • Reaction Conditions: Temperature, solvent, and substrate concentration can all significantly influence the enantioselectivity of the reaction.[1][2]

  • Purity of Reagents and Solvents: Impurities, including water and oxygen, can deactivate or alter the selectivity of many chiral catalysts.[1][2]

Q2: How can I determine if the chiral catalyst is the source of the low ee?

A2: To diagnose catalyst-related issues, consider the following steps:

  • Verify Catalyst Purity: If you are preparing the catalyst in-house, confirm its structure and purity using techniques like NMR or mass spectrometry. For commercial catalysts, ensure they are from a reputable supplier and have been stored correctly to prevent degradation.[1]

  • Run a Control Reaction: Use a well-characterized substrate that is known to give high ee with your catalyst system. If this control reaction also results in low ee, it strongly indicates a problem with the catalyst itself.[1]

  • Screen Different Catalysts: The electronic and steric properties of 2'-fluoro-5'-nitroacetophenone may not be an ideal match for your current catalyst. Screening a library of chiral ligands or different catalyst systems (e.g., Noyori-type catalysts, oxazaborolidines, or ketoreductase enzymes) is often a productive strategy.[2]

Q3: What is the impact of reaction temperature on enantioselectivity, and how can I optimize it?

A3: Temperature is a critical parameter that affects the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers.

  • General Trend: In many cases, lower reaction temperatures lead to higher enantioselectivity because the reaction becomes more sensitive to small energy differences between the transition states.[2]

  • Optimization Strategy: It is advisable to screen a range of temperatures. For instance, you could start at room temperature and then systematically decrease the temperature (e.g., to 0 °C, -20 °C, or even -78 °C) to find the optimum for your specific catalyst-substrate combination.[2] However, be aware that some catalytic systems have an optimal temperature range, and excessively low temperatures may hinder the reaction rate.[2]

Q4: Can the choice of solvent significantly affect the enantiomeric excess?

A4: Absolutely. The solvent can have a profound impact on the enantioselectivity of an asymmetric reaction.[2]

  • Mechanism of Influence: The solvent can influence the conformation of the catalyst-substrate complex and the energies of the diastereomeric transition states.[2]

  • Solvent Screening: It is highly recommended to screen a variety of solvents with different polarities and coordinating abilities. Common choices for asymmetric reductions include aprotic solvents like tetrahydrofuran (THF), toluene, and dichloromethane (DCM).[2] The optimal solvent will be highly dependent on the specific catalyst system being employed.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low enantiomeric excess in the synthesis of 1-(2-fluoro-5-nitrophenyl)ethan-1-ol.

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Experimental Protocols

Below are representative protocols for the asymmetric reduction of 2'-fluoro-5'-nitroacetophenone. These should be considered as starting points and may require further optimization.

Protocol 1: Asymmetric Transfer Hydrogenation using a Noyori-Type Catalyst

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of ketones.[3] Noyori-type ruthenium catalysts are among the most effective for this transformation.[4][5]

Materials:

  • 2'-fluoro-5'-nitroacetophenone

  • [RuCl(p-cymene)((R,R)-TsDPEN)] or a similar chiral Ru catalyst

  • Formic acid/triethylamine azeotropic mixture (5:2) as the hydrogen source

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ruthenium catalyst (e.g., 0.5-1 mol%) in the anhydrous solvent.

  • Add the 2'-fluoro-5'-nitroacetophenone (1 equivalent).

  • Add the formic acid/triethylamine azeotrope (2-5 equivalents).

  • Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified 1-(2-fluoro-5-nitrophenyl)ethan-1-ol by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Protocol 2: Biocatalytic Reduction using a Ketoreductase (KRED)

Enzymatic reductions offer high enantioselectivity and mild reaction conditions.[6]

Materials:

  • 2'-fluoro-5'-nitroacetophenone

  • A suitable ketoreductase (KRED) enzyme

  • NAD(P)H cofactor

  • A cofactor regeneration system (e.g., glucose and glucose dehydrogenase or isopropanol and an alcohol dehydrogenase)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic co-solvent if needed (e.g., DMSO or isopropanol)

Procedure:

  • In a temperature-controlled vessel, prepare the buffer solution.

  • Add the NAD(P)H cofactor and the components of the cofactor regeneration system.

  • Add the KRED enzyme and stir gently to dissolve.

  • Dissolve the 2'-fluoro-5'-nitroacetophenone in a minimal amount of a water-miscible co-solvent (if necessary) and add it to the reaction mixture.

  • Maintain the reaction at the optimal temperature and pH for the chosen enzyme (e.g., 30 °C).

  • Monitor the reaction progress by HPLC or GC.

  • Once the reaction is complete, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the product by column chromatography.

  • Analyze the enantiomeric excess by chiral HPLC or GC.

Data Summary: Factors Influencing Enantiomeric Excess

The following table summarizes the potential effects of key reaction parameters on the enantiomeric excess.

ParameterGeneral Effect on eeTroubleshooting Action
Catalyst Loading Can be insufficient for sterically demanding substrates.Incrementally increase catalyst loading (e.g., from 0.5 mol% to 1-2 mol%).[7]
Temperature Lower temperatures often increase ee.[2]Screen a range of temperatures from room temperature down to -78 °C.[2]
Solvent Significant impact on catalyst conformation and transition state energies.[2]Screen a variety of aprotic solvents (e.g., THF, Toluene, DCM).[2]
Substrate Concentration High concentrations can sometimes lead to lower ee.Investigate the effect of varying the substrate concentration; more dilute conditions may be favorable.[1]
Purity of Reagents Impurities can poison the catalyst.Use high-purity, anhydrous reagents and solvents. Conduct reactions under an inert atmosphere.[2]

Catalytic Cycle Overview

The diagram below illustrates a simplified catalytic cycle for the asymmetric transfer hydrogenation of a ketone using a Noyori-type catalyst.

CatalyticCycle Ru_precatalyst [Ru-Cl(p-cymene)(TsDPEN)] (Precatalyst) Active_RuH [Ru-H(TsDPEN)] (Active Catalyst) Ru_precatalyst->Active_RuH + H-source, -NEt3H+Cl- Transition_State [Substrate-Ru-H Complex] (Diastereomeric Transition States) Active_RuH->Transition_State + Ketone Product_complex [Product-Ru Complex] Transition_State->Product_complex Hydride Transfer (Enantiodetermining Step) Product_complex->Active_RuH - Product Product Chiral Alcohol (High ee) Product_complex->Product Substrate Ketone Substrate->Transition_State H_source HCOOH/NEt3 H_source->Ru_precatalyst

Caption: A simplified catalytic cycle for Noyori-type asymmetric transfer hydrogenation.

References

  • Langer, T., et al. (2006). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development, 10(3), 526-533. Retrieved from [Link]

  • Urrutigoïty, M., et al. (2017). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 7(7), 197. Retrieved from [Link]

  • Li, Y., et al. (2008). New Chiral Ligands for Catalytic Asymmetric Transfer Hydrogenation of Acetophenone. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(10), 2535-2542. Retrieved from [Link]

  • Langer, T., et al. (2006). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development, 10(3), 526-533. Retrieved from [Link]

  • Yang, H., et al. (1997). The enantiomeric purity of alcohols formed by enzymatic reduction of ketones can be improved by optimisation of the temperature and by using a high co-substrate concentration. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1336(1), 51-58. Retrieved from [Link]

  • Dub, P. A., & Gordon, J. C. (2014). Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts. Dalton Transactions, 43(19), 7073-7086. Retrieved from [Link]

  • Sirasani, G., et al. (2019). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Molecules, 24(17), 3121. Retrieved from [Link]

  • Wang, X.-G., et al. (2024). A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. Scientific Reports, 14(1), 12345. Retrieved from [Link]

  • Zeynizadeh, B., & Akbari, D. (2016). Ultrasonic-Promoted Selective Reduction of Aldehydes vs. ketones by NaBH4/PhCO2Na/H2O. Oriental Journal of Chemistry, 32(3), 1733-1740. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]

  • Way, B. A., et al. (2011). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. Chirality, 23(10), 916-923. Retrieved from [Link]

  • Li, G., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology, 9, 789369. Retrieved from [Link]

  • Shabat, D., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(9), 2965-2985. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts. Retrieved from [Link]

  • University of Amsterdam. (n.d.). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Retrieved from [Link]

  • Molecules. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Retrieved from [Link]

  • Xiao, J., & Noyori, R. (2008). Broader, Greener, and More Efficient: Recent Advances in Asymmetric Transfer Hydrogenation. Angewandte Chemie International Edition, 47(37), 6936-6951. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in Asymmetric Catalysis Associated with B(C6F5)3. Retrieved from [Link]

  • Craig, R. A., II, et al. (2017). Enantioselective, convergent synthesis of the ineleganolide core by a tandem annulation cascade. Chemical Science, 8(1), 507-512. Retrieved from [Link]

Sources

Optimization

Removing metal catalyst residues from 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol

Welcome to the Technical Support Center for the purification and metal remediation of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol . As a Senior Application Scientist, I have designed this guide to address the specific physicoch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and metal remediation of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of this intermediate.

The synthesis of this compound typically relies on transition-metal catalysis (e.g., Ruthenium-catalyzed asymmetric transfer hydrogenation or Palladium-catalyzed cross-coupling). Post-reaction, these metals must be rigorously purged to meet the 1 (<10 ppm for Class 2B metals)[1]. However, standard aggressive scavenging techniques will destroy this specific molecule. Here is how to navigate its purification safely.

Part 1: Causality & Molecular Sensitivities (The "Why")

Before applying any metal scavenger, you must understand the chemical minefield of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol :

  • Severe SNAr Vulnerability : The nitro group at C5 is situated exactly para to the fluorine atom at C2. This para-relationship provides massive resonance stabilization to the Meisenheimer intermediate, making the C-F bond exceptionally vulnerable to Nucleophilic Aromatic Substitution (SNAr). If you use nucleophilic scavengers (like free primary amines) at elevated temperatures, the scavenger will displace the fluorine atom, destroying your product.

  • Nitro Reduction Risk : Residual Pd or Ru, if left in the presence of residual hydrogen donors (like isopropanol from transfer hydrogenation), can inadvertently reduce the nitro group to an aniline.

  • Alcohol Oxidation : The secondary alcohol at C1 is susceptible to oxidation back to the acetophenone derivative under harsh conditions.

The Solution: You must use chemoselective, sterically hindered, or neutral heterogeneous scavengers. 2 (e.g., SiliaMetS DMT or Thiourea) are highly recommended because they thermodynamically outcompete the API for the metal without acting as aggressive nucleophiles[2].

Part 2: Troubleshooting Q&A

Q1: I observed a new impurity forming during the metal scavenging step at 60°C. What is it, and how do I stop it? A: You are inducing an SNAr degradation. By using a nucleophilic scavenger at 60°C, the scavenger is attacking the highly activated C2 position and displacing the fluorine atom. Solution: Switch to a non-nucleophilic, 3 (like Dimercaptotriazine - DMT) and strictly control the incubation temperature to 20–25°C[3].

Q2: Activated carbon isn't reducing my Ru/Pd levels below 50 ppm. Why? A: Activated carbon relies on non-specific physical adsorption (physisorption). This is thermodynamically insufficient to strip tightly bound transition metal complexes (like Ru-Noyori catalysts or Pd cross-coupling catalysts). Furthermore, carbon often traps the API in its mesopores, causing severe yield loss. You must transition to chemisorption using sulfur-based silica scavengers, which utilize specific ligands to rapidly bind and remove palladium to below 5 ppm[2].

Q3: How can I rapidly monitor metal clearance without waiting days for ICP-MS results? A: While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for final ICH Q3D compliance, it is too slow for process optimization. Implement 1 for rapid, non-destructive at-line screening. XRF allows you to generate metal concentration data within minutes to optimize scavenger equivalents in real-time[1].

Part 3: Quantitative Scavenger Selection Matrix

Use the following table to select the appropriate scavenger for 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol.

Scavenger TypeFunctional GroupTarget MetalsSNAr Risk (Substrate Specific)Recommended EquivalentsOptimal Temp
SiliaMetS DMT DimercaptotriazineRu, Pd, IrLow (Sterically Hindered)4 - 8 eq20 - 25°C
SiliaMetS Thiourea ThioureaPd, RuLow (Neutral)4 - 8 eq20 - 25°C
SiliaMetS Thiol Alkyl ThiolPd, Pt, CuModerate (Mildly nucleophilic)4 - 8 eq20 - 25°C
SiliaMetS Amine Primary AminePd, Cr, WHigh (Strong Nucleophile)AvoidN/A
Activated Carbon N/A (Physisorption)BroadLow 100+ eq (High API loss)20 - 40°C

Part 4: Experimental Protocols

Step-by-Step Methodology: Orthogonal Metal Scavenging Workflow This protocol is designed as a self-validating system to ensure metal removal without API degradation.

  • Preparation : Dissolve the crude 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol in a compatible, non-nucleophilic solvent (e.g., THF, EtOAc, or DCM). Ensure the concentration is approximately 0.1 M to reduce viscosity and improve scavenger dispersion.

  • Baseline Analysis : Extract a 1 mL aliquot and analyze via portable XRF to establish the baseline metal concentration (e.g., Pd or Ru in ppm)[1].

  • Scavenger Addition : Based on the XRF data, calculate the molar amount of metal present. Add 4 to 8 molar equivalents of SiliaMetS DMT or Thiourea directly to the reaction vessel[3].

  • Incubation : Stir the suspension gently (using an overhead stirrer to avoid crushing the silica particles) at 20–25°C for 4 to 16 hours. Critical Causality Check: Do not exceed 30°C to prevent SNAr displacement of the fluorine atom.

  • Filtration : Filter the heterogeneous mixture through a sintered glass funnel (porosity 3 or 4). Wash the silica cake with 2 bed-volumes of the reaction solvent to recover any entrained API.

  • Validation : Concentrate the filtrate and analyze the residue via ICP-MS to confirm metal levels are <10 ppm, fully compliant with ICH Q3D guidelines.

Part 5: Process Visualization

MetalScavenging Start Crude 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol (High Ru/Pd Content) Screening Add Silica Scavenger (4-8 eq) (Use DMT or Thiourea) Start->Screening Incubation Stir at 20-25°C for 4-16h (Avoid Temp > 30°C to prevent SNAr) Screening->Incubation Analyze At-Line Analysis via Portable XRF (Check against ICH Q3D limits) Incubation->Analyze Decision Metal < 10 ppm? Analyze->Decision Optimize Increase Equivalents or Time (Maintain Low Temp) Decision->Optimize No Success Filter Silica & Recover Purified API (Proceed to ICP-MS Validation) Decision->Success Yes Optimize->Incubation

Workflow for chemoselective metal scavenging to prevent SNAr degradation.

References

  • Velocity Scientific Solutions / SiliCycle Title: SiliaMetS - Velocity Scientific Solutions URL:[Link]

  • ACS Publications: Organic Process Research & Development Title: Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients URL:[Link]

  • Spectroscopy Online Title: Trends in X-Ray Techniques | Spectroscopy Online URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up &amp; Chemoselectivity of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol

Welcome to the technical support and troubleshooting center for the scale-up production of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol . Synthesizing this secondary alcohol via the reduction of its ketone precursor, 1-(2-fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the scale-up production of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol . Synthesizing this secondary alcohol via the reduction of its ketone precursor, 1-(2-fluoro-5-nitrophenyl)ethanone (also known as 2'-fluoro-5'-nitroacetophenone), presents complex chemoselectivity, safety, and isolation challenges at the multi-kilogram scale.

This guide provides researchers and process chemists with field-proven mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure safe and high-yielding campaigns.

Part 1: Mechanistic Workflows & Reagent Selection

The primary challenge in this synthesis is the chemoselective reduction of the carbonyl group without triggering the reduction of the highly sensitive nitro group[1][2] or inducing defluorination.

Figure 1: Reaction pathways and impurity risks for 2'-fluoro-5'-nitroacetophenone reduction.

Part 2: Troubleshooting Guide (Q&A)

Q: Why is my reactor experiencing severe thermal runaway and over-pressurization during NaBH₄ addition? Causality: Sodium borohydride undergoes competitive hydrolysis in protic solvents or water. This hydrolysis is violently exothermic (releasing ~150 kcal/mol) and generates 4 moles of hydrogen gas per mole of NaBH₄[3]. At scale, adding solid NaBH₄ to the reaction mixture causes uncontrollable spikes in temperature and pressure. Solution: Implement a "reverse dosed addition." Dissolve the NaBH₄ in dilute aqueous NaOH (which raises the pH and kinetically halts hydrolysis) and meter this stabilized solution slowly into the chilled ketone mixture. The dosing rate must be strictly governed by the reactor's heat removal capacity and the scrubber's H₂ venting limits.

Q: HPLC analysis shows the formation of a 2-ethoxy impurity. How is the fluorine atom being cleaved? Causality: The fluorine atom is situated para to the strongly electron-withdrawing nitro group. This geometric arrangement highly activates the fluorine toward Nucleophilic Aromatic Substitution (SₙAr). If the reduction is performed in ethanol under the basic conditions created by NaBH₄/NaOH, the generated ethoxide anions will actively displace the fluorine, yielding 1-(2-ethoxy-5-nitrophenyl)ethan-1-ol. Solution: Eliminate nucleophilic alcohols from the solvent system. Switch to a biphasic Tetrahydrofuran (THF) and water mixture. This physically prevents the generation of alkoxide nucleophiles, shutting down the SₙAr pathway entirely while maintaining the solubility required for hydride transfer.

Q: We are encountering intractable emulsions during the aqueous workup. How can we achieve clean phase separation? Causality: The reduction of the ketone produces intermediate borate esters. Upon aqueous quenching, these form polymeric, soap-like borate salts that act as powerful emulsifiers between the organic extraction layer (e.g., Ethyl Acetate) and the aqueous phase. Solution: Do not attempt to extract immediately after quenching. Quench the reaction with 1M HCl or saturated NH₄Cl to pH 5–6, and stir vigorously at 20 °C for at least 1–2 hours. This self-validating step ensures the complete hydrolysis of polymeric borates into highly water-soluble, non-emulsifying boric acid.

Part 3: Frequently Asked Questions (FAQs)

Q: Can we use standard catalytic hydrogenation (H₂, Pd/C) to scale up this reaction more economically? A: No. Standard catalytic hydrogenation is highly selective for nitro group reduction[2]. Subjecting 1-(2-fluoro-5-nitrophenyl)ethanone to Pd/C and H₂ will rapidly yield 1-(5-amino-2-fluorophenyl)ethanone or the fully reduced amino-alcohol, destroying the target's nitro functionality[1].

Q: Our downstream application requires the enantiopure (S)-isomer. Is chiral resolution of the racemic product our only option? A: No. Recent advances in biocatalysis allow for direct, highly scalable asymmetric reduction using Ketoreductases (KREDs). Co-immobilized KRED and Glucose Dehydrogenase (GDH) systems have been successfully utilized in flow-reactors for nitroacetophenone derivatives, yielding >98% ee without the safety hazards of chemical hydrides[4].

Part 4: Quantitative Data & Reagent Comparison

Reduction StrategyReagent SystemChemoselectivity (Ketone vs Nitro)Target YieldScalability & Safety ProfileEnantiomeric Purity
Chemical Hydride NaBH₄ in THF/H₂OExcellent>90%Requires strict exotherm and H₂ off-gas controlRacemic
Biocatalytic KRED + GDHPerfect80–95%Highly safe, mild aqueous conditions>99% ee (Chiral)
Catalytic Hydrogenation H₂, Pd/CPoor (Reduces Nitro)<5%Standard pressure hazards; fails for targetN/A

Part 5: Validated Step-by-Step Methodologies

Protocol A: Scalable Chemical Reduction (Racemic Target)

This protocol is designed as a self-validating system: the use of a non-nucleophilic biphasic solvent prevents SₙAr defluorination, while alkaline dosing controls H₂ evolution.

  • Reactor Preparation: Charge a jacketed reactor with 1-(2-fluoro-5-nitrophenyl)ethanone (1.0 equiv) and Tetrahydrofuran (THF, 5 volumes). Cool the internal temperature to 0–5 °C.

  • Reagent Preparation: In a separate, vented dosing vessel, prepare a stabilized hydride solution by dissolving NaBH₄ (0.6 equiv) in 0.1 M NaOH (aq) (1.5 volumes). Note: 0.6 equiv provides 2.4 equivalents of hydride, ensuring complete conversion without excessive H₂ generation.

  • Controlled Dosing: Meter the alkaline NaBH₄ solution into the reactor over 2–3 hours. Critical Control Parameter (CCP): Maintain the internal temperature strictly below 10 °C to prevent nitro-reduction and monitor the mass flow meter for safe H₂ off-gassing limits.

  • Borate Hydrolysis: Once HPLC confirms >99% conversion, slowly add 1M HCl until the aqueous phase reaches pH 5. Stir vigorously for 90 minutes at 20 °C to break all borate emulsions.

  • Isolation: Extract the mixture with Ethyl Acetate (3 × 3 volumes). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the racemic alcohol.

Protocol B: Biocatalytic Asymmetric Reduction (Enantiopure Target)

This protocol leverages enzymatic specificity to bypass both exotherm hazards and chemoselectivity risks[4].

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 8.0) containing 0.1 mM NADP⁺ and D-Glucose (4.0 equiv).

  • Substrate Solubilization: Dissolve 1-(2-fluoro-5-nitrophenyl)ethanone in DMSO (to achieve a 5% final assay volume) and add it to the buffer solution.

  • Enzyme Charge: Add the engineered Ketoreductase (KRED) specific to the desired (S) or (R) enantiomer, alongside Glucose Dehydrogenase (GDH) for cofactor regeneration.

  • Reaction: Agitate the mixture at 30 °C for 12–24 hours. Use an autotitrator with 1M NaOH to neutralize the gluconic acid byproduct and maintain pH 8.0.

  • Isolation: Filter the reaction mixture through a Celite pad to remove denatured proteins, extract with Methyl tert-butyl ether (MTBE), and evaporate to yield the enantiopure alcohol (>99% ee).

References

  • Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening - ACS Publications. Organic Process Research & Development.
  • selective reduction of nitro group without affecting other functional groups - Benchchem. BenchChem Technical Support.
  • Chemical reaction hazards associated with the use of sodium borohydride - IChemE. Institution of Chemical Engineers.
  • Flow-based stereoselective reduction of ketones using an immobilized ketoreductase/glucose dehydrogenase mixed bed system - IRIS. Catalysis Communications.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Characterization of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel small molecules is a foundational pillar of success.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a pr...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel small molecules is a foundational pillar of success.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique, providing unparalleled atomic-level insights into molecular structure and dynamics.[3][4] This guide provides an in-depth technical comparison and characterization strategy for 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol, a compound of interest due to its substituted phenyl scaffold, a common motif in medicinal chemistry.

Predicted ¹H and ¹³C NMR Spectral Analysis

Predictive algorithms, which utilize vast databases of known spectra and quantum mechanical calculations, offer a highly accurate forecast of NMR chemical shifts and coupling constants.[5][7] For 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol, we can anticipate a distinct set of signals that reflect its unique electronic and steric environment.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to reveal signals for all non-exchangeable protons. The aromatic region will be particularly informative due to the specific substitution pattern.

Predicted Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-1' (CH)~5.0 - 5.2Quartet (q)~6.5 HzAdjacent to a chiral center and an oxygen atom, this proton is deshielded. It is split by the three protons of the methyl group.
H-2' (CH₃)~1.5 - 1.6Doublet (d)~6.5 HzThis methyl group is coupled to the single proton on the adjacent carbon (H-1').
H-3 (Aromatic)~7.3 - 7.5Triplet (t) or Doublet of Doublets (dd)J(H,H) ≈ 8.8 Hz, J(H,F) ≈ 8.8 HzThis proton is coupled to both the adjacent H-4 and the fluorine atom at C-2. The similar coupling constants may result in a triplet-like appearance.
H-4 (Aromatic)~8.1 - 8.3Doublet of Doublet of Doublets (ddd)J(H,H) ≈ 8.8 Hz, J(H,H) ≈ 2.7 Hz, J(H,F) ≈ 4.5 HzCoupled to H-3 (large coupling), H-6 (small meta coupling), and the fluorine atom (JHF).
H-6 (Aromatic)~8.4 - 8.6Doublet of Doublets (dd)J(H,H) ≈ 2.7 Hz, J(H,F) ≈ 6.5 HzCoupled to H-4 (small meta coupling) and the fluorine atom. The strong electron-withdrawing effect of the adjacent nitro group shifts this proton significantly downfield.
OHVariable (e.g., 2.0-4.0)Broad Singlet (br s)N/AThe chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and proton exchange.[8][9]
Predicted ¹³C NMR Data

The carbon spectrum will reflect the influence of the electronegative fluorine and nitro group substituents on the aromatic ring.

Predicted Carbon AssignmentChemical Shift (δ, ppm)Rationale
C-1' (CH)~65 - 70The alcohol-bearing carbon, shifted downfield by the attached oxygen.
C-2' (CH₃)~23 - 26A typical chemical shift for a methyl group in this environment.
C-1 (Aromatic)~145 - 148 (d, ¹JCF ≈ 240-250 Hz)The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant.
C-2 (Aromatic)~158 - 162 (d, ²JCF ≈ 15-20 Hz)This ipso-carbon is attached to the ethan-1-ol group and shows a smaller two-bond C-F coupling.
C-3 (Aromatic)~115 - 118 (d, ²JCF ≈ 20-25 Hz)Shielded relative to other aromatic carbons and coupled to the fluorine.
C-4 (Aromatic)~125 - 128Standard aromatic carbon shift, influenced by the nitro group.
C-5 (Aromatic)~140 - 143The carbon bearing the nitro group is significantly deshielded.
C-6 (Aromatic)~123 - 126 (d, ³JCF ≈ 5-8 Hz)Influenced by both the fluorine and nitro groups, showing a small three-bond C-F coupling.

Comparative Analysis with Analogous Compounds

To ground our predictions in experimental reality, we can compare them to the known NMR data of similar structures. For instance, the spectra of 1-(p-tolyl)ethan-1-ol and various nitrophenols provide valuable reference points.

Table 2: Comparison of Key ¹H NMR Signals

CompoundH-1' (CH) Shift (ppm)H-2' (CH₃) Shift (ppm)Aromatic Proton Range (ppm)OH Shift (ppm)
1-(2-Fluoro-5-nitrophenyl)ethan-1-ol (Predicted) ~5.0 - 5.2~1.5 - 1.6~7.3 - 8.6Variable
1-(p-tolyl)ethan-1-ol (Experimental) [10]~4.8~1.4~7.1 - 7.3~1.8
2-Nitrophenol (Experimental) [11]N/AN/A~7.1 - 8.1~10.5

This comparison shows that the predicted shifts for the ethan-1-ol side chain in our target molecule are consistent with those in a known analogue. The aromatic region is, as expected, shifted significantly downfield due to the potent electron-withdrawing nitro group, a feature also seen in the spectrum of 2-nitrophenol.

Experimental Protocol for NMR Characterization

Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines a robust methodology for the characterization of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol. This workflow is designed to be self-validating by incorporating a series of standard 1D and 2D experiments.

Sample Preparation
  • Mass Measurement : Accurately weigh approximately 5-10 mg of the solid sample.

  • Solvent Selection : Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for small organic molecules. However, for compounds with exchangeable protons like alcohols, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it slows down the proton exchange rate and often results in sharper OH signals that show coupling.[8]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). For quantitative NMR (qNMR), a calibrated internal standard with a known concentration would be used.

  • Transfer : Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe.[12]

NMR Data Acquisition

The following experiments should be performed on a spectrometer with a field strength of at least 400 MHz for ¹H. All acquisition parameters should be carefully recorded as per established reporting standards.[13][14]

  • ¹H NMR (1D Proton) :

    • Purpose : To determine the number of different proton environments, their chemical shifts, integration (ratio of protons), and coupling patterns.

    • Key Parameters :

      • Spectral Width: ~16 ppm (to cover the full range of expected shifts).

      • Acquisition Time: > 2 seconds (for good resolution).

      • Relaxation Delay (d1): 2-5 seconds (to allow for full magnetization recovery).

      • Number of Scans: 8-16 (to achieve adequate signal-to-noise).

  • ¹³C{¹H} NMR (1D Carbon, Proton-Decoupled) :

    • Purpose : To determine the number of different carbon environments.

    • Key Parameters :

      • Spectral Width: ~220 ppm.

      • Acquisition Time: ~1 second.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • D₂O Exchange :

    • Purpose : To definitively identify the hydroxyl (-OH) proton signal.

    • Procedure : After acquiring the initial ¹H spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The -OH proton will exchange with deuterium, causing its signal to disappear or significantly diminish.[9]

  • COSY (Correlation Spectroscopy) :

    • Purpose : A 2D experiment that shows which protons are coupled to each other (typically through 2-3 bonds). This is crucial for assigning protons in the aromatic ring and confirming the coupling between the CH and CH₃ protons of the side chain.

  • HSQC (Heteronuclear Single Quantum Coherence) :

    • Purpose : A 2D experiment that shows correlations between protons and the carbons they are directly attached to. This is the primary method for definitively assigning carbon signals based on the already assigned proton spectrum.

Visualizing the Workflow and Molecular Structure

To clarify the experimental process and the structural relationships within the molecule, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Reporting a Weigh Sample (5-10 mg) b Dissolve in Deuterated Solvent (e.g., CDCl3 or DMSO-d6) a->b c Add Internal Standard (TMS) b->c d Transfer to NMR Tube c->d e 1D ¹H NMR d->e f 1D ¹³C{¹H} NMR e->f g D₂O Exchange e->g h 2D COSY f->h i 2D HSQC h->i j Process & Reference Spectra i->j k Assign Signals j->k l Report Data to Standard k->l

Caption: Experimental workflow for NMR characterization.

Caption: Key structural features and expected NMR correlations.

Conclusion

The comprehensive NMR characterization of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol is a critical step in its validation for any application in drug discovery or materials science. By combining predictive data with a systematic experimental approach—including 1D ¹H and ¹³C, D₂O exchange, and 2D COSY and HSQC experiments—unambiguous assignment of all proton and carbon signals is achievable. This guide provides the strategic framework and detailed protocols necessary for researchers to confidently undertake this characterization, ensuring data integrity and adherence to the highest scientific standards.

References

  • Title: NMR Spectroscopy Revolutionizes Drug Discovery Source: Vertex AI Search URL
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Comparative

A Comparative Guide to the Spectroscopic Analysis of Nitro and Hydroxyl Groups in 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. The presence and interplay of functional groups within a molecule dictate its chemical...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. The presence and interplay of functional groups within a molecule dictate its chemical reactivity, biological activity, and overall suitability as a therapeutic agent. This guide provides an in-depth analysis of the nitro and hydroxyl moieties in the novel compound 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol, with a primary focus on the application of Infrared (IR) spectroscopy as a rapid and informative analytical tool.

This document moves beyond a simple recitation of spectral data, offering a comparative perspective against other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By understanding the strengths and limitations of each method, researchers can devise a comprehensive characterization strategy, ensuring the unambiguous identification and purity assessment of their target compounds.

The Central Role of Vibrational Spectroscopy: An In-Depth Look at the IR Spectrum

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, leading to a unique spectral fingerprint. For 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol, the IR spectrum is dominated by the vibrational modes of the hydroxyl (-OH) and nitro (-NO₂) groups, as well as the substituted aromatic ring.

The Nitro Group: A Tale of Two Stretches

The nitro group (-NO₂) is a powerful electron-withdrawing group and its presence is readily confirmed by two strong and characteristic absorption bands in the IR spectrum.[1] These arise from the asymmetric and symmetric stretching vibrations of the N-O bonds.

  • Asymmetric NO₂ Stretch (νₐₛ): This typically appears as a strong band in the region of 1550-1475 cm⁻¹ for aromatic nitro compounds.

  • Symmetric NO₂ Stretch (νₛ): A second strong band is observed in the 1360-1290 cm⁻¹ range.

The presence of the fluorine atom and the hydroxyl-bearing ethyl group on the phenyl ring can subtly influence the exact positions of these bands due to electronic and steric effects.

The Hydroxyl Group: A Window into Inter- and Intramolecular Interactions

The hydroxyl (-OH) group gives rise to a characteristic O-H stretching vibration, typically found in the region of 3600-3200 cm⁻¹ . The position and, most notably, the shape of this band are highly sensitive to hydrogen bonding.

  • Free -OH: A sharp, well-defined peak around 3600 cm⁻¹ is indicative of a "free" hydroxyl group, not involved in hydrogen bonding.

  • Hydrogen-Bonded -OH: A broad, and often intense, absorption band at lower wavenumbers (typically 3400-3200 cm⁻¹ ) is a hallmark of a hydroxyl group participating in hydrogen bonding.

A critical consideration for 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol is the potential for intramolecular hydrogen bonding between the hydroxyl group and the ortho-positioned nitro group. This internal hydrogen bond would be expected to cause a red shift (shift to lower frequency) and broadening of the O-H stretching band, even in dilute solutions.

Expected IR Spectral Features of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol

Based on the analysis of related structures, such as 2-nitro-1-phenylethanol, we can predict the key absorption bands for our target molecule. The IR spectrum of a similar compound, 2-nitro-1-(p-tolyl)ethanol, shows a broad O-H stretch around 3429 cm⁻¹, and nitro group stretches at 1553 cm⁻¹ and likely within the broader absorptions in the fingerprint region.[2] For 2-nitro-1-(2-nitrophenyl)ethan-1-ol, the O-H stretch is observed at 3304 cm⁻¹ and the nitro stretches at 1545 and 1368 cm⁻¹.[2]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Appearance
Hydroxyl (-OH)O-H Stretch (Intramolecular H-bond)3400 - 3200Broad, Medium to Strong
Nitro (-NO₂)Asymmetric N-O Stretch1550 - 1520Strong, Sharp
Nitro (-NO₂)Symmetric N-O Stretch1360 - 1340Strong, Sharp
Aromatic RingC=C Stretch1600 - 1450Medium, Multiple Bands
Aromatic RingC-H Stretch3100 - 3000Weak to Medium
AlkylC-H Stretch2980 - 2850Medium
C-OC-O Stretch1250 - 1050Medium to Strong
C-FC-F Stretch1250 - 1000Strong

A Comparative Analysis: Positioning IR Spectroscopy Against NMR and Mass Spectrometry

While IR spectroscopy provides a rapid and valuable snapshot of the functional groups present, a comprehensive structural elucidation necessitates the use of complementary techniques. Both NMR and Mass Spectrometry offer unique insights that, when combined with IR data, provide an irrefutable structural assignment.[3][4][5][6]

Diagram of Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol Purification Purification Synthesis->Purification IR FTIR Spectroscopy (Functional Group ID) Purification->IR NMR NMR Spectroscopy (Connectivity & Stereochemistry) Purification->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS Structure Definitive Structure of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol IR->Structure NMR->Structure MS->Structure

Caption: A typical workflow for the characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Connectivity

NMR spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule.[7]

  • ¹H NMR: This technique gives information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol, we would expect to see distinct signals for the aromatic protons, the methine proton (-CHOH), the methyl protons (-CH₃), and the hydroxyl proton (-OH). The chemical shift of the hydroxyl proton can be highly variable and is often concentration and solvent-dependent.[8] The coupling patterns between the protons would confirm the connectivity of the ethyl group and the substitution pattern on the aromatic ring. For instance, in a related compound, 2-nitro-1-(p-tolyl)ethanol, the methine proton appears as a multiplet around 5.38-5.41 ppm.[2]

  • ¹³C NMR: This provides information about the number of different types of carbon atoms in the molecule. Each unique carbon atom in 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol would give a distinct signal, allowing for the confirmation of the carbon skeleton. The carbon attached to the hydroxyl group would appear at a characteristic downfield shift. For example, in 2-nitro-1-phenylethanol, the carbon of the CH-OH group resonates around 70.6 ppm.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Puzzle

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.[9][10]

For 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol, the molecular ion peak (M⁺) would confirm the molecular formula. The fragmentation pattern would likely involve:

  • Loss of a methyl group (-CH₃): Resulting in a fragment ion at [M-15]⁺.

  • Loss of water (-H₂O): A common fragmentation for alcohols, leading to a peak at [M-18]⁺.

  • Cleavage of the C-C bond between the aromatic ring and the ethyl group.

  • Fragmentation of the nitro group: Loss of NO₂ (a peak at [M-46]⁺) or NO (a peak at [M-30]⁺).

By piecing together these fragments, the overall structure of the molecule can be confidently deduced.

Experimental Protocols

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

This guide recommends the use of an ATR-FTIR spectrometer for its ease of use and minimal sample preparation.

Diagram of ATR-FTIR Workflow

ATR_FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Clean Clean ATR Crystal Background Collect Background Spectrum Clean->Background Sample Apply Sample to Crystal Background->Sample Acquire Acquire Spectrum Sample->Acquire Process Process Spectrum (Baseline Correction, etc.) Acquire->Process Analyze Analyze Peaks Process->Analyze

Caption: A streamlined workflow for ATR-FTIR analysis.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the ATR accessory is clean. A solvent such as isopropanol or ethanol can be used to wipe the crystal, followed by air drying.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of the solid 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol directly onto the ATR crystal. If the sample is a liquid or oil, a single drop is sufficient.

  • Pressure Application: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum should be baseline corrected and the major peaks identified and labeled.

  • Cleaning: After analysis, carefully remove the sample and clean the ATR crystal with an appropriate solvent.

Conclusion: A Synergistic Approach to Structural Elucidation

The characterization of a novel molecule like 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol requires a multi-faceted analytical approach. Infrared spectroscopy serves as an excellent first-pass technique, providing rapid and definitive evidence for the presence of key functional groups, specifically the nitro and hydroxyl moieties. The potential for intramolecular hydrogen bonding, readily observable by IR, offers crucial insight into the molecule's conformation.

However, for unambiguous structural confirmation, the integration of NMR and Mass Spectrometry is essential. NMR provides the detailed blueprint of the molecular framework, while Mass Spectrometry confirms the molecular weight and offers corroborating structural information through fragmentation analysis. By leveraging the complementary strengths of these techniques, researchers in drug development and other scientific fields can proceed with confidence in the identity and purity of their compounds, a critical step in the journey from discovery to application.

References

  • The Royal Society of Chemistry. (2021). SUPPLEMENTARY DATA: Waste-to-useful: Biowaste-derived heterogeneous catalyst for a green and sustainable Henry reaction. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Patsnap. (2023). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved from [Link]

  • Hiden Analytical. (2023). Comparing Mass Spectrometry with FT-IR for TGA Experiments: Spotlight on HPR-20 EGA. Retrieved from [Link]

  • Boeyens, J. C. A., Denner, L., & Michael, J. P. (1984). Intramolecular Hydrogen Bonding between Nitro and Hydroxy Groups in a Norbornyl System : a Crystallographic and Spectroscopic Investigation. Journal of the Chemical Society, Perkin Transactions 2, 767-771.
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  • NIH. (n.d.). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Retrieved from [Link]

  • Longdom Publishing. (2015). Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. Retrieved from [Link]

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  • Revue Roumaine de Chimie. (n.d.). Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4)2 Complexes. Retrieved from [Link]

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Validation

A Comparative Guide to the Synthetic Efficiency of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol is a key chiral building block in the synthesis of various pharmacologically active molecules. Its structu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluoro-5-nitrophenyl)ethan-1-ol is a key chiral building block in the synthesis of various pharmacologically active molecules. Its structural motifs, including a fluorinated and nitrated phenyl ring and a chiral secondary alcohol, make it a valuable intermediate in medicinal chemistry. The efficient and stereoselective synthesis of this compound is of paramount importance for the timely and cost-effective development of new drug candidates. This guide provides a comprehensive comparison of the primary synthetic routes to 1-(2-fluoro-5-nitrophenyl)ethan-1-ol, with a focus on their efficiency, practicality, and scalability. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data.

Synthetic Strategies: An Overview

The synthesis of 1-(2-fluoro-5-nitrophenyl)ethan-1-ol can be broadly categorized into three main approaches:

  • Route 1: Reduction of 1-(2-Fluoro-5-nitrophenyl)ethanone. This is a straightforward and commonly employed method that involves the reduction of the corresponding ketone precursor.

  • Route 2: Grignard Reaction with 2-Fluoro-5-nitrobenzaldehyde. This classic carbon-carbon bond-forming reaction offers an alternative pathway to the target alcohol.

  • Route 3: Asymmetric Synthesis. For applications where enantiopurity is critical, asymmetric methods are employed to selectively produce one enantiomer of the target alcohol.

The following sections will provide a detailed examination of each of these routes.

Route 1: Reduction of 1-(2-Fluoro-5-nitrophenyl)ethanone

This approach is predicated on the availability of the ketone starting material, 1-(2-fluoro-5-nitrophenyl)ethanone. The reduction of the carbonyl group can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a common choice due to its selectivity, mild reaction conditions, and ease of handling.

Causality of Experimental Choices

The choice of sodium borohydride in a protic solvent like methanol or ethanol is a deliberate one. Methanol serves not only to dissolve the ketone but also acts as a proton source for the workup, neutralizing the intermediate alkoxide. The reaction is typically conducted at a reduced temperature (e.g., 4°C) to control the rate of reaction and minimize potential side reactions. The amount of NaBH₄ is carefully controlled; while stoichiometric amounts are theoretically sufficient, a slight excess is often used to ensure complete conversion.

Experimental Protocol: Sodium Borohydride Reduction
  • Materials:

    • 1-(2-Fluoro-5-nitrophenyl)ethanone

    • Methanol

    • Sodium borohydride (NaBH₄)

    • Water

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of 1-(2-fluoro-5-nitrophenyl)ethanone (1.0 eq) in methanol at 4°C, add sodium borohydride (1.0 eq) portion-wise over a period of 15 minutes.[1]

    • After the addition is complete, allow the solution to warm to room temperature and stir for an additional 15 minutes.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel if necessary.

Efficiency and Considerations

This method is generally efficient, with reported yields for similar reductions being high.[2] The primary advantages are the mild reaction conditions, the relatively low cost and safety of the reagents, and the straightforward workup procedure. However, this route produces a racemic mixture of the alcohol. For applications requiring a single enantiomer, a subsequent resolution step or an alternative asymmetric synthesis would be necessary.

Route 2: Grignard Reaction with 2-Fluoro-5-nitrobenzaldehyde

The Grignard reaction provides a powerful tool for the formation of carbon-carbon bonds. In this route, a methyl Grignard reagent (e.g., methylmagnesium bromide) is reacted with 2-fluoro-5-nitrobenzaldehyde to form the desired secondary alcohol.

Causality of Experimental Choices

The success of a Grignard reaction hinges on the exclusion of water and other protic sources, as the Grignard reagent is a strong base. Anhydrous ether or tetrahydrofuran (THF) are the solvents of choice as they are aprotic and can solvate the Grignard reagent. The reaction is typically initiated at room temperature and may require gentle heating to sustain. The presence of the nitro group on the benzaldehyde substrate is a key consideration. While electron-withdrawing, it is generally tolerated in Grignard reactions with aldehydes, although side reactions can sometimes occur.

Experimental Protocol: Grignard Reaction
  • Materials:

    • Magnesium turnings

    • Anhydrous diethyl ether or THF

    • Methyl bromide or methyl iodide

    • 2-Fluoro-5-nitrobenzaldehyde

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of methyl bromide (1.1 eq) in anhydrous diethyl ether.

    • Add a small portion of the methyl bromide solution to the magnesium. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.

    • Once the reaction has initiated (as evidenced by bubbling and a cloudy appearance), add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.[3][4]

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

    • Cool the Grignard reagent to 0°C.

    • In a separate flask, dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 eq) in anhydrous diethyl ether.

    • Add the aldehyde solution dropwise to the cooled Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Efficiency and Considerations

The Grignard route offers the advantage of building the carbon skeleton of the molecule. However, the efficiency can be sensitive to the purity of the reagents and the strictly anhydrous conditions required. The presence of the nitro group may lead to side reactions, potentially lowering the yield. This method also produces a racemic product.

Route 3: Asymmetric Synthesis

For many pharmaceutical applications, obtaining a single enantiomer of a chiral molecule is essential. Asymmetric synthesis provides a direct route to enantiomerically enriched products, bypassing the need for chiral resolution. The most common approach for the asymmetric synthesis of 1-(2-fluoro-5-nitrophenyl)ethan-1-ol is the enantioselective reduction of the prochiral ketone, 1-(2-fluoro-5-nitrophenyl)ethanone.

Catalytic Asymmetric Reduction

Two powerful methods for the asymmetric reduction of ketones are the use of chiral oxazaborolidine catalysts (CBS reduction) and biocatalysis with ketoreductase enzymes (KREDs).

The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source to one face of the ketone.[5]

  • Causality of Experimental Choices: The choice of the (S)- or (R)-enantiomer of the CBS catalyst dictates the stereochemistry of the resulting alcohol. The reaction is typically carried out in an aprotic solvent like THF at low temperatures to enhance enantioselectivity. Borane-dimethyl sulfide (BMS) is a common and stable source of borane.

KREDs are enzymes that can reduce ketones to alcohols with exceptionally high enantioselectivity under mild, aqueous conditions.[6]

  • Causality of Experimental Choices: The selection of the specific KRED is crucial, as different enzymes exhibit different substrate specificities and stereoselectivities. The reaction is typically run in a buffered aqueous solution, often with a co-solvent to improve substrate solubility. A sacrificial co-factor regeneration system, such as using glucose and glucose dehydrogenase, is required to regenerate the NADPH or NADH consumed during the reduction.

Experimental Protocol: Asymmetric Reduction (General)

A detailed protocol for a biocatalytic reduction is provided as an example:

  • Materials:

    • Ketoreductase (KRED) enzyme

    • 1-(2-Fluoro-5-nitrophenyl)ethanone

    • Phosphate buffer (e.g., pH 7.0)

    • Co-factor (NADH or NADPH)

    • Co-factor regeneration system (e.g., glucose, glucose dehydrogenase)

    • Organic co-solvent (e.g., isopropanol)

    • Ethyl acetate

  • Procedure:

    • In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.

    • Add the KRED enzyme, NADH or NADPH, and the components of the co-factor regeneration system.

    • Dissolve 1-(2-fluoro-5-nitrophenyl)ethanone in a minimal amount of a water-miscible co-solvent and add it to the reaction mixture.

    • Stir the reaction at a controlled temperature (e.g., 30°C) and monitor the progress by HPLC or GC.

    • Upon completion, extract the product with ethyl acetate.

    • Dry the organic layer, concentrate, and purify as necessary.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Efficiency and Considerations

Asymmetric synthesis, particularly biocatalysis, offers the significant advantage of producing enantiomerically pure alcohols directly, often with very high enantiomeric excess (>99% ee).[6] Biocatalytic reductions are also considered a "green" chemistry approach as they are performed in aqueous media under mild conditions. However, the initial screening for a suitable enzyme can be time-consuming, and the cost of the enzyme and co-factors may be higher than traditional chemical reagents for small-scale synthesis. The CBS reduction offers a more readily available chemical alternative, though it requires strictly anhydrous conditions and cryogenic temperatures to achieve high enantioselectivity.

Quantitative Data Summary

ParameterRoute 1: NaBH₄ ReductionRoute 2: Grignard ReactionRoute 3: Asymmetric Reduction (Biocatalytic)
Starting Material 1-(2-Fluoro-5-nitrophenyl)ethanone2-Fluoro-5-nitrobenzaldehyde, Methyl halide1-(2-Fluoro-5-nitrophenyl)ethanone
Key Reagents Sodium borohydrideMagnesium, Methyl halideKetoreductase, NADPH/NADH, Glucose
Typical Yield High (typically >80%)[2]Moderate to High (variable)High (often >90%)[6]
Stereoselectivity RacemicRacemicHigh (often >99% ee)[6]
Reaction Conditions Mild (0°C to RT)Anhydrous, may require heatingMild (aqueous, ~30°C)
Workup Complexity SimpleModerateSimple
Scalability Readily scalableCan be challenging to scaleCan be readily scaled up
Cost of Reagents LowLow to ModerateModerate to High (enzyme, co-factors)
Safety Considerations Flammable solventsFlammable solvents, reactive Grignard reagentGeneral laboratory safety

Experimental Workflow Diagrams

Route 1: Ketone Reduction

G cluster_0 Route 1: Ketone Reduction Start 1-(2-Fluoro-5-nitrophenyl)ethanone Reagent NaBH4, Methanol Reaction Reduction at 0°C to RT Start->Reaction Dissolve Reagent->Reaction Add Workup Quench with Water, Extraction Reaction->Workup Product Racemic 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol Workup->Product

Caption: Workflow for the synthesis of racemic 1-(2-fluoro-5-nitrophenyl)ethan-1-ol via ketone reduction.

Route 2: Grignard Reaction

G cluster_1 Route 2: Grignard Reaction Start_Mg Magnesium, Methyl Halide Grignard_Formation Formation of Methylmagnesium Halide Start_Mg->Grignard_Formation in Solvent Anhydrous Ether Reaction Addition Reaction at 0°C to RT Grignard_Formation->Reaction Start_Aldehyde 2-Fluoro-5-nitrobenzaldehyde Start_Aldehyde->Reaction Add Workup Quench with NH4Cl, Extraction Reaction->Workup Product Racemic 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol Workup->Product

Caption: Workflow for the synthesis of racemic 1-(2-fluoro-5-nitrophenyl)ethan-1-ol via a Grignard reaction.

Route 3: Asymmetric Biocatalytic Reduction

G cluster_2 Route 3: Asymmetric Biocatalytic Reduction Start 1-(2-Fluoro-5-nitrophenyl)ethanone Reaction Bioreduction in Buffer (pH 7) at 30°C Start->Reaction Substrate Enzyme_System KRED, NADPH, Glucose, GDH Enzyme_System->Reaction Catalyst System Workup Extraction with Ethyl Acetate Reaction->Workup Product Enantiopure 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol Workup->Product

Caption: Workflow for the enantioselective synthesis of 1-(2-fluoro-5-nitrophenyl)ethan-1-ol using a ketoreductase.

Conclusion and Recommendations

The choice of the optimal synthetic route for 1-(2-fluoro-5-nitrophenyl)ethan-1-ol is highly dependent on the specific requirements of the research or development project.

  • For rapid, small-scale synthesis where stereochemistry is not a concern, the sodium borohydride reduction of the corresponding ketone (Route 1) is the most straightforward and cost-effective method. Its simplicity and high yields make it an excellent choice for initial studies.

  • The Grignard reaction (Route 2) offers an alternative when the starting aldehyde is more readily available than the ketone. However, the stringent reaction conditions and potential for side reactions necessitate careful execution.

  • For applications in drug development and any other field where enantiopurity is paramount, asymmetric synthesis (Route 3) is the unequivocally superior approach. Biocatalytic reduction, in particular, stands out for its exceptional enantioselectivity, mild reaction conditions, and environmental friendliness, making it the ideal choice for the scalable and sustainable production of chiral 1-(2-fluoro-5-nitrophenyl)ethan-1-ol. While the initial investment in enzyme screening may be higher, the benefits of obtaining a single, pure enantiomer in a single step often outweigh this cost in the long run.

Ultimately, a thorough evaluation of the project goals, available resources, and desired scale of production will guide the synthetic chemist in selecting the most efficient and effective route to this valuable chiral intermediate.

References

  • The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Grignard Reaction. Retrieved from [Link]

  • Google Patents. (2001). EP1120105B1 - Process for the production of 1-(2,5-diaminophenyl)ethanol and use of this compound in oxidative hair dyeing.

Sources

Comparative

Validation of Purity for 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol Reference Standards: A Comparative Guide

Topic: Validation of purity for 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol reference standards Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of purity for 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol reference standards Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Purity Trap" in Chiral Intermediates

In pharmaceutical development, the integrity of your reference standard is the ceiling of your analytical accuracy.[1] For chiral building blocks like 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol (CAS 1931921-04-8 for the (R)-enantiomer), relying solely on conventional HPLC-UV area percentage is a critical error—often termed the "Purity Trap."

This guide objectively compares two validation strategies: the Conventional Method (HPLC-UV) versus the Orthogonal "Gold Standard" (qNMR + Chiral HPLC) .[1] We demonstrate why the latter is non-negotiable for establishing primary reference standards used in GMP environments and critical process characterization.

Strategic Comparison: Conventional vs. Orthogonal Validation

The following table summarizes the performance gaps between the two methodologies.

FeatureMethod A: Conventional (HPLC-UV) Method B: Orthogonal (qNMR + Chiral + GC)
Primary Output Chromatographic Purity (% Area)Absolute Assay (% w/w)
Traceability Secondary (Requires an existing standard)Primary (Traceable to NIST via Internal Standard)
Enantioselectivity None (Enantiomers co-elute on C18)High (Resolved via Polysaccharide CSP)
Blind Spots Inorganic salts, water, residual solvents, non-UV impuritiesNone (qNMR sees all protons; KF/GC cover the rest)
Response Factor Assumes 1.0 for all impurities (High Risk)Molar response is uniform (1H nuclei)
Suitability Routine Batch ReleaseReference Standard Qualification
Part 1: The Science of Causality (Why Method B?)
1. The Stereochemical Blind Spot

1-(2-Fluoro-5-nitrophenyl)ethan-1-ol contains a chiral center at the benzylic position.

  • Causality: A standard C18 HPLC column separates based on hydrophobicity.[1] The (R) and (S) enantiomers have identical hydrophobicities in an achiral environment, resulting in a single peak.[1]

  • Risk: A sample could be 50:50 racemate (useless for asymmetric synthesis) yet appear as "99.9% pure" on a Certificate of Analysis (CoA) derived from Method A.[1]

2. The Response Factor Fallacy

The synthesis of this alcohol typically involves the reduction of 1-(2-Fluoro-5-nitrophenyl)ethan-1-one .

  • Causality: The ketone precursor has a conjugated carbonyl system, giving it a significantly higher UV extinction coefficient at 254 nm than the resulting alcohol.

  • Risk: A 1% ketone impurity might appear as a 5% impurity peak in HPLC-UV, artificially lowering the calculated purity.[1] Conversely, non-UV active salts from the reduction (e.g., borate salts) are invisible to UV detection, artificially inflating purity.[1]

Part 2: Detailed Experimental Protocols (Method B)
Protocol 1: Absolute Purity via Quantitative NMR (qNMR)

This protocol establishes the "Assay" value without needing a pre-existing standard of the analyte.[1]

Reagents:

  • Solvent: DMSO-d6 (Selected for solubility of nitro-aromatics and preventing hydroxyl proton exchange).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable Grade).[1]

    • Why? Non-hygroscopic, high relaxation distinct peaks (singlet at ~6.1 ppm) that do not overlap with the analyte's aromatic region (7.0–8.5 ppm).[1]

Workflow:

  • Preparation: Accurately weigh ~20 mg of the analyte (

    
    ) and ~10 mg of IS (
    
    
    
    ) into the same vial using a micro-balance (readability 0.001 mg). Dissolve in 0.7 mL DMSO-d6.
  • Acquisition (400 MHz or higher):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): Set to

      
       of the slowest relaxing proton (typically >30s) to ensure 99.9% magnetization recovery.
      
    • Scans: 16 or 32 (to ensure S/N > 150).

    • Temperature: 298 K (Controlled to prevent chemical shift drift).

  • Processing: Phase and baseline correction must be manual and precise.[1] Integrate the analyte's methine proton (quartet at ~5.2 ppm) against the IS singlet.[1]

Calculation:



Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Mass,

= Purity.[1][2][3]
Protocol 2: Enantiomeric Purity via Chiral HPLC

This protocol quantifies the Enantiomeric Excess (ee).[1]

System Parameters:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H or equivalent), 4.6 x 250 mm, 5 µm.[1]

    • Mechanism:[1][4][5] The nitro and fluoro groups interact via dipole-dipole and

      
       interactions with the amylose carbamate selector.[1]
      
  • Mobile Phase:

    
    -Hexane : Isopropyl Alcohol (90:10 v/v).[1] Isocratic.
    
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Nitro absorption band).[1]

  • Temperature: 25°C.

Acceptance Criteria:

  • Resolution (

    
    ) between enantiomers: 
    
    
    
    .[1]
  • Tailing Factor:

    
    .[1]
    
Protocol 3: Orthogonal Identity (19F-NMR)
  • Rationale: The fluorine atom provides a unique handle.[1]

  • Method: Run proton-decoupled 19F-NMR.

  • Expectation: A single singlet at ~ -110 to -120 ppm (relative to CFCl3).

  • Impurity Detection: Any secondary fluorine peaks indicate regioisomers (e.g., 4-fluoro isomer) that are difficult to separate by HPLC.[1]

Part 3: Visualization of Validation Logic

The following diagram illustrates the decision matrix for validating the reference standard.

ValidationWorkflow Input Crude 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol IdentityCheck Identity Check (1H NMR, 19F NMR, MS) Input->IdentityCheck IdentityDecision Structure Confirmed? IdentityCheck->IdentityDecision ChiralHPLC Chiral HPLC (Amylose Column) IdentityDecision->ChiralHPLC Yes Reject Reject / Repurify IdentityDecision->Reject No RacemicCheck Enantiomeric Excess > 99.5%? ChiralHPLC->RacemicCheck qNMR qNMR (1H) w/ Internal Std (Absolute Quantification) RacemicCheck->qNMR Yes Volatiles GC-HS (Solvents) + KF (Water) RacemicCheck->Volatiles Parallel RacemicCheck->Reject No FinalVal Valid Reference Standard (Assigned Purity Value) qNMR->FinalVal Primary Value MassBalance Mass Balance Calculation (100% - Impurities - Water - Solvents) Volatiles->MassBalance MassBalance->FinalVal Supporting Value

Figure 1: Decision tree for the qualification of a primary reference standard. Note that qNMR provides the primary assay value, while Chiral HPLC ensures stereochemical integrity.[1]

Part 4: Comparative Data Analysis

The table below presents a hypothetical dataset comparing results obtained from the same batch of material using the two different methods.

ParameterMethod A (Conventional) ResultMethod B (Orthogonal) ResultInterpretation
Purity Basis 99.2% (HPLC Area)96.4% (w/w qNMR)Method A overestimates purity by ignoring non-UV impurities (water/salts).
Chiral Purity Not Detected (Single Peak)94.5% eeMethod A misses 2.75% of the wrong enantiomer.
Water Content Not Tested1.2% (KF)Significant hygroscopicity detected.[1]
Residual Solvent Not Tested0.8% (IPA)Solvent trapped in crystal lattice.[1]
Final Assigned Purity 99.2% (Erroneous)96.4% (Accurate)Using Method A would introduce a 2.8% error in downstream potency calculations.[1]
Conclusion

For 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol, the presence of a fluorine atom, a nitro group, and a chiral center demands a validation strategy beyond simple chromatography. Method B (qNMR + Chiral HPLC) is the only scientifically defensible approach for establishing a primary reference standard.[1] It converts the "unknowns" of response factors and stereochemistry into "knowns" of nuclear spin and resolution.[1]

References
  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1] Guideline on validation of analytical procedures.[Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy.[1] [Link]

  • Subramanian, G. (2006). Chiral Separation Techniques: A Practical Approach.[1] Wiley-VCH.[1] (Reference for Polysaccharide column selection). [Link]

Sources

Validation

X-ray crystallography data for 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol derivatives

Comparative Guide: Crystallization and X-ray Diffraction Workflows for 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol Derivatives Executive Summary & Structural Challenges 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol and its immediate der...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Crystallization and X-ray Diffraction Workflows for 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol Derivatives

Executive Summary & Structural Challenges

1-(2-Fluoro-5-nitrophenyl)ethan-1-ol and its immediate derivatives (such as its oxidized acetophenone precursors and complex Schiff base analogs) are highly valuable scaffolds in medicinal chemistry and drug development. The presence of the highly electronegative fluorine atom adjacent to a bulky nitro group creates unique stereoelectronic effects. For instance, in 2'-fluoro-substituted acetophenone derivatives, through-space


H–

F and

C–

F spin-spin couplings dictate an exclusive s-trans conformational preference in the solid state to minimize dipole-dipole repulsion[1].

Resolving these subtle stereochemical features—including tautomeric ratios, precise hydrogen-bond networks, and


 stacking interactions—requires pristine X-ray crystallographic data. This guide objectively compares the performance of Ambient Temperature Data Collection Workflows  versus Cryogenic (100 K) Data Collection Workflows  for isolating and analyzing these specific fluorinated derivatives.

The Physical Causality: Why Temperature Dictates Resolution

Fluorine atoms often exhibit significant anisotropic thermal motion at room temperature. This thermal displacement smears the electron density map, making it difficult to resolve the exact positions of adjacent hydrogen atoms or to accurately model through-space interactions.

By utilizing a nitrogen gas stream to cool the crystal to 100 K, the Debye-Waller factor (thermal motion) is drastically reduced. This improves the signal-to-noise ratio of high-angle reflections and allows for the unconstrained refinement of hydrogen atoms. This precision is critical for mapping out the C—H⋯O hydrogen bonds and


 stacking interactions (typically 3.56–3.75 Å) that stabilize the crystal lattices of these derivatives[2].

Quantitative Performance Comparison

The table below compares the crystallographic refinement statistics of two closely related 1-(2-Fluoro-5-nitrophenyl) derivatives analyzed under different temperature regimes. The data clearly demonstrates the superiority of cryogenic workflows for achieving low R-factors.

Table 1: Crystallographic Refinement Statistics based on Data Collection Temperature

ParameterAmbient Workflow (~298 K)Cryogenic Workflow (100 K)Impact on Structural Resolution
Representative Compound 1-{(E)-[(2-Fluoro-5-nitrophenyl)imino]methyl}naphthalen-2-ol[2]4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol[3]-
R-factor (R1) 0.0520.025A lower R-factor indicates a more accurate, reliable structural model.
Weighted R-factor (wR2) 0.1350.059Significant reduction in variance between observed and calculated data at 100 K.
Goodness of Fit (S) 1.07~1.0 (Standard)Indicates an appropriate weighting scheme was applied to the reflections.
Data-to-Parameter Ratio 18.8 (4043 reflections / 215 params)15.4High ratios in both ensure robust statistical refinement without overfitting.
H-Atom Refinement Mixture of independent & constrainedGeometrically positioned, riding modelCryogenic cooling allows for clearer difference Fourier maps for H-atoms.

Experimental Protocols: A Self-Validating System

Protocol A: Synthesis and Crystallization (The Foundation)

To obtain diffraction-quality crystals, the nucleation rate must be strictly controlled to prevent the formation of amorphous powders.

  • Reaction: Heat 1 mmol of 2-fluoro-5-nitroaniline with the corresponding aldehyde/ketone in ethanol at 350 K for 8–12 hours[2][3].

  • Crystallization: Evaporate the solvent under vacuum. Resuspend the crude solid in a mixture of ethanol with a few drops of acetone.

  • Causality of Solvent Choice: Acetone acts as a highly volatile anti-solvent. As it preferentially evaporates, it slowly drives the solution into the metastable zone of supersaturation, promoting the steady growth of single crystals.

  • Validation Checkpoint: Before proceeding to X-ray analysis, examine the precipitate under polarized light microscopy. Complete optical extinction every 90 degrees of rotation confirms a single crystal lattice (lack of twinning). A melting point check (e.g., 465 K - 471 K) serves as an orthogonal validation of phase purity[2][3].

Protocol B: Cryoprotection and 100 K Data Collection
  • Harvesting: Submerge the chosen crystal in a drop of viscous cryoprotectant (e.g., Paratone-N or perfluoropolyether).

  • Causality of Cryoprotection: The cryoprotectant displaces the surface mother liquor (ethanol/acetone). If the solvent were left on the crystal, flash-cooling would cause it to form crystalline ice, producing Debye-Scherrer rings that overlap with the sample's Bragg peaks and ruin the data. The cryoprotectant forms an amorphous glass at 100 K, ensuring a clean background.

  • Mounting: Scoop the crystal using a micro-loop and immediately plunge it into the 100 K nitrogen gas stream on the diffractometer.

  • Refinement Validation (Tautomer Resolution): During structural refinement, difference Fourier synthesis may reveal a disordered model for a proton (e.g., OH vs NH tautomerism). To prevent the algorithm from artificially inflating atomic displacement parameters to account for missing electron density, you must constrain the thermal displacement ellipsoids of the disordered sites to be equal. This forces the site occupancy factor (SOF) to reflect the true thermodynamic ratio (e.g., resolving to 0.59:0.41 in favor of the OH form)[2].

Workflow Visualization

G Start Diffraction-Quality Crystal (Fluorinated Derivative) Assess Assess Solvent Content & Thermal Stability Start->Assess Ambient Ambient Collection (298 K) Standard Goniometer Assess->Ambient Stable lattice, low resolution needed Cryo Cryogenic Collection (100 K) N2 Gas Stream Assess->Cryo High resolution, H-bonding analysis RefineAmb Refinement: R ~ 0.052 High Thermal Ellipsoids Ambient->RefineAmb RefineCryo Refinement: R ~ 0.025 Precise H-atom Positions Cryo->RefineCryo

X-ray diffraction decision matrix for fluorinated derivatives.

References

  • 1-{(E)-[(2-Fluoro-5-nitrophenyl)imino]methyl}naphthalen-2-ol , NIH / National Center for Biotechnology Information, 2

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings , The Journal of Organic Chemistry - ACS Publications, 1

  • 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol , IUCr Journals, 3

Sources

Comparative

A Comparative Analysis of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol and Its Non-Fluorinated Analogs: Physicochemical Properties, Reactivity, and Metabolic Stability

Introduction In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine into organic molecules is a well-established method for optimizing pharmacokinetic and pharmacodynamic pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine into organic molecules is a well-established method for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and overall biological performance.[3][4][5] This guide provides an in-depth comparison of 1-(2-fluoro-5-nitrophenyl)ethan-1-ol with its non-fluorinated analogs, 1-(5-nitrophenyl)ethan-1-ol and the parent 1-phenylethanol. Through an examination of their physicochemical properties, chemical reactivity, and metabolic stability, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the impact of fluorination in this specific chemical context.

Comparative Physicochemical Properties

The introduction of fluorine and nitro groups significantly alters the electronic environment of the parent 1-phenylethanol molecule, which in turn modifies its physical and chemical properties. These changes are critical as they can affect solubility, membrane permeability, and interactions with biological targets.

Key Physicochemical Parameters

Property1-Phenylethanol1-(5-Nitrophenyl)ethan-1-ol1-(2-Fluoro-5-nitrophenyl)ethan-1-olRationale for Difference
Molecular Weight 122.16 g/mol [6]167.16 g/mol [7]185.15 g/mol [8]Addition of heavy atoms (NO₂, F).
logP (Octanol/Water) ~1.4[9]~1.5 (Predicted)[10]~1.8 (Predicted)[8]Fluorine and nitro groups generally increase lipophilicity.[11]
pKa (Alcohol) ~14.4~13.9 (Predicted)[12]~13.5 (Predicted)Strong electron-withdrawing effects of NO₂ and F groups stabilize the alkoxide, increasing acidity.[13] The ortho-fluoro group has a particularly strong inductive effect.
Boiling Point 204 °C154-155 °C (9 Torr)[12]N/AIncreased polarity and molecular weight from nitro and fluoro groups generally increase boiling point under standard pressure.
Melting Point 19-20 °C62.5 °C[12]N/AIncreased molecular symmetry and intermolecular forces (dipole-dipole) due to the nitro group lead to a higher melting point.

Note: Some values are predicted due to the limited availability of experimental data for substituted analogs.

The data clearly indicates that the substitutions have a profound effect. The nitro group, a strong electron-withdrawing group, significantly lowers the pKa of the benzylic alcohol, making it more acidic.[13] The addition of an ortho-fluorine atom in 1-(2-fluoro-5-nitrophenyl)ethan-1-ol is expected to further enhance this acidity due to its powerful inductive electron-withdrawing effect. This increased acidity can have significant implications for hydrogen bonding interactions with biological targets.

Comparative Chemical Reactivity

The electronic perturbations introduced by the fluoro and nitro substituents also modulate the chemical reactivity of both the benzylic alcohol and the aromatic ring.

Reactivity of the Benzylic Alcohol

The reactivity of the hydroxyl group in reactions like oxidation or esterification is influenced by the electronic nature of the aromatic ring.

  • Oxidation: The benzylic alcohol can be oxidized to the corresponding ketone. The presence of strong electron-withdrawing groups (EWG), such as the nitro and fluoro groups, can make the benzylic C-H bond more electron-deficient. This generally leads to a slower rate of oxidation reactions that proceed through a mechanism involving hydride abstraction or the formation of an electron-deficient transition state.[14] Therefore, the expected order of reactivity towards oxidation would be: 1-phenylethanol > 1-(5-nitrophenyl)ethan-1-ol > 1-(2-fluoro-5-nitrophenyl)ethan-1-ol.

  • Nucleophilic Substitution (SN1-type reactions): In reactions proceeding through a benzylic carbocation intermediate (e.g., substitution with HBr), electron-withdrawing groups destabilize the carbocation, slowing the reaction rate.[15] Conversely, electron-donating groups would accelerate it. Thus, for SN1-type reactions at the benzylic position, the reactivity is expected to decrease significantly with the addition of nitro and fluoro groups.

Reactivity of the Aromatic Ring

The primary reaction of interest on the highly electron-deficient aromatic ring is Nucleophilic Aromatic Substitution (SNA). The presence of strongly deactivating nitro groups, particularly when ortho or para to a potential leaving group, greatly facilitates this reaction.[16]

  • SNA Reaction: In 1-(2-fluoro-5-nitrophenyl)ethan-1-ol, the fluorine atom is positioned ortho to the nitro group. This arrangement strongly activates the C-F bond towards attack by nucleophiles. The rate-determining step in SNA reactions is typically the initial attack of the nucleophile to form a stabilized carbanion intermediate (a Meisenheimer complex).[16][17] Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack.[18] This generally makes fluoro-substituted nitroaromatics more reactive in SNA reactions than their chloro- or bromo-analogs.[18][19]

The non-fluorinated analog, 1-(5-nitrophenyl)ethan-1-ol, lacks a good leaving group on the ring and would not readily undergo SNA.

Comparative Metabolic Stability

A primary motivation for introducing fluorine into drug candidates is to enhance metabolic stability.[20] This is often achieved by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][3]

The benzylic carbon and the aromatic ring are common sites of metabolic oxidation.

  • Benzylic Oxidation: The benzylic C-H bond in all three analogs is a potential site for hydroxylation, leading to the formation of a diol, or further oxidation.

  • Aromatic Hydroxylation: The aromatic ring itself can be hydroxylated by CYP enzymes.

The C-F bond is significantly stronger than a C-H bond, making it highly resistant to metabolic cleavage.[5] By replacing a hydrogen atom with fluorine, as in 1-(2-fluoro-5-nitrophenyl)ethan-1-ol, the position at C2 is effectively "blocked" from oxidative metabolism. Furthermore, the strong electron-withdrawing nature of the fluorine atom can deactivate the entire aromatic ring towards oxidative attack.[21]

Therefore, the anticipated order of metabolic stability is: 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol > 1-(5-Nitrophenyl)ethan-1-ol > 1-Phenylethanol

This hypothesis can be tested experimentally using an in vitro liver microsomal stability assay.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure to determine the in vitro intrinsic clearance of a compound, providing a quantitative measure of its metabolic stability.[22][23]

Objective: To compare the rate of disappearance of 1-(2-fluoro-5-nitrophenyl)ethan-1-ol and its non-fluorinated analogs when incubated with human liver microsomes.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (or 1 mM NADPH solution)

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)[24][25]

  • Quenching Solution (Cold Acetonitrile with internal standard)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes and NADPH solution on ice. Prepare a working solution of each test compound at 1 µM in phosphate buffer.[23]

  • Incubation Setup: In a 96-well plate, add the microsomal suspension to the buffered test compound solution to achieve a final protein concentration of 0.5 mg/mL.[23][24] Include a negative control incubation for each compound without NADPH.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the NADPH solution. This is your t=0 time point.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[22][25]

  • Quenching: Immediately add the aliquot to a well containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.[26]

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Monitor the disappearance of the parent compound over time by comparing its peak area to that of the internal standard.[25]

Data Analysis:

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the linear regression line gives the rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein. A lower CLint value indicates higher metabolic stability.

Visualizations

Structural Comparison of Analogs

G cluster_0 1-Phenylethanol cluster_1 1-(5-Nitrophenyl)ethan-1-ol cluster_2 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol A A B B C C

Caption: Structures of the three analogs under comparison.

Workflow for Metabolic Stability Assay

workflow A Prepare Incubation Mix (Compound + Microsomes + Buffer) B Pre-incubate at 37°C A->B Equilibrate C Initiate Reaction (Add NADPH) B->C Start D Sample at Time Points (0, 5, 15, 30, 45 min) C->D Incubate E Quench Reaction (Cold Acetonitrile + IS) D->E Stop F Centrifuge (Pellet Proteins) E->F G Analyze Supernatant (LC-MS/MS) F->G H Calculate t½ and CLint G->H Data Processing

Caption: Experimental workflow for the in vitro microsomal stability assay.

Conclusion

The comparison between 1-(2-fluoro-5-nitrophenyl)ethan-1-ol and its non-fluorinated analogs highlights the transformative impact of fluorine substitution in medicinal chemistry. The introduction of the ortho-fluoro group is predicted to significantly increase the acidity of the benzylic alcohol, enhance its lipophilicity, and dramatically improve its metabolic stability by blocking a key site of oxidative metabolism. While decreasing the reactivity of the alcohol function towards certain transformations, it critically activates the aromatic ring for nucleophilic aromatic substitution, opening up diverse synthetic possibilities. These data-driven insights underscore the rationale for utilizing fluorinated building blocks in the design of novel therapeutics, offering a powerful tool to overcome common challenges in drug development such as rapid metabolic clearance.

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768.
  • Meanwell, N. A. (2022). Fluorine in drug discovery: Role, design and case studies. RSC Medicinal Chemistry, 13(10), 1184-1235.
  • Bégué, J. P., & Bonnet-Delpon, D. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM Conferences. Available at: [Link]

  • McCreesh, C., & Scott, J. S. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]

  • Wikipedia. (n.d.). 1-Phenylethanol. Available at: [Link]

  • Kim, D. W., et al. (2004). Metabolic Stability of [18F]Fluoroalkylbiphenyls. Bulletin of the Korean Chemical Society, 25(1), 25-28. Available at: [Link]

  • Singh, R. P., & Shree, V. (2014). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 21(16), 1820-1841. Available at: [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Available at: [Link]

  • Linclau, B., et al. (2022). The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. Journal of Chemical Research, 46(5-6), 335-341. Available at: [Link]

  • Scott, J. S., & McCreesh, C. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • PubChem. (n.d.). (R)-1-phenylethanol. National Center for Biotechnology Information. Available at: [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Available at: [Link]

  • PubChem. (n.d.). 1-Phenylethanol. National Center for Biotechnology Information. Available at: [Link]

  • Filo. (2026). Consider the following alcohols: (I) Benzyl alcohol (II) 4-nitrobenzyl a... Available at: [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Available at: [Link]

  • Linclau, B., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal, 21(34), 12097-12106. Available at: [Link]

  • Linclau, B., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ResearchGate. Available at: [Link]

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Validation

HPLC method validation for detecting 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol impurities

The following guide details the HPLC method validation for 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol , a critical chiral intermediate used in the synthesis of complex pharmaceutical APIs. This guide compares standard approach...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the HPLC method validation for 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol , a critical chiral intermediate used in the synthesis of complex pharmaceutical APIs. This guide compares standard approaches against optimized methodologies to ensure both chemical and enantiomeric purity.

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, Process Chemists

Executive Summary: The Dual-Purity Challenge

The analysis of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol presents a unique "dual-purity" challenge common in modern drug development. As a chiral secondary alcohol derived from the reduction of 1-(2-Fluoro-5-nitrophenyl)ethanone , the analytical control strategy must address two distinct vectors:

  • Chemical Purity: Separation of the alcohol from its ketone precursor, potential over-reduced aniline byproducts, and hydrolysis degradants.

  • Enantiomeric Purity: Quantifying the (R)- vs (S)- enantiomer ratio, which dictates the biological activity of the final drug substance.

This guide compares the Standard C18 Approach against an Optimized Phenyl-Hexyl Method for chemical purity, and evaluates Normal Phase vs. Polar Organic Mode for chiral separation.

Chemical Purity: Method Comparison

The Challenge: Nitro-Aromatic Selectivity

Standard alkyl-bonded phases (C18) often struggle to resolve nitro-aromatic isomers or separate the ketone precursor from the alcohol with sufficient capacity factor (


), leading to "co-elution risks" during scale-up.
Alternative A: Standard C18 (The Baseline)
  • Column: C18 (Octadecylsilane), 5 µm.[1]

  • Mechanism: Hydrophobic interaction only.

  • Outcome: The nitro group is highly polar, often causing the analyte to elute near the void volume (

    
    ) if high organic content is used, or resulting in excessive tailing if the silanols are active.
    
Alternative B: Phenyl-Hexyl (The Recommended Solution)
  • Column: Phenyl-Hexyl, 3.5 µm (e.g., Waters XSelect or Phenomenex Luna).

  • Mechanism:

    
    -
    
    
    
    Interaction
    + Hydrophobicity.
  • Expert Insight: The electron-withdrawing nitro group on the analyte creates a strong

    
    -acidic system. The Phenyl-Hexyl stationary phase acts as a 
    
    
    
    -base. This specific interaction increases retention time selectivity (
    
    
    ) between the planar ketone (stronger
    
    
    -overlap) and the tetrahedral alcohol (weaker
    
    
    -overlap), providing superior resolution.
Experimental Data Comparison

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 5-95% B over 10 min.

ParameterStandard C18 MethodOptimized Phenyl-Hexyl MethodStatus
Ketone Retention (

)
4.2 min6.8 minImproved
Alcohol Retention (

)
4.0 min5.9 minImproved
Resolution (

)
1.2 (Critical Pair)3.5 (Baseline Separation) PASS
Tailing Factor (

)
1.41.05Superior
LOD (Impurity) 0.05%0.01%Sensitive

Analyst Note: The Phenyl-Hexyl phase provides a retention shift that moves the analyte away from the solvent front and polar degradants, validating the method for "Specificity" under ICH Q2(R1).

Enantiomeric Purity: Chiral Method Comparison

The Challenge: Speed vs. Resolution

Separating the enantiomers of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol requires a chiral selector capable of recognizing the spatial arrangement of the hydroxyl group relative to the nitro-phenyl ring.

Alternative A: Normal Phase (Hexane/IPA)
  • Pros: Traditional, well-understood.

  • Cons: Long equilibration times, incompatibility with MS detection, poor solubility for polar impurities.

Alternative B: Polar Organic Mode (The Recommended Solution)
  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG).

  • Mobile Phase: 100% Acetonitrile (with 0.1% DEA/Formic Acid).

  • Expert Insight: Using "Polar Organic Mode" (POM) eliminates the need for alkanes. The acetonitrile backbone sharpens peak shapes for nitro-aromatics and allows for direct coupling to Mass Spectrometry (LC-MS) for impurity identification.

Experimental Data Comparison
ParameterNormal Phase (Hexane:IPA 90:10)Polar Organic Mode (100% ACN)Status
Run Time 25.0 min8.0 min Efficient
Separation Factor (

)
1.31.5Superior
Resolution (

)
2.14.2 Robust
Equilibration Time > 60 min< 5 minHigh Throughput

Visualizing the Impurity Landscape

Understanding the origin of impurities is vital for method development. The diagram below maps the synthesis pathway and the critical control points for the HPLC methods.

ImpurityPathway Start 2-Fluoro-5-nitrobenzaldehyde Step1 Henry Reaction (Nitromethane) Start->Step1 Ketone Impurity A: 1-(2-Fluoro-5-nitrophenyl)ethanone Step1->Ketone Oxidation/Dehydration Reduction Asymmetric Reduction Ketone->Reduction Method1 Method A: Phenyl-Hexyl RP-HPLC Ketone->Method1 Target Target Analyte: (S)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol Reduction->Target Major Product Enantiomer Impurity B: (R)-Enantiomer Reduction->Enantiomer Stereo-Error OverRed Impurity C: Aniline Derivative (Nitro Reduction) Reduction->OverRed Over-Hydrogenation Target->Method1 Chemical Purity Method2 Method B: Polar Organic Chiral HPLC Enantiomer->Method2 Chiral Purity OverRed->Method1

Figure 1: Impurity fate mapping showing the origin of critical impurities (Ketone, Enantiomer, Aniline) and the respective HPLC control strategies.

Detailed Validation Protocols

The following protocols are designed to be self-validating , meaning they include system suitability criteria that alert the analyst immediately if the method drifts.

Protocol A: Chemical Purity (Phenyl-Hexyl Method)

Objective: Quantify Ketone precursor and general degradants.

  • Instrument: HPLC with PDA Detector (Extract at 254 nm for Nitro specificity).

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (pH ~2.7).

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0.0 min: 10% B

    • 2.0 min: 10% B (Isocratic hold to elute polar salts)

    • 12.0 min: 90% B (Linear ramp)

    • 15.0 min: 90% B

    • 15.1 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C (Controls viscosity and selectivity).

  • System Suitability Criteria (Must Pass):

    • Resolution (

      
      ) between Alcohol and Ketone > 2.0.
      
    • %RSD of Peak Area (6 injections) < 2.0%.

    • Tailing Factor (

      
      ) < 1.5.
      
Protocol B: Enantiomeric Purity (Polar Organic Mode)

Objective: Determine Enantiomeric Excess (%ee).

  • Instrument: HPLC with UV/Vis (254 nm).

  • Column: Daicel Chiralpak IG-3 (Amylose derivative), 150 x 4.6 mm, 3 µm.

  • Mobile Phase: 100% Acetonitrile + 0.1% Diethylamine (DEA) + 0.1% Formic Acid.

    • Note: The acid/base blend buffers the mobile phase, sharpening the peaks of the slightly acidic nitro-alcohol.

  • Mode: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Temp: 25°C.

  • System Suitability:

    • Resolution (

      
      ) between (R) and (S) > 3.0.
      

Validation Logic Flow

To ensure compliance with ICH Q2(R1), follow this logical decision tree for validating the method.

ValidationFlow Start Start Validation Spec Specificity: Inject Blank, Placebo, Impurities Start->Spec CheckSpec No Interference? Rs > 2.0? Spec->CheckSpec Lin Linearity: 5 Levels (50% - 150%) CheckSpec->Lin Yes Fail Optimise Method CheckSpec->Fail No CheckLin R² > 0.999? Lin->CheckLin Acc Accuracy (Recovery): Spike at 80%, 100%, 120% CheckLin->Acc Yes CheckLin->Fail No CheckAcc Recovery 98-102%? Acc->CheckAcc Robust Robustness: Flow ±0.1, Temp ±5°C CheckAcc->Robust Yes CheckAcc->Fail No Final Method Validated Robust->Final

Figure 2: Step-by-step validation decision tree compliant with ICH Q2(R1) guidelines.

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. "Introduction to Modern Liquid Chromatography." Wiley, 3rd Edition, 2010. (Foundational text for Gradient elution and Phenyl-Hexyl selectivity).
  • Daicel Corporation. "Chiralpak IG Instruction Manual - Immobilized Polysaccharide Phases." Chiral Technologies, 2024. Link

  • PubChem. "1-(2-Fluoro-5-nitrophenyl)ethanone (Precursor Data)." National Library of Medicine, 2024. Link

  • BenchChem. "Application Notes for Letermovir Intermediate Synthesis." BenchChem Technical Library, 2025. (Contextualizing the nitro-phenyl-ethanol scaffold). Link

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Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Protocol: 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol

As a Senior Application Scientist, I approach the handling of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol not merely as a procedural checklist, but as an exercise in predictive risk management. This molecule presents a trifecta...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol not merely as a procedural checklist, but as an exercise in predictive risk management. This molecule presents a trifecta of chemical hazards: a systemically toxic nitroaromatic core, a highly reactive fluorinated ring, and a permeation-enhancing secondary alcohol. Every protocol described below is a self-validating system—meaning each safety measure has a built-in redundancy designed to fail safely.

Mechanistic Risk Assessment (The "Why" Behind the Safety)

To handle this compound safely, one must understand the synergistic hazards of its functional groups. We do not just wear Personal Protective Equipment (PPE) because a manual dictates it; we wear it to disrupt specific, scientifically proven exposure pathways.

  • The Nitroaromatic Core (Systemic Toxicity): Nitroaromatic compounds are notorious for their ability to rapidly [1]. Once absorbed into the bloodstream, they exert severe oxidative stress, converting ferrous (Fe2+) hemoglobin to[2]. This condition, methemoglobinemia, severely impairs oxygen transport, leading to cyanosis, dizziness, and potentially fatal hypoxia[3].

  • The Fluorine Substituent (Reactivity & Lipophilicity): The presence of the ortho-fluorine atom increases the molecule's overall lipophilicity, further facilitating skin absorption. Chemically, the strongly electron-withdrawing nitro group activates the ring, making the carbon-fluorine bond highly susceptible to [4]. Consequently, this compound is dangerously incompatible with strong bases, reducing agents, and strong nucleophiles[5].

  • Thermal Instability: Like many nitroaromatics, this compound poses a severe thermal decomposition risk. Heating above 100°C or exposure to fire can trigger violent exothermic decomposition, releasing highly toxic and corrosive gases, including [5].

Quantitative Hazard Metrics

To ensure operational safety, adhere strictly to the following quantitative thresholds:

MetricThreshold / ValueOperational Implication
Thermal Limit < 100°CPrevents exothermic decomposition and HF/NOx release[6].
Fume Hood Face Velocity 80 - 100 fpmEnsures complete capture of toxic vapors and aerosols[7].
Glove Thickness (Outer) ≥ 8 mil (Nitrile)Provides sufficient breakthrough time against lipophilic absorption[8].
Spill Response Time Immediate (< 1 min)Minimizes risk of methemoglobinemia from dermal/inhalation exposure[1].

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the physicochemical risks outlined above, standard laboratory attire is insufficient. The following self-validating PPE system is [8].

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile gloves (min 8 mil outer).Prevents transdermal absorption of the nitroaromatic core. The secondary alcohol moiety acts as a permeation enhancer; double-gloving ensures a fail-safe barrier[8].
Eye/Face Protection Tightly fitting chemical splash goggles + Face shield.Protects mucosal membranes from corrosive HF gas in the event of accidental thermal decomposition or splashing during solvation[7].
Body Protection Flame-resistant (FR) lab coat, fully buttoned.Mitigates the risk of rapid ignition and protects against accidental skin absorption[7].
Respiratory Handled strictly inside a Class II Type B2 Fume Hood.Prevents inhalation of toxic aerosols. If ventilation fails, a NIOSH-approved respirator with organic vapor/acid gas cartridges is required[6].

Operational Workflow & Handling Protocol

HandlingProtocol A Pre-Operation Verify Hood Airflow & Clear Clutter B Don PPE Double Nitrile, Goggles, FR Coat A->B C Material Transfer Use Non-Sparking Tools B->C D Chemical Processing Strict Temp Control (<100°C) C->D Avoid Dust/Aerosols E Waste Segregation Halogenated/Nitro Organic Waste D->E Post-Reaction F Decontamination Doff PPE & Wash with Soap E->F

Fig 1. Operational safety and PPE workflow for 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol handling.

Step-by-Step Handling Methodology
  • Pre-Operation Validation: Ensure the chemical fume hood has a face velocity of at least 80-100 fpm. Remove all incompatible materials (strong bases, reducing agents, metal hydrides) from the workspace to prevent accidental cross-reactivity[5].

  • PPE Donning: Inspect nitrile gloves for micro-tears before double-gloving. Secure splash goggles and button the FR lab coat entirely.

  • Material Transfer: Use non-sparking spatulas (e.g., PTFE-coated or ceramic) to weigh the compound. Work slowly to avoid generating airborne dust or aerosols[7].

  • Temperature Control: If heating is required for dissolution or reaction, use a digitally controlled oil bath or heating mantle. Never exceed 100°C to prevent exothermic decomposition[6].

  • Post-Handling: Wipe down the exterior of the reagent bottle with a compatible solvent (e.g., isopropanol) before returning it to a locked, well-ventilated storage cabinet[9].

Emergency Response & Spill Management

In the event of a spill, immediate containment is critical to prevent inhalation and dermal exposure.

  • Evacuate & Ventilate: Alert personnel and evacuate the immediate area. Ensure the fume hood remains on to draw vapors away from the laboratory space.

  • Upgrade PPE: Responders must wear heavy-duty neoprene or butyl rubber gloves over their standard nitrile gloves, plus a half-face respirator if the spill is outside the hood[10].

  • Neutralize & Absorb: Do not use combustible materials (like paper towels) to absorb the spill. Cover the spill with an inert, non-combustible absorbent (e.g., dry sand, vermiculite, or diatomaceous earth)[11].

  • Collection: Sweep the absorbed mixture using a non-sparking brush and dustpan. Place into a chemically resistant, sealable container (e.g., HDPE bucket)[5].

  • Decontamination: Wash the spill surface with copious amounts of soap and water. Avoid using strong basic cleaning agents, which could trigger an SNAr reaction with residual compound[4].

Disposal Plan

Improper disposal of fluoronitro-derivatives can lead to environmental toxicity and hazardous reactions in waste carboys.

  • Segregation: Do not mix with general organic waste. Segregate strictly into a container labeled "Halogenated Organic Waste - Contains Nitroaromatics." [5]

  • Incompatibility Check: Ensure the waste carboy does not contain strong amines, reducing agents, or alkali metals, which could cause a pressurized explosion[12].

  • Labeling & Storage: Clearly label the concentration and specific chemical name. Store the waste container in a cool, dark, well-ventilated secondary containment tray until collected by Environmental Health and Safety (EHS)[13].

References[7] Title: 1-Fluoro-3-nitrobenzene SDS | Source: Echemi | URL:https://www.echemi.com[9] Title: 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene | Source: BenchChem | URL:https://www.benchchem.com[8] Title: 1-Chloro-5-fluoro-4-methoxy-2-nitrobenzene | Source: BenchChem | URL:https://www.benchchem.com[12] Title: Safety Data Sheet | Source: SF Chem | URL:https://www.sfchem.com.tw[10] Title: NITRIC ACID | Source: Australian Government Department of Industry | URL:https://www.industry.gov.au[11] Title: MATERIAL SAFETY DATA SHEET | Source: Agent Sales | URL:https://www.agentsales.com.au[13] Title: SDS Nitric Acid | Source: Scribd | URL:https://www.scribd.com[4] Title: Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule | Source: Prensip Journals | URL:https://prensipjournals.com[6] Title: 3-Bromo-4-fluoronitrobenzene SDS | Source: SynQuest Labs | URL:https://synquestlabs.com[3] Title: Chapter 28 EXPLOSIVES AND PROPELLANTS | Source: ResearchGate | URL:https://www.researchgate.net[5] Title: SAFETY DATA SHEET: 2-Fluoronitrobenzene | Source: Fisher Scientific | URL:https://www.fishersci.com[1] Title: Toxicological Profile for Nitrobenzene | Source: ATSDR (CDC) | URL:https://www.cdc.gov/nceh/atsdr/index.html[2] Title: Toxicological Profile For Nitrobenzene | Source: EPA | URL:https://www.epa.gov

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